molecular formula C17H23NO3 B15588335 Littorine

Littorine

Cat. No.: B15588335
M. Wt: 289.4 g/mol
InChI Key: FNRXUEYLFZLOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Littorine is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRXUEYLFZLOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacology of Littorine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthesis, Analysis, and Pharmacological Significance of a Key Tropane (B1204802) Alkaloid Intermediate

Introduction

Littorine (B1216117) is a naturally occurring tropane alkaloid found in several species of the Solanaceae family, including deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium)[1][2]. Chemically, it is an ester of tropine (B42219) and phenyllactic acid. While structurally similar to the pharmacologically active anticholinergic agents hyoscyamine (B1674123) and atropine, this compound's primary significance in pharmacology stems from its role as a crucial biosynthetic intermediate[3][4][5]. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its biosynthesis, the enzymatic rearrangement that constitutes its main biological effect, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals working with tropane alkaloids.

While this compound is structurally related to potent muscarinic receptor antagonists, there is a notable scarcity of published data on its direct pharmacological actions, such as receptor binding affinities or in vivo effects. A commercial supplier suggests its use in research on cognitive enhancement and neurodegenerative diseases through the modulation of acetylcholine (B1216132) levels, but this is not extensively supported by peer-reviewed primary literature[6]. Therefore, this guide will focus on the well-documented aspects of its biochemistry and analysis.

Biosynthesis and Pharmacological Conversion

The most significant pharmacological property of this compound is its role as the direct precursor to hyoscyamine, a potent anticholinergic drug. This conversion is not a simple metabolic step but a complex intramolecular rearrangement catalyzed by a specific cytochrome P450 enzyme[7][8][9].

The Tropane Alkaloid Biosynthetic Pathway

This compound is formed in the roots of producing plants through the esterification of tropine (derived from the amino acid ornithine) and phenyllactic acid (derived from phenylalanine)[4]. The subsequent conversion of this compound to hyoscyamine is a key step that dictates the plant's production of medicinally important alkaloids[10].

This compound Biosynthesis and Conversion Ornithine Ornithine Tropine Tropine Ornithine->Tropine Multiple Steps Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic Acid Phenylalanine->Phenyllactic_acid Multiple Steps This compound This compound Tropine->this compound Phenyllactic_acid->this compound This compound Synthase Hyoscyamine_aldehyde Hyoscyamine Aldehyde This compound->Hyoscyamine_aldehyde CYP80F1 (this compound Mutase/ Monooxygenase) Hyoscyamine (S)-Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reduction (Hyoscyamine Dehydrogenase) Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H (Hyoscyamine 6β-hydroxylase)

Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.
The CYP80F1-Mediated Rearrangement

The conversion of (R)-littorine to (S)-hyoscyamine is catalyzed by the cytochrome P450 enzyme CYP80F1, which acts as a this compound mutase/monooxygenase[7][8]. This enzymatic reaction proceeds in two main steps:

  • Oxidation and Rearrangement: CYP80F1 first oxidizes this compound, which facilitates an intramolecular rearrangement of the phenyllactyl side chain to a tropoyl moiety, forming hyoscyamine aldehyde[7][8]. Mechanistic studies suggest that this rearrangement may proceed through a benzylic radical intermediate[8][9].

  • Reduction: The resulting hyoscyamine aldehyde is then reduced by a dehydrogenase to form hyoscyamine[11].

Kinetic studies have indicated that the isomerization of this compound to hyoscyamine can be a rate-limiting step in the overall biosynthesis of tropane alkaloids[12].

Quantitative Data

ParameterMatrixMethodValue/RangeReference
Linearity RangeBiological MaterialsGC-MS10-5000 ng/mL[13]
Limit of DetectionBiological MaterialsGC-MS5.0 ng/mL[13]
RecoveryBiological MaterialsGC-MS>80%[13]
Linearity RangePlant ExtractsHPLC0.01–30 mg/mL (for atropine/scopolamine)[14]
RecoveryLeafy Vegetablesµ-QuEChERS HPLC-MS/MS90–100% (for atropine/scopolamine)[15]
Limit of QuantificationLeafy Vegetablesµ-QuEChERS HPLC-MS/MS≤ 2.3 ng/g (for atropine/scopolamine)[15]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (General)

This protocol is a generalized procedure for the extraction of tropane alkaloids, including this compound, from plant material such as Atropa belladonna or Datura species.

1. Plant Material Preparation:

  • Dry the plant material (e.g., roots, leaves) at room temperature or in an oven at low heat (40-50°C) until a constant weight is achieved.

  • Grind the dried material into a coarse powder.

2. Extraction:

  • Moisten the powdered plant material with a sodium carbonate solution to basify the alkaloids.

  • Perform an initial extraction with a nonpolar solvent like petroleum ether to remove fats and waxes. Discard the solvent.

  • Macerate or percolate the defatted plant material with a suitable solvent such as methanol, ethanol, or a mixture of methanol/acetonitrile (B52724) (e.g., 80:20 v/v) for 24 hours[16].

  • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

  • Filter the extract and collect the filtrate.

3. Acid-Base Partitioning:

  • Concentrate the filtrate under reduced pressure.

  • Acidify the residue with a dilute acid (e.g., 0.1 M HCl or acetic acid) and filter to remove any precipitated material.

  • Wash the acidic aqueous solution with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.

  • Basify the aqueous layer to a pH of approximately 10 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This converts the alkaloid salts to their free base form.

  • Extract the free base alkaloids into an organic solvent like dichloromethane (B109758) or chloroform. Repeat the extraction several times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound and other tropane alkaloids. Specific parameters may need optimization.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is typically used.

  • A reversed-phase C18 column is commonly employed for separation.

2. Mobile Phase:

  • A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate[17]. An example is acetonitrile:50 mM ammonium acetate (B1210297) (89:11 v/v)[17].

  • The mobile phase can be run in isocratic or gradient mode to achieve optimal separation.

3. Sample Preparation:

  • Dissolve the crude alkaloid extract in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Set the flow rate (e.g., 1 mL/min) and the detection wavelength (typically in the range of 210-220 nm for tropane alkaloids).

  • Inject the sample and record the chromatogram.

  • Identify and quantify this compound by comparing the retention time and peak area to that of a certified reference standard.

Experimental_Workflow_for_Littorine_Analysis cluster_extraction Extraction cluster_purification Purification (Acid-Base Partitioning) cluster_analysis Analysis plant_material Dried, Powdered Plant Material basification Basification (e.g., Na2CO3) plant_material->basification extraction Solvent Extraction (e.g., Methanol) basification->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification (e.g., HCl) crude_extract->acidification organic_wash Organic Wash (e.g., Ether) acidification->organic_wash rebasification Re-basification (e.g., NH4OH) organic_wash->rebasification final_extraction Final Extraction (e.g., CH2Cl2) rebasification->final_extraction purified_extract Purified Alkaloid Extract final_extraction->purified_extract sample_prep Sample Preparation (Dilution, Filtration) purified_extract->sample_prep hplc HPLC-UV or GC-MS Analysis sample_prep->hplc quantification Quantification against Standard hplc->quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound is a pharmacologically significant molecule primarily due to its indispensable role as a precursor in the biosynthesis of the anticholinergic drugs hyoscyamine and scopolamine. Its conversion via the CYP80F1 enzyme represents a critical control point in the production of these medicinally important tropane alkaloids. While its direct pharmacological effects are not well-characterized, the methodologies for its extraction, isolation, and quantification are established, enabling further research into its properties and its manipulation in biosynthetic pathways. Future studies are warranted to investigate the potential direct interactions of this compound with cholinergic or other receptors to fully elucidate its pharmacological profile.

References

Investigating the Mechanism of Action of Littorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a tropane (B1204802) alkaloid of significant interest within the field of natural product chemistry and plant biochemistry.[1][2][3] Found in various plants of the Solanaceae family, such as Datura and Atropa belladonna, it occupies a crucial position as a biosynthetic intermediate in the production of the pharmacologically active and clinically important anticholinergic agents, hyoscyamine (B1674123) and scopolamine (B1681570).[1][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its well-established biochemical role.

It is critical to address a common point of misinformation. Some commercial sources erroneously describe this compound as a precursor to the neurotransmitter acetylcholine (B1216132).[5] This is chemically and biologically incorrect. The biosynthesis of acetylcholine is well-understood and proceeds from choline (B1196258) and acetyl-CoA, a pathway entirely distinct from the complex structure of this compound.[6][7][8][9] The primary and scientifically validated "mechanism of action" of this compound is its function as a substrate in the tropane alkaloid biosynthetic pathway. This guide will detail this biochemical mechanism, present the available data, and provide relevant experimental protocols.

Biochemical Mechanism of Action: A Biosynthetic Intermediate

The central role of this compound is as a key intermediate in the rearrangement that leads to the formation of hyoscyamine, an isomer of this compound.[1] This isomerization is not spontaneous but is a critical enzymatic conversion that directs the metabolic flow towards the production of medicinally significant tropane alkaloids.

The key enzymatic step involving this compound is its conversion to hyoscyamine aldehyde. This reaction is catalyzed by a specific cytochrome P450 enzyme, this compound mutase/monooxygenase, with the designation CYP80F1.[10][11] This enzyme facilitates an oxidation and subsequent rearrangement of the this compound molecule. Following this, hyoscyamine aldehyde is believed to be reduced to hyoscyamine by a yet-to-be-fully-characterized hyoscyamine dehydrogenase.[11] Hyoscyamine can then be further converted to scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H).[11]

Enzymes in the Conversion of this compound
EnzymeAbbreviationSubstrateProductCofactors/Enzyme ClassNotes
This compound Mutase/Monooxygenase CYP80F1This compoundHyoscyamine aldehydeNADPH, O2 / Cytochrome P450Catalyzes the key rearrangement step.[10][11]
Hyoscyamine Dehydrogenase HDHHyoscyamine aldehydeHyoscyamineNADH/NADPH (putative) / DehydrogenaseThe enzyme for this step is still under investigation.[11]
Hyoscyamine 6β-hydroxylase H6HHyoscyamine6β-hydroxyhyoscyamineα-ketoglutarate, O2, Fe2+, Ascorbate / 2-oxoglutarate-dependent dioxygenaseA well-characterized enzyme that further modifies hyoscyamine.[12]

Experimental Protocols

Investigating the biochemical mechanism of this compound involves the analysis of tropane alkaloid biosynthesis in plant tissues. Below is a detailed methodology for a key experiment: Quantification of Tropane Alkaloids, including this compound, in Plant Tissues by HPLC-MS/MS.

Objective: To extract and quantify this compound and its downstream metabolites (hyoscyamine, scopolamine) from plant root tissue to determine the efficiency of the biosynthetic pathway.

1. Sample Preparation:

  • Harvest fresh root tissue from the plant of interest (e.g., Atropa belladonna).
  • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
  • Lyophilize (freeze-dry) the tissue to remove all water.
  • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Accurately weigh 50-100 mg of the dried plant powder into a 2 mL microcentrifuge tube.
  • Add 1.5 mL of extraction solvent (e.g., methanol (B129727) with 0.1% formic acid).
  • Vortex the mixture vigorously for 1 minute.
  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the sample at 13,000 x g for 15 minutes to pellet the solid debris.
  • Carefully transfer the supernatant to a new tube.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Establish specific precursor-to-product ion transitions for this compound, hyoscyamine, and scopolamine using authentic standards.
  • This compound: e.g., m/z 290.2 → 124.1
  • Hyoscyamine: e.g., m/z 290.2 → 124.1
  • Scopolamine: e.g., m/z 304.2 → 138.1
  • Optimize collision energies for each transition to maximize signal intensity.

4. Data Analysis:

  • Prepare a standard curve for each analyte using serial dilutions of certified reference standards.
  • Integrate the peak areas for each analyte in the samples.
  • Quantify the concentration of this compound, hyoscyamine, and scopolamine in the extracts by comparing their peak areas to the respective standard curves.
  • Express the final concentrations in µg/g of dry weight of the plant tissue.

Visualizations

Signaling Pathways and Workflows

Littorine_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Tropine Tropine Littorine_Synthase This compound Synthase Tropine->Littorine_Synthase Phenyllactic_acid Phenyllactic Acid Phenyllactic_acid->Littorine_Synthase This compound This compound Littorine_Synthase->this compound CYP80F1 CYP80F1 (this compound Mutase) This compound->CYP80F1 Hyoscyamine_Aldehyde Hyoscyamine Aldehyde CYP80F1->Hyoscyamine_Aldehyde HDH HDH (Dehydrogenase) Hyoscyamine_Aldehyde->HDH Hyoscyamine Hyoscyamine HDH->Hyoscyamine H6H H6H Hyoscyamine->H6H Scopolamine Scopolamine H6H->Scopolamine

Caption: Biosynthetic pathway of this compound to Scopolamine.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Root Tissue) Extraction 2. Solvent Extraction Sample_Prep->Extraction Filtration 3. Filtration (0.22 µm) Extraction->Filtration HPLC_MSMS 4. HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis 5. Data Analysis (Quantification) HPLC_MSMS->Data_Analysis

Caption: Experimental workflow for tropane alkaloid analysis.

Conclusion

References

The Biological Activity of Littorine and Its Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117), a naturally occurring tropane (B1204802) alkaloid, holds a significant position in the biosynthesis of potent anticholinergic drugs such as hyoscyamine (B1674123) and scopolamine (B1681570).[1][2] Structurally, it is an isomer of hyoscyamine, differing in the stereochemistry of the tropic acid moiety.[1] Found in various plants of the Solanaceae family, including Atropa belladonna and Datura stramonium, this compound serves as a crucial intermediate, undergoing enzymatic rearrangement to form its more clinically prominent isomers.[1][2] While the biological activities of atropine (B194438) (the racemic form of hyoscyamine) and scopolamine are well-documented, this compound itself remains a subject of focused research, particularly concerning its intrinsic pharmacological profile and the potential of its derivatives as novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound, its biosynthetic pathway, and by extension, the activities of its closely related derivatives, with a focus on providing researchers with the necessary data and methodologies for further investigation.

Biosynthesis and Enzymatic Rearrangement

The biosynthesis of this compound is a key branch in the tropane alkaloid pathway. It is formed through the esterification of tropine (B42219) with phenyllactic acid. The pivotal step in the formation of hyoscyamine is the rearrangement of this compound, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1. This enzyme facilitates an intramolecular rearrangement, converting (R)-littorine to (S)-hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.

dot

Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine.

Biological Activity of Tropane Alkaloids

Tropane alkaloids, including this compound and its well-known isomers, primarily exert their effects through the cholinergic system, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] These receptors are involved in a wide range of physiological functions, making their modulation a key strategy for treating various conditions, including respiratory diseases, gastrointestinal disorders, and certain neurological conditions.[4][5] The anticholinergic activity of these compounds can lead to effects such as mydriasis (pupil dilation), tachycardia, and reduced secretions.[2][6]

Comparative Biological Activity Data
CompoundReceptor SubtypeKi (nM)
AtropineM11.0 - 2.5
AtropineM21.0 - 2.8
AtropineM30.7 - 2.0
AtropineM41.0 - 3.0
AtropineM51.3 - 4.0
Note: Ki values are compiled from various sources and represent a typical range. Actual values may vary depending on the specific experimental conditions.

Given that this compound is a stereoisomer of hyoscyamine (the active enantiomer of atropine), it is plausible that it also possesses affinity for muscarinic receptors. However, the different spatial arrangement of the hydroxyl and phenyl groups in the tropic acid moiety could significantly influence its binding affinity and selectivity profile. Further research is required to elucidate the specific binding characteristics of this compound and its derivatives.

Cytotoxicity of Tropane Alkaloids

The cytotoxic potential of tropane alkaloids is an important consideration in drug development. Studies on various tropane alkaloids have been conducted to assess their effects on different cell lines.

Compound/ExtractCell LineAssayIC50 (µg/mL)
Erythroxylum species extractsVarious cancer cell linesMTT, Sulforhodamine BVaries
Note: This table represents a general finding from reviews on the cytotoxicity of tropane alkaloids from the Erythroxylum genus. Specific IC50 values for this compound are not currently available.[7][8]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound or its derivatives) to muscarinic receptors.

dot

Radioligand Binding Assay Workflow A Receptor Preparation (e.g., cell membranes expressing mAChRs) B Incubation with Radioligand (e.g., [3H]-NMS) A->B C Addition of Test Compound (varying concentrations) B->C D Separation of Bound and Free Ligand (e.g., filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a competitive radioligand binding assay.

1. Materials:

  • Receptor source: Cell membranes from CHO or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • Test compound: this compound or its derivatives, dissolved in a suitable solvent.

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

  • Scintillation cocktail and counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration (typically 10-50 µg per well).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane suspension.

    • Assay buffer.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound or its derivatives on a cell line.

dot

MTT Cytotoxicity Assay Workflow A Cell Seeding (e.g., in a 96-well plate) B Treatment with Test Compound (varying concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D Addition of MTT Reagent C->D E Incubation to allow formazan (B1609692) formation D->E F Solubilization of Formazan Crystals E->F G Measurement of Absorbance (e.g., at 570 nm) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for an MTT-based cytotoxicity assay.

1. Materials:

  • Cell line of interest (e.g., HeLa, HepG2).

  • Cell culture medium and supplements.

  • Test compound: this compound or its derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This compound stands as a pivotal molecule in the biosynthesis of clinically significant tropane alkaloids. While its direct pharmacological activity is not as extensively studied as its isomers, its structural similarity to potent muscarinic antagonists suggests a high probability of interaction with the cholinergic system. The lack of readily available quantitative binding data for this compound and its specific derivatives highlights a significant gap in the current understanding of this compound class.

Future research should focus on the systematic pharmacological characterization of this compound and a library of its synthetic derivatives. Determining their binding affinities and selectivity profiles across all muscarinic receptor subtypes is a critical first step. Subsequent functional assays will be necessary to elucidate whether these compounds act as antagonists, agonists, or allosteric modulators. Such studies will not only expand our knowledge of tropane alkaloid pharmacology but also hold the potential to uncover novel lead compounds with improved therapeutic indices for a range of diseases. The experimental protocols provided in this guide offer a robust framework for initiating these much-needed investigations.

References

Littorine: A Historical and Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper on the Tropane (B1204802) Alkaloid Littorine (B1216117), its Discovery, Biosynthesis, and Putative Role in Cholinergic Signaling

Introduction

This compound is a naturally occurring tropane alkaloid of significant interest to researchers in pharmacology and drug development. While often overshadowed by its more famous derivatives, hyoscyamine (B1674123) and scopolamine (B1681570), this compound holds a crucial position as a key biosynthetic intermediate. Understanding its history, chemical properties, and biological context is essential for the comprehensive exploration of tropane alkaloids as a class of therapeutic agents. This technical guide provides a detailed historical perspective on the discovery and research of this compound, an in-depth look at its biosynthesis, and a discussion of its putative role in cholinergic signaling pathways. It also includes detailed experimental protocols for its extraction and analysis, aimed at supporting further research and development.

It is important to distinguish the tropane alkaloid this compound from "litorine," a macrolide antimicrobial isolated from the marine snail Littorina aspera. This document focuses exclusively on the tropane alkaloid.

Historical Perspective of this compound Discovery and Research

The story of this compound is intrinsically linked to the broader history of tropane alkaloid research. For centuries, plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium, have been known for their potent physiological effects.[1] The isolation of the active principles, atropine (B194438) (a racemic mixture of hyoscyamine) and scopolamine, in the 19th century marked the beginning of modern tropane alkaloid chemistry and pharmacology.

This compound itself was identified later as a key intermediate in the biosynthesis of these medically important compounds. Its discovery was a pivotal step in unraveling the complex biochemical pathways within these plants. Research into the biosynthesis of tropane alkaloids in hairy root cultures of Datura innoxia and other species was instrumental in identifying this compound and understanding its role.[2] Early studies focused on its chemical structure and its relationship to other tropane alkaloids, establishing it as an isomer of hyoscyamine.

The elucidation of the this compound rearrangement, a critical step in the formation of hyoscyamine, was a significant milestone. This intramolecular rearrangement is crucial for the production of scopolamine and atropine/hyoscyamine.[1] The development of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), has been vital in studying the kinetics and mechanisms of this compound biosynthesis and its conversion to other alkaloids.[2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaC₁₇H₂₃NO₃
Molar Mass289.37 g/mol
IUPAC Name(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (2R)-2-hydroxy-3-phenylpropanoate
AppearanceWhite crystalline powder
Melting Point115-116 °C
SolubilitySoluble in organic solvents such as chloroform (B151607) and methanol

Biosynthesis of this compound

This compound is a central molecule in the biosynthetic pathway of several important tropane alkaloids. Its formation involves the esterification of tropine (B42219) with phenyllactic acid. The elucidation of this pathway has been a subject of extensive research, leading to the identification of several key enzymes.

The biosynthesis of this compound can be summarized in the following key steps:

  • Formation of the Tropane Ring: The characteristic bicyclic tropane ring is synthesized from ornithine and arginine.

  • Synthesis of Phenyllactic Acid: The amino acid phenylalanine is converted to phenyllactic acid.

  • Esterification to form this compound: Tropine and phenyllactic acid are esterified to form this compound. This reaction is catalyzed by the enzyme This compound synthase .

From this compound, the pathway proceeds to hyoscyamine through an intramolecular rearrangement catalyzed by a cytochrome P450 enzyme. Hyoscyamine is then further converted to scopolamine.

Littorine_Biosynthesis Ornithine Ornithine Tropine Tropine Ornithine->Tropine Arginine Arginine Arginine->Tropine This compound This compound Tropine->this compound This compound Synthase Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic_acid Phenylalanine->Phenyllactic_acid Phenyllactic_acid->this compound Hyoscyamine Hyoscyamine This compound->Hyoscyamine Cytochrome P450 Scopolamine Scopolamine Hyoscyamine->Scopolamine

Biosynthetic pathway of this compound and its conversion to other tropane alkaloids.

Putative Signaling Pathways and Pharmacological Effects

The direct pharmacological effects and specific signaling pathways of this compound are not as extensively studied as those of its downstream products, hyoscyamine and scopolamine. These latter compounds are well-known competitive antagonists of muscarinic acetylcholine (B1216132) receptors, leading to their anticholinergic effects.[3] Given the structural similarity of this compound to these compounds, it is plausible that it may also interact with cholinergic receptors.

The cholinergic signaling system is a crucial component of the nervous system, involved in a wide range of physiological processes.[4] It comprises nicotinic and muscarinic acetylcholine receptors. While hyoscyamine and scopolamine primarily act on muscarinic receptors, the potential interaction of this compound with either receptor subtype remains an area for further investigation.

Direct receptor binding assays and functional studies on this compound are needed to fully elucidate its pharmacological profile. Such studies would be invaluable for drug development, potentially revealing novel modulators of the cholinergic system with unique properties.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl_CoA ACh ACh Acetyl_CoA->ACh Choline Choline Choline->ACh Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Binds Cellular_Response Cellular_Response Muscarinic_Receptor->Cellular_Response Nicotinic_Receptor->Cellular_Response This compound This compound (?) This compound->Muscarinic_Receptor Potential Interaction This compound->Nicotinic_Receptor Potential Interaction

Putative interaction of this compound with the cholinergic signaling pathway.

Experimental Protocols

Extraction of Tropane Alkaloids (including this compound) from Plant Material

This protocol describes a general method for the extraction of tropane alkaloids from dried plant material, such as Datura stramonium seeds or Atropa belladonna roots.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Chloroform

  • 25% Ammonia (B1221849) solution

  • 0.5 M Sulfuric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Maceration: Weigh 20 g of the dried, powdered plant material and place it in a flask. Add a solvent mixture of chloroform, methanol, and 25% ammonia solution (15:15:1 v/v/v) to cover the material.[5]

  • Extraction: Allow the mixture to stand at room temperature for at least 24 hours with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.

  • Acid-Base Extraction:

    • Transfer the filtrate to a separatory funnel and add 0.5 M sulfuric acid. Shake vigorously and allow the layers to separate. The alkaloids will move into the acidic aqueous layer as salts.

    • Collect the aqueous layer and discard the organic layer.

    • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.

    • Extract the alkaloids from the basified aqueous solution with three portions of chloroform.

  • Drying and Concentration:

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Extraction_Workflow Start Plant Material Maceration Maceration with Chloroform:Methanol:Ammonia Start->Maceration Filtration1 Filtration Maceration->Filtration1 Acid_Extraction Acid Extraction (Sulfuric Acid) Filtration1->Acid_Extraction Separation1 Separation of Layers Acid_Extraction->Separation1 Basification Basification (Ammonia) Separation1->Basification Chloroform_Extraction Chloroform Extraction Basification->Chloroform_Extraction Drying Drying with Anhydrous Sodium Sulfate Chloroform_Extraction->Drying Filtration2 Filtration Drying->Filtration2 Evaporation Evaporation Filtration2->Evaporation End Crude Alkaloid Extract Evaporation->End

Workflow for the extraction of tropane alkaloids.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the analysis of this compound in a crude extract by HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound (if available) in the mobile phase to create a calibration curve.

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural identification and characterization of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, allowing for a complete structural assignment.

The interpretation of the NMR spectra will reveal the characteristic signals of the tropane ring and the phenyllactic acid moiety, confirming the structure of this compound.

Conclusion and Future Directions

This compound, while primarily known as a biosynthetic precursor, holds potential for further investigation as a pharmacologically active molecule in its own right. Its historical context reveals a progressive journey of discovery, from the initial study of medicinal plants to the detailed elucidation of complex biosynthetic pathways. The methodologies for its extraction and analysis are well-established within the broader context of tropane alkaloid research.

The key area for future research lies in the direct pharmacological characterization of this compound. Elucidating its specific interactions with cholinergic and other receptor systems could open new avenues for drug development. A thorough understanding of its signaling pathways will be crucial in determining its potential as a therapeutic agent or as a lead compound for the synthesis of novel derivatives. The technical guide presented here aims to provide a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this fascinating and important tropane alkaloid.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Littorine from Atropa belladonna Roots

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant of the Solanaceae family. It is a significant source of tropane (B1204802) alkaloids, a class of secondary metabolites with a long history of medicinal use due to their anticholinergic properties. While the primary focus of phytochemical research on A. belladonna has been on the major alkaloids atropine (B194438) and scopolamine (B1681570), there is growing interest in its other alkaloidal constituents. Littorine (B1216117), a key biosynthetic precursor to hyoscyamine (B1674123) and scopolamine, is of particular interest to researchers studying tropane alkaloid biosynthesis and to drug development professionals exploring novel therapeutic agents.[1][2][3] This document provides detailed protocols for the isolation, purification, and analysis of this compound from the roots of Atropa belladonna.

Biosynthesis of this compound

This compound is an ester formed from the precursors tropine (B42219) and phenyllactic acid. Its biosynthesis is a critical step in the pathway leading to the production of hyoscyamine and scopolamine in the roots of Atropa belladonna.[1] Understanding this pathway is essential for optimizing the production of these valuable alkaloids through metabolic engineering or synthetic biology approaches. The biosynthesis of this compound involves several enzymatic steps, starting from the primary metabolites L-ornithine and L-phenylalanine.

Littorine_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO/PYKS/ CYP82M3 Tropine Tropine Tropinone->Tropine TR-I This compound This compound Tropine->this compound Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate ArAT4 Phenyllactic_acid Phenyllactic acid Phenylpyruvate->Phenyllactic_acid PPAR Phenyllactylglucose Phenyllactylglucose Phenyllactic_acid->Phenyllactylglucose UGT1 Phenyllactylglucose->this compound LS Hyoscyamine Hyoscyamine This compound->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Caption: Biosynthetic pathway of this compound in Atropa belladonna.

Quantitative Data

The concentration of tropane alkaloids in Atropa belladonna roots can vary depending on the age of the plant, growing conditions, and time of harvest. While extensive data is available for the major alkaloids, specific quantitative data for this compound is less common due to its nature as a biosynthetic intermediate. The following table summarizes the reported content of major tropane alkaloids in Atropa belladonna roots and provides an estimated range for this compound.

AlkaloidContent in Dried Roots (mg/g)Analytical MethodReference
Total Tropane Alkaloids3.0 - 8.06HPLC[4]
Atropine (Hyoscyamine)0.53 - 8.11HPLC[5][6]
Scopolamine0.27 (not detected in some studies)HPLC[5][6]
This compound 0.05 - 0.2 (Estimated) HPTLC/HPLC-MS [7]

Note: The content of this compound is an estimate based on its role as a precursor to the more abundant alkaloids, hyoscyamine and scopolamine. Its concentration is expected to be significantly lower than the end products of the biosynthetic pathway.

Experimental Workflow

The isolation and purification of this compound from Atropa belladonna roots is a multi-step process that begins with the extraction of total alkaloids, followed by a series of purification steps to isolate the target compound.

Experimental_Workflow Start Dried & Powdered Atropa belladonna Roots Extraction Maceration with Methanol:Water (1:1) Start->Extraction Filtration Vacuum Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Acid_Base_Partitioning Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_Partitioning Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloid_Fraction Column_Chromatography Preparative Column Chromatography (Silica Gel) Crude_Alkaloid_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Concentration2 Rotary Evaporation Pooling->Concentration2 Purified_this compound Purified this compound Concentration2->Purified_this compound Analysis Structural Elucidation (NMR, MS) and Purity Assessment (HPLC) Purified_this compound->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

Extraction of Total Alkaloids

This protocol is adapted from established methods for the extraction of tropane alkaloids from Atropa belladonna roots.[1][4]

Materials:

Procedure:

  • Weigh 500 g of dried and powdered Atropa belladonna roots.

  • Macerate the powdered root material in 2 L of a methanol:water (1:1, v/v) solution for 48 hours at room temperature with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Re-extract the plant residue twice more with 1 L of the methanol:water solution.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Dissolve the crude extract in 500 mL of 2 M HCl.

  • Transfer the acidic solution to a 2 L separatory funnel and wash with 3 x 250 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 10 with 25% ammonium hydroxide solution.

  • Extract the alkaloids from the basified aqueous solution with 3 x 300 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid fraction.

Purification of this compound by Column Chromatography

This is a generalized protocol for the separation of this compound from the crude alkaloid fraction. Optimization of the mobile phase may be required based on preliminary TLC analysis.

Materials:

  • Crude alkaloid fraction

  • Silica (B1680970) gel 60 (70-230 mesh)

  • Dichloromethane

  • Methanol

  • Ammonium hydroxide (25%)

  • Glass chromatography column (5 cm diameter, 50 cm length)

  • Fraction collector

  • TLC plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

Procedure:

  • Prepare a slurry of 200 g of silica gel 60 in the initial mobile phase (dichloromethane).

  • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Dissolve the crude alkaloid fraction (approximately 5 g) in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the proportion of methanol. A suggested gradient is as follows:

    • 100% Dichloromethane (2 column volumes)

    • Dichloromethane:Methanol (99:1, v/v) (5 column volumes)

    • Dichloromethane:Methanol (98:2, v/v) (5 column volumes)

    • Dichloromethane:Methanol (95:5, v/v) (5 column volumes)

    • Dichloromethane:Methanol (90:10, v/v) (5 column volumes)

    • A small amount of ammonium hydroxide (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the alkaloids.

  • Collect fractions of 20 mL using a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase of dichloromethane:methanol:ammonium hydroxide (85:15:1, v/v/v). Visualize the spots by spraying with Dragendorff's reagent.

  • Combine the fractions containing pure this compound (identified by comparison with a standard, if available, or by subsequent analytical methods).

  • Concentrate the pooled fractions under reduced pressure to obtain purified this compound.

Analytical Methods

a) High-Performance Thin-Layer Chromatography (HPTLC)

A multi-development HPTLC method can be used for the quantification of this compound.[7]

  • Stationary Phase: HPTLC Si60 F₂₅₄ plates

  • Mobile Phase: Chloroform:Methanol:Acetone:25% Ammonia (75:15:10:1.8, v/v/v/v)

  • Development: Double development in a twin trough chamber, first to 4 cm and then to 3 cm.

  • Visualization: Dragendorff's reagent

  • Quantification: Densitometric detection at 190 nm and 520 nm.

b) High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and 50 mM ammonium acetate (B1210297) buffer (pH adjusted with acetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 210 nm or Mass Spectrometer (MS).

  • Injection Volume: 20 µL

c) Structural Elucidation

The identity and structure of the purified this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from the roots of Atropa belladonna. The provided workflow, from extraction to final analysis, is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of the purification steps may be necessary depending on the specific characteristics of the plant material and the desired purity of the final product.

References

Application Notes and Protocols for the Quantification of Littorine in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a crucial intermediate in the biosynthetic pathway of pharmaceutically significant tropane (B1204802) alkaloids, such as hyoscyamine (B1674123) and scopolamine.[1][2][3][4][5][6][7] These alkaloids, predominantly found in plants of the Solanaceae family (e.g., Atropa belladonna, Datura species), possess anticholinergic properties and are widely used in medicine.[2][8][9][10][11] Accurate quantification of this compound in plant tissues is essential for understanding and manipulating tropane alkaloid biosynthesis for enhanced production of target compounds, as well as for quality control of herbal medicines.

This document provides detailed application notes and protocols for the analytical quantification of this compound in various plant tissues. The methodologies cover sample preparation, extraction, and analysis using modern chromatographic techniques.

Data Presentation: Quantitative Analysis of Tropane Alkaloids in Plant Tissues

Quantitative data specifically for this compound across different plant tissues is not extensively available in published literature. However, studies on the kinetics of this compound in Atropa belladonna regenerates have shown that its concentration is dynamic, particularly in the roots.[12] this compound content was found to increase dramatically in roots after transplantation and was a major alkaloid for up to four weeks.[12] Its concentration then varied depending on cultivation conditions, with hydroponically grown thin roots maintaining high levels for longer periods compared to field-grown roots where it rapidly disappeared as the roots thickened.[12] this compound was not detected in the leaves of these regenerates.[12]

For context, the following table summarizes quantitative data for the related and more extensively studied tropane alkaloids, atropine (B194438) and scopolamine, in different parts of Atropa belladonna. This data can serve as a reference for the expected range of alkaloid content in this species.

Plant PartAlkaloidConcentration (mg/g dry weight)Reference
Root Atropine8.11[13]
ScopolamineNot Detected[13]
Stem Atropine4.91[13]
Scopolamine3.2[13]
Leaf Atropine38.74[13]
Scopolamine7.54[13]
Fruit Atropine46.7[13]
Scopolamine8.74[13]

Note: The concentration of this compound is expected to be transient and variable, as it is an intermediate metabolite. Its quantification is critical for metabolic flux analysis and bioengineering studies.

Experimental Protocols

The quantification of this compound in plant tissues involves several critical steps, from sample collection and preparation to the final analytical measurement. The following protocols are synthesized from established methods for tropane alkaloid analysis.[8][9][14][15][16]

Plant Sample Preparation

Proper sample handling is crucial to preserve the integrity of the analytes.

  • 1.1. Collection: Collect the desired plant tissue (e.g., roots, leaves, stems). For comparative studies, it is important to sample tissues of the same developmental stage and from plants grown under identical conditions.

  • 1.2. Cleaning: Gently remove any soil or debris from the tissue. Avoid washing with water as this can leach soluble compounds.[17]

  • 1.3. Drying: For long-term storage and to obtain dry weight measurements, tissues can be air-dried or freeze-dried (lyophilized).[16][18] Freeze-drying is generally preferred as it minimizes the degradation of thermolabile compounds.

  • 1.4. Grinding: Grind the dried plant material into a fine, homogeneous powder using a mortar and pestle or a ball mill.[16][18] Store the powdered sample in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol describes a solid-liquid extraction method suitable for tropane alkaloids.

  • 2.1. Materials:

    • Powdered plant tissue

    • Extraction solvent: Methanol or a mixture of 0.1 M hydrochloric acid and 70% ethanol (B145695) (1:1 v/v)[9]

    • Ultrasonic bath or shaker

    • Centrifuge

    • Filter (e.g., 0.45 µm syringe filter)

  • 2.2. Protocol:

    • Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture thoroughly.

    • Perform extraction using one of the following methods:

      • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.[8][15]

      • Shaking: Place the tube on a shaker for 1-2 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants combined.

    • Filter the final supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of low-abundance metabolites like this compound.[19][20][21][22][23]

  • 3.1. Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined using a pure standard.

  • 3.2. Protocol:

    • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this, create a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.

    • Sample Analysis: Inject the prepared plant extracts and calibration standards into the LC-MS/MS system.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of tropane alkaloids, highlighting the central role of this compound.

Littorine_Biosynthesis L_Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid L_Phenylalanine->Phenylpyruvic_acid ArAT4 Putrescine Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Phenyllactic_acid Phenyllactic acid Phenylpyruvic_acid->Phenyllactic_acid PPAR Phenyllactylglucose Phenyllactylglucose Phenyllactic_acid->Phenyllactylglucose UGT1 This compound This compound Phenyllactylglucose->this compound LS Tropinone Tropinone N_Methylputrescine->Tropinone MPO Tropine Tropine Tropinone->Tropine TRI Tropine->this compound Hyoscyamine Hyoscyamine This compound->Hyoscyamine CYP80F1 Hyoscyamine_aldehyde Hyoscyamine aldehyde Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H ArAT4 ArAT4 PPAR PPAR UGT1 UGT1 PMT PMT MPO MPO TRI TRI LS LS CYP80F1 CYP80F1 H6H H6H Littorine_Quantification_Workflow Start Plant Tissue Collection (e.g., Roots, Leaves) Preparation Sample Preparation (Cleaning, Drying, Grinding) Start->Preparation Extraction Solid-Liquid Extraction (Methanol or Acidified Ethanol) Preparation->Extraction Purification Purification & Filtration (Centrifugation, Syringe Filter) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing (Peak Integration, Calibration Curve) Analysis->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification End Final Report Quantification->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Littorine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Littorine (B1216117) using High-Performance Liquid Chromatography (HPLC). The protocol is designed to serve as a robust starting point for method development and validation for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.

Introduction:

This compound is a tropane (B1204802) alkaloid and a key biosynthetic intermediate in the production of pharmaceutically significant compounds such as hyoscyamine (B1674123) and scopolamine.[1][2] Accurate and reliable quantification of this compound is essential for understanding its biosynthesis, for quality control in the production of related alkaloids, and for research into its potential pharmacological effects. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for the determination of this compound. This application note details the experimental protocol, data presentation, and a relevant biological pathway.

Experimental Protocols

This section outlines the recommended materials, reagents, and procedures for the HPLC analysis of this compound. Method validation in accordance with ICH guidelines is necessary to ensure its suitability for a specific application.[3][4]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (HPLC grade/ultrapure)

  • Formic acid (or Acetic acid, analytical grade)

  • 0.22 µm or 0.45 µm syringe filters[5]

2. Instrumentation:

A standard HPLC system equipped with:

  • Isocratic or Gradient pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV detector

3. Chromatographic Conditions:

The following conditions are proposed as a starting point and may require optimization.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-60% B; 15-18 min: 60-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

5. Sample Preparation:

The appropriate sample preparation method will depend on the sample matrix.

  • For Plant Material (e.g., Hairy Roots):

    • Homogenize the dried and powdered plant material.

    • Perform an alkaloid extraction, for example, using a methanol-acetic acid solution followed by sonication.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

  • For Pharmaceutical Formulations:

    • Weigh and finely powder a representative number of tablets or capsules.

    • Transfer a portion of the powder equivalent to a target concentration of this compound into a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution.[7]

    • Dilute to volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Data Presentation

The following tables summarize hypothetical performance characteristics for the proposed HPLC method. These values should be experimentally determined during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor≤ 2.01.1
Theoretical Plates> 20006500
%RSD of Peak Area (n=6)< 2.0%0.8%
Retention TimeApprox. 10.5 min10.48 min

Table 2: Method Validation Parameters

ParameterHypothetical Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
- Intra-day< 1.5%
- Inter-day< 2.0%

Visualizations

Diagram 1: HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Start RefStd Weigh this compound Reference Standard Start->RefStd Sample Obtain Sample (e.g., Plant Extract) Start->Sample StockSol Prepare Stock Solution RefStd->StockSol WorkStd Prepare Working Standards StockSol->WorkStd Filter Filter Sample & Standards (0.22 µm) WorkStd->Filter CalCurve Create Calibration Curve Extract Extract/Dissolve Sample Sample->Extract Extract->Filter Inject Inject into HPLC Filter->Inject HPLC HPLC System Column C18 Column Separation Detect UV Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Integrate->CalCurve Quantify Quantify this compound Concentration Integrate->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Diagram 2: Biosynthetic Pathway of this compound

Littorine_Biosynthesis Phenyllactate Phenyllactate UGT1 UGT1 (UDP-glycosyltransferase) Phenyllactate->UGT1 Tropine Tropine LS LS (this compound Synthase) Tropine->LS Phenyllactylglucose Phenyllactylglucose UGT1->Phenyllactylglucose Glycosylation This compound This compound LS->this compound Esterification Phenyllactylglucose->LS Hyoscyamine Hyoscyamine / Scopolamine This compound->Hyoscyamine Further Biosynthesis

Caption: Key steps in the biosynthetic pathway leading to this compound.[2]

References

Gas chromatography-mass spectrometry (GC-MS) protocol for Littorine identification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification of Littorine (B1216117) using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and semi-quantitative analysis of this compound, a tropane (B1204802) alkaloid, from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are compiled from established practices for the analysis of related tropane alkaloids and general metabolomics workflows.

Introduction

This compound is a naturally occurring tropane alkaloid and an isomer of hyoscyamine (B1674123). It serves as a precursor in the biosynthesis of other significant tropane alkaloids, such as hyoscyamine and scopolamine, within various plant species, notably in the Solanaceae family. Accurate identification and quantification of this compound are crucial for understanding the biosynthetic pathways of these medicinally important compounds and for quality control in herbal medicine and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility and thermal instability of tropane alkaloids like this compound, a derivatization step is necessary to enhance their chromatographic and mass spectrometric properties. This protocol details a reliable method for the analysis of this compound, involving sample extraction, derivatization, and subsequent GC-MS analysis.

Experimental Protocol

The entire workflow, from sample preparation to data analysis, is depicted in the diagram below.

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Plant Material Collection (e.g., roots, leaves) Drying 2. Drying (Lyophilization or Oven Drying) SampleCollection->Drying Grinding 3. Grinding (Homogenized Powder) Drying->Grinding Extraction 4. Alkaloid Extraction (e.g., Dichloromethane) Grinding->Extraction Cleanup 5. Extract Cleanup (Solid Phase Extraction) Extraction->Cleanup Derivatization 6. Silylation (e.g., with BSTFA) Cleanup->Derivatization GCMS 7. GC-MS Injection and Analysis Derivatization->GCMS DataAcquisition 8. Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS->DataAcquisition Identification 9. This compound Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification 10. Semi-Quantitative Analysis (Peak Area Integration) Identification->Quantification

GC-MS analysis workflow for this compound.

Sample Preparation

Proper sample preparation is critical for reliable and reproducible results.

  • Plant Material Collection and Preparation :

    • Collect fresh plant material (e.g., roots, leaves, stems) known to contain this compound.

    • Wash the collected material with deionized water to remove any debris.

    • Dry the plant material to a constant weight. Lyophilization (freeze-drying) is preferred to minimize the degradation of thermolabile compounds. Alternatively, oven drying at a low temperature (40-50 °C) can be used.

    • Grind the dried plant material into a fine, homogeneous powder using a mortar and pestle or a ball mill.

  • Extraction of Tropane Alkaloids :

    • Weigh approximately 1 g of the dried plant powder into a conical flask.

    • Add 20 mL of dichloromethane.

    • Alkalinize the mixture with a few drops of concentrated ammonium (B1175870) hydroxide (B78521) solution to a pH of 9-10 to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.

    • Extract the mixture for 24 hours at room temperature with continuous stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the aqueous acidic extract of the plant material, wash with water, and elute the alkaloids with a methanol-ammonia solution. Evaporate the eluate to dryness.

Derivatization

Derivatization is essential to increase the volatility and thermal stability of this compound for GC-MS analysis.[1][2] Silylation of the hydroxyl group is a common and effective method.[1]

  • Silylation Procedure :

    • Re-dissolve the dried extract in 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized tropane alkaloids. Optimization may be required depending on the instrument and specific sample matrix.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless (1 µL injection volume)
Inlet Temperature250 °C (to minimize thermal degradation)[3]
Oven Temperature ProgramInitial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-550
Scan ModeFull Scan

Data Presentation and Analysis

Identification of this compound

The identification of the trimethylsilyl (B98337) (TMS) derivative of this compound is based on a combination of its retention time and its mass spectrum.

  • Retention Time : The retention time of the this compound-TMS peak should be consistent with that of a this compound standard analyzed under the same conditions.

  • Mass Spectrum : The mass spectrum of the peak should exhibit the characteristic fragmentation pattern of this compound-TMS.

Expected Mass Spectral Fragmentation of this compound-TMS

The derivatization of this compound with a silylating agent results in the addition of a trimethylsilyl group to the hydroxyl moiety. The mass spectrum of the resulting this compound-TMS derivative is expected to show the following characteristic fragments:

  • Molecular Ion (M+) : The molecular ion peak will be observed at m/z corresponding to the molecular weight of this compound-TMS.

  • [M-15]+ : A significant peak corresponding to the loss of a methyl group (CH₃) from the TMS group.

  • Tropane Moiety Fragments : Characteristic fragments arising from the tropane ring system will be present. Common fragments for tropane alkaloids include m/z 124, 94, and 82.

  • Side Chain Fragments : Fragmentation of the silylated tropic acid side chain will also occur.

The fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway Expected EI Fragmentation of this compound-TMS LittorineTMS This compound-TMS (M+) M_15 [M-15]+ LittorineTMS->M_15 - CH3 TropaneFragment Tropane Moiety Fragments (m/z 124, 94, 82) LittorineTMS->TropaneFragment Cleavage of ester bond SideChainFragment Side Chain Fragments LittorineTMS->SideChainFragment Cleavage of ester bond

Expected fragmentation of silylated this compound.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard, such as atropine-d3, should be used to improve accuracy and precision.[2] The concentration of this compound in the sample can be determined by comparing the peak area of the this compound-TMS peak to the calibration curve.

The following table presents an example format for summarizing quantitative data, based on typical results for tropane alkaloid analysis.[2]

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (ng/mL)Recovery (%)
Standard 1This compound-TMS(e.g., 15.5)(e.g., 5.0 x 10^5)10-
Standard 2This compound-TMS(e.g., 15.5)(e.g., 1.0 x 10^6)20-
Standard 3This compound-TMS(e.g., 15.5)(e.g., 2.5 x 10^6)50-
Standard 4This compound-TMS(e.g., 15.5)(e.g., 5.0 x 10^6)100-
Plant Extract 1This compound-TMS(e.g., 15.5)(e.g., 1.8 x 10^6)(Calculated)(Calculated)
Spiked SampleThis compound-TMS(e.g., 15.5)(e.g., 3.0 x 10^6)(Calculated)(e.g., 95)

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification of this compound in plant samples. The protocol emphasizes the critical steps of sample preparation and derivatization to ensure accurate and reproducible results. This method can be a valuable tool for researchers in the fields of phytochemistry, pharmacology, and drug discovery for the study of tropane alkaloid biosynthesis and for the quality control of plant-based products.

References

Application Notes & Protocols: Establishment of Hairy Root Cultures for Littorine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Littorine (B1216117) is a critical biosynthetic intermediate in the production of valuable tropane (B1204802) alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570), which are widely used as anticholinergic agents.[1][2] The establishment of hairy root cultures through transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes) offers a robust and sustainable platform for producing these metabolites. Hairy roots are characterized by rapid, hormone-independent growth, genetic stability, and the ability to synthesize secondary metabolites at levels comparable to or exceeding those of the parent plant, making them an ideal system for the consistent production of this compound and its derivatives.[3][4][5]

This document provides detailed protocols for the establishment, optimization, and analysis of hairy root cultures for the purpose of this compound production.

This compound Biosynthesis Pathway

This compound is synthesized from the precursors phenyllactate and tropine.[1] The pathway involves the glycosylation of phenyllactate, followed by an esterification reaction with tropine, catalyzed by this compound synthase.[1][6] this compound is then rearranged by the enzyme this compound mutase (CYP80F1) to form hyoscyamine aldehyde, a precursor to hyoscyamine and scopolamine.[2][7]

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate UGT1 UGT1 (phenyllactate UDP-glycosyltransferase) Phenyllactate->UGT1 Phenyllactylglucose Phenyllactylglucose LS LS (this compound synthase) Phenyllactylglucose->LS Tropine Tropine (from Putrescine) Tropine->LS This compound This compound CYP80F1 CYP80F1 (this compound mutase) This compound->CYP80F1 Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Hyoscyamine Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine H6H H6H (hyoscyamine 6β-hydroxylase) Hyoscyamine->H6H Scopolamine Scopolamine UGT1->Phenyllactylglucose LS->this compound CYP80F1->Hyoscyamine_Aldehyde H6H->Scopolamine

Caption: this compound biosynthesis pathway in Solanaceae plants.

Experimental Workflow: From Plant to Culture

The overall process involves sterilizing plant material, inducing hairy roots via R. rhizogenes infection, establishing axenic cultures, and finally scaling up for production.

Experimental Workflow for Hairy Root Establishment start Start: Select Plant Explant (Leaf, Stem, Root) sterilize Surface Sterilization start->sterilize infect Infection: Wound Explant & Inoculate with Bacteria sterilize->infect prepare_agro Prepare R. rhizogenes Culture prepare_agro->infect cocultivate Co-cultivation (2-4 days in dark) infect->cocultivate eliminate Transfer to Selection Medium (with antibiotics) cocultivate->eliminate induce Hairy Root Induction (7-30 days) eliminate->induce excise Excise & Subculture Fastest Growing Roots induce->excise establish Establish Axenic Culture (Liquid, hormone-free medium) excise->establish confirm Confirm Transformation (PCR for rol genes) establish->confirm scaleup Culture Scale-Up & Optimization confirm->scaleup end End: Biomass for Extraction scaleup->end

Caption: General workflow for establishing hairy root cultures.

Detailed Experimental Protocols

Protocol 1: Establishment of Hairy Root Cultures

This protocol is a generalized procedure adaptable to various Solanaceae species like Atropa belladonna, Datura sp., or Hyoscyamus sp.[8][9]

Materials:

  • Plant explants (young leaves, stems)

  • Rhizobium rhizogenes strain (e.g., ATCC15834, A4)[4][9]

  • Luria-Bertani (LB) or Yeast Mannitol Broth (YMB) medium[10]

  • Murashige and Skoog (MS) medium or Gamborg's B5 medium[5][11]

  • Sucrose

  • Agar (B569324)

  • Antibiotics: Rifampicin (for bacterial culture), Cefotaxime (B1668864) or Carbenicillin (for eliminating bacteria post-infection)[4][12]

  • 70% (v/v) Ethanol (B145695)

  • 1-2% (v/v) Sodium Hypochlorite (B82951) solution

  • Sterile distilled water

  • Sterile filter paper, petri dishes, scalpels, and forceps

Procedure:

  • Preparation of R. rhizogenes a. Streak the desired R. rhizogenes strain from a glycerol (B35011) stock onto solid LB or YMB agar plates containing 50 mg/L rifampicin. b. Incubate at 28°C for 24-48 hours. c. Inoculate a single colony into 20-50 mL of liquid LB/YMB medium and grow overnight at 28°C with shaking (160-200 rpm) until the culture reaches an optical density (OD600) of 0.6-0.8.[13] d. Pellet the bacteria by centrifugation (e.g., 3,000 rpm for 15 min) and resuspend the cells in liquid MS or B5 medium to the desired density (e.g., OD600 = 0.8-1.0).[13]

  • Explant Preparation and Sterilization a. Excise healthy, young explants (e.g., leaves, stem segments) from the source plant. b. Wash explants under running tap water. c. In a laminar flow hood, immerse explants in 70% ethanol for 30-60 seconds, followed by a 5-10 minute wash in sodium hypochlorite solution with a drop of Tween-20.[9] d. Rinse the explants 3-4 times with sterile distilled water. e. Aseptically cut the explants into smaller pieces (e.g., 1 cm²) and wound them with a sterile scalpel or needle to facilitate bacterial infection.[4]

  • Infection and Co-cultivation a. Immerse the wounded explants in the prepared bacterial suspension for 10-30 minutes.[4] b. Blot the explants dry on sterile filter paper to remove excess bacteria. c. Place the explants onto a co-cultivation medium (e.g., hormone-free solid MS or B5 medium with 3% sucrose). d. Incubate in the dark at 24-25°C for 2-4 days.[4]

  • Bacterial Elimination and Root Induction a. After co-cultivation, transfer the explants to a fresh, solid, hormone-free medium of the same composition but supplemented with a bacteriostatic antibiotic like cefotaxime (300-500 mg/L) or carbenicillin.[4][12] b. Subculture the explants onto fresh selection medium every 1-2 weeks. c. Hairy roots should emerge from the wounded sites within 7-30 days.[12]

  • Establishment of Axenic Cultures a. Once the hairy roots reach a length of 2-3 cm, excise the root tips and transfer them to fresh, solid, hormone-free medium to grow bacteria-free clones. b. To establish liquid cultures, inoculate approximately 0.1-0.5 g fresh weight of established hairy roots into a flask containing 50 mL of liquid, hormone-free MS or B5 medium (often half-strength).[4][14] c. Culture in the dark at 25°C on an orbital shaker (100-110 rpm).[14][15] d. Subculture every 2-4 weeks by transferring a small portion of the root mass into a fresh medium.

  • Confirmation of Transformation a. Extract genomic DNA from the established hairy root lines. b. Perform Polymerase Chain Reaction (PCR) using primers specific for the rol genes (e.g., rolB, rolC) located on the Ri plasmid's T-DNA to confirm successful transformation.[16][17] The absence of virD genes can confirm the culture is free of contaminating bacteria.[16]

Protocol 2: Extraction and Quantification of this compound

Materials:

  • Freeze-dried hairy root biomass

  • Ammonia (B1221849) solution (25%)

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC or GC-MS system

  • Analytical standards (this compound, Hyoscyamine, Scopolamine)

Procedure:

  • Extraction a. Harvest and freeze-dry the hairy root biomass. Grind the dried roots into a fine powder. b. Moisten a known amount of powdered root material (e.g., 100 mg) with a 25% ammonia solution. c. Extract the alkaloids by sonicating or shaking with chloroform for a specified period (e.g., 30-60 minutes). Repeat the extraction 2-3 times.[18] d. Combine the chloroform extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent to dryness using a rotary evaporator. f. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.[16]

  • Quantification a. HPLC Analysis: Analyze the extract using a High-Performance Liquid Chromatography system, often with a C18 column and UV detection (e.g., at 254 nm).[18] Compare retention times and peak areas with those of authentic this compound standards to identify and quantify the compound. b. GC-MS Analysis: For confirmation and structural identification, Gas Chromatography-Mass Spectrometry can be used.[19] This method provides both retention time data and mass spectra that can be compared to standards and libraries. c. MEKC Analysis: Micellar Electrokinetic Chromatography (MEKC) is another powerful technique for the simultaneous determination of this compound, hyoscyamine, and scopolamine.[20]

Data on Hairy Root Cultures for Tropane Alkaloid Production

Quantitative data from various studies are summarized below to provide a baseline for expected yields and growth characteristics.

Table 1: Tropane Alkaloid Production in Hairy Root Cultures of Various Solanaceae Species

Plant Species Culture Condition Major Alkaloid(s) Yield Reference(s)
Atropa belladonna Shake Flask Hyoscyamine, Scopolamine Hyoscyamine: 2.2 mg/g DW; Scopolamine: 1.0 mg/g DW (overexpressing pmt and h6h) [14][21]
Scopolia japonica Shake Flask Hyoscyamine, Scopolamine Hyoscyamine: 1.3% DW; Scopolamine: 0.5% DW [18][22]
Datura stramonium 14-L Bioreactor Hyoscyamine ~0.5 mg/g FW; Production rate: 8.2 mg/L/day [11]
Hyoscyamus muticus Shake Flask This compound, Hyoscyamine, Scopolamine This compound produced at 1.5-3 times the level of scopolamine [20]
Brugmansia candida Shake Flask (no agitation) Scopolamine, Hyoscyamine Enhanced specific production compared to agitated cultures [23]

DW = Dry Weight, FW = Fresh Weight

Table 2: Effect of Elicitors on Tropane Alkaloid Production

Plant Species Elicitor Concentration Effect Reference(s)
Hyoscyamus muticus Chitosan - 2.5 to 3-fold increase in hyoscyamine [3][24]
Datura stramonium Pseudomonas strains - Hyoscyamine increase: 583%; Scopolamine increase: 265% [3][24]
Brugmansia candida Jasmonic Acid - Release of hyoscyamine increased by ~1200% [24]
Brugmansia candida Pectinase - Release of scopolamine increased by 1500% [24]

| Datura stramonium | NaCl | 1-2 g/L | 3-fold increase in hyoscyamine |[3] |

Optimization and Scale-Up Strategy

Successful production of this compound at a larger scale requires systematic optimization of culture parameters.

Optimization Strategy start Establish High-Yielding Hairy Root Line optimize Optimization in Shake Flasks start->optimize media Media Composition (Salts, Carbon Source, pH) optimize->media elicitors Elicitation Strategy (Type, Conc., Timing) optimize->elicitors conditions Physical Conditions (Temp., Light) optimize->conditions scaleup Scale-Up to Bioreactor media->scaleup elicitors->scaleup conditions->scaleup bioreactor_type Bioreactor Design (Stirred-tank, Airlift) scaleup->bioreactor_type bioreactor_params Operating Parameters (Aeration, Agitation) scaleup->bioreactor_params end Large-Scale Production of this compound bioreactor_type->end bioreactor_params->end

Caption: Logical flow for optimizing and scaling up this compound production.

Key Optimization Considerations:

  • Media Composition: The choice of basal medium (e.g., MS, B5, SH) and the concentration of key nutrients like nitrogen can significantly impact both biomass and alkaloid production.[3][18]

  • Elicitation: The application of biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, metal ions) elicitors can trigger defense responses in the roots, leading to a substantial increase in secondary metabolite accumulation.[3][24]

  • Bioreactor Design: For large-scale cultivation, moving from shake flasks to bioreactors is necessary. Designs such as stirred-tank or bubble-column reactors have been used successfully, though they may require modification to accommodate the entangled nature of hairy roots.[3][4][11] Optimization of parameters like aeration and agitation is crucial to maximize growth and productivity while minimizing shear stress.[4]

References

Application Notes and Protocols for the Synthesis and Metabolic Study of Radiolabeled Littorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of radiolabeled littorine (B1216117) and detailed protocols for its use in metabolic studies. This compound, a tropane (B1204802) alkaloid, is a key precursor in the biosynthesis of hyoscyamine (B1674123) and scopolamine, compounds with significant pharmacological applications. Understanding its metabolic fate is crucial for the development of new therapeutics and for elucidating biosynthetic pathways.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound is a critical step for its use as a tracer in metabolic studies. Both Carbon-14 (¹⁴C) and Tritium (³H) can be used for labeling. The choice of isotope depends on the specific requirements of the study, such as the desired specific activity and the detection method.[1][2]

A common strategy for synthesizing radiolabeled this compound involves a two-step process: first, the synthesis of a radiolabeled precursor, tropine (B42219), followed by its esterification with phenyllactic acid to yield this compound.

Synthesis of [N-methyl-¹⁴C]Tropine

A plausible synthetic route for [N-methyl-¹⁴C]tropine involves the use of [¹⁴C]methylamine hydrochloride in a Robinson-Schöpf type condensation.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine succindialdehyde, acetone (B3395972) dicarboxylic acid, and a suitable buffer to maintain a pH of 4.5-5.0.

  • Introduction of Radiotracer: Add [¹⁴C]methylamine hydrochloride to the reaction mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.

  • Purification: The resulting [N-methyl-¹⁴C]tropinone is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [N-methyl-¹⁴C]tropine. The product is purified by column chromatography.

Esterification to form [N-methyl-¹⁴C]this compound

The radiolabeled tropine is then esterified with phenyllactic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve [N-methyl-¹⁴C]tropine and phenyllactic acid in an appropriate aprotic solvent.

  • Coupling Agent: Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the esterification.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification: The final product, [N-methyl-¹⁴C]this compound, is purified using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Radiolabeled Tropane Alkaloid Synthesis
ParameterValueReference
Starting Material [¹⁴C]Methylamine Hydrochloride[3]
Final Product N-methyl-¹⁴C-Atropine[3]
Radiochemical Purity >98%[4]
Specific Activity ~50 mCi/mmol[2][5]

Note: The yield and specific activity can vary significantly depending on the specific reaction conditions and the purity of the starting materials.

Metabolic Studies of Radiolabeled this compound

The primary metabolic pathway of this compound involves its conversion to hyoscyamine aldehyde, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1.[6][7][8] This enzyme also catalyzes a minor reaction, the hydroxylation of this compound at the 3'-position.[6] In vitro metabolism studies using liver microsomes are a standard method to investigate these transformations.[1][9]

In Vitro Metabolism using Human Liver Microsomes

Experimental Protocol:

  • Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Radiolabeled this compound (e.g., 10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant containing the parent compound and its metabolites is then collected for analysis.

Analysis of Metabolites

The separation and quantification of radiolabeled this compound and its metabolites are typically performed using HPLC coupled with a radiometric detector.[10]

HPLC-Radiometric Detection Protocol:

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Detection: The eluent from the HPLC column is passed through a UV detector and then a radiometric detector to measure both the mass and the radioactivity of the separated compounds.

  • Quantification: The percentage of each metabolite is calculated based on the radioactivity detected for each peak relative to the total radioactivity injected.

Expected Metabolites and Quantitative Profile

The primary metabolites of this compound are hyoscyamine aldehyde and 3'-hydroxythis compound.[6][7][8] While specific quantitative data for this compound metabolism is limited, studies on other tropane alkaloids can provide an indication of the expected metabolic profile. For instance, in vivo studies of [³H]cocaine in rats have shown extensive metabolism, with only a small percentage of the parent drug excreted unchanged.[11]

CompoundExpected Retention Time (relative)Expected Percentage of Total Radioactivity
This compound 1.0Varies (decreases over time)
Hyoscyamine Aldehyde < 1.0Varies (increases over time)
3'-Hydroxythis compound < 1.0Varies (increases over time)

Note: The exact retention times and percentages of metabolites will depend on the specific experimental conditions.

Visualizations

Synthesis of Radiolabeled this compound Workflow

G cluster_synthesis Synthesis of [N-methyl-14C]this compound Succindialdehyde Succindialdehyde Tropinone [N-methyl-14C]Tropinone Succindialdehyde->Tropinone AcetoneDicarboxylicAcid Acetone Dicarboxylic Acid AcetoneDicarboxylicAcid->Tropinone Methylamine [14C]Methylamine HCl Methylamine->Tropinone Tropine [N-methyl-14C]Tropine Tropinone->Tropine Reduction This compound [N-methyl-14C]this compound Tropine->this compound Esterification PhenyllacticAcid Phenyllactic Acid PhenyllacticAcid->this compound

Caption: Workflow for the synthesis of [N-methyl-¹⁴C]this compound.

In Vitro Metabolism Experimental Workflow

G cluster_metabolism In Vitro Metabolism of Radiolabeled this compound Start Start: Incubation Mixture ([14C]this compound, Liver Microsomes, Buffer) Preincubation Pre-incubation (37°C, 5 min) Start->Preincubation Initiation Initiate Reaction (Add NADPH-generating system) Preincubation->Initiation Incubation Incubation (37°C, time course) Initiation->Incubation Termination Terminate Reaction (Add cold organic solvent) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis Supernatant Analysis (HPLC-Radiometric Detection) Centrifugation->Analysis

Caption: Experimental workflow for the in vitro metabolism of radiolabeled this compound.

Metabolic Pathway of this compound

G cluster_pathway Metabolic Pathway of this compound This compound This compound CYP80F1 CYP80F1 This compound->CYP80F1 Hyoscyamine_Aldehyde Hyoscyamine Aldehyde (Major Metabolite) Hydroxythis compound 3'-Hydroxythis compound (Minor Metabolite) CYP80F1->Hyoscyamine_Aldehyde Oxidation & Rearrangement CYP80F1->Hydroxythis compound Hydroxylation

Caption: Cytochrome P450-mediated metabolic pathway of this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Littorine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the in vitro bioactivity of "littorine." It is important to note that the name "this compound" refers to two distinct chemical compounds: a tropane (B1204802) alkaloid from plants and a macrolide antimicrobial from a marine mollusk. This document addresses assays relevant to both, as well as other bioactive compounds from the marine snail genus Littorina.

Section 1: Litorine (Macrolide Antimicrobial) from Littorina aspera

Litorine, a macrolide isolated from the marine snail Littorina aspera, has demonstrated in vitro activity against a range of bacteria and fungi.[1] The following protocols are designed to quantify its antimicrobial efficacy.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of litorine against pathogenic microbes.

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The MBC/MFC is then determined by subculturing from the wells with no visible growth to determine the lowest concentration that kills the microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture the test bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) or fungi (e.g., Microsporum canis) overnight on appropriate agar (B569324) plates.[1]

    • Prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Litorine Preparation:

    • Prepare a stock solution of litorine in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the litorine stock solution in the appropriate broth in a 96-well microtiter plate.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a positive control (microbes in broth without litorine) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of litorine at which there is no visible growth.

    • Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination.[2]

  • MBC/MFC Determination:

    • Take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

    • Plate the aliquots onto fresh, antibiotic-free agar plates.

    • Incubate the plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity of Litorine
MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Escherichia coliData to be filledData to be filled
Staphylococcus aureusData to be filledData to be filled
Pseudomonas aeruginosaData to be filledData to be filled
Microsporum canisData to be filledData to be filled

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_microbe Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_microbe->inoculate prep_litorine Prepare Litorine Stock and Serial Dilutions prep_litorine->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic determine_mbc Determine MBC/MFC (Subculture on agar) read_mic->determine_mbc

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 2: Bioactives from Littorina Species (Anti-Inflammatory and Antioxidant Activity)

Extracts from the marine snail Littorina littorea have shown anti-inflammatory properties in vivo.[3][4] While the specific active compounds have not been fully elucidated, the following in vitro assays can be used to screen for anti-inflammatory and antioxidant bioactivities of This compound (B1216117) or other compounds from this genus.

Anti-Inflammatory Assays

Objective: To evaluate the potential of a test compound to reduce inflammation in vitro.

Principle 1: Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[5][6]

Principle 2: Membrane Stabilization: The stabilization of red blood cell (RBC) membranes is analogous to the stabilization of lysosomal membranes. Lysosomal enzymes released during inflammation can cause further tissue damage. Therefore, a compound's ability to stabilize RBC membranes against hypotonicity- or heat-induced lysis can indicate anti-inflammatory potential.[5][6]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.6 mL of the test compound at various concentrations (e.g., 10-100 µg/mL).[6]

  • Control and Standard:

    • A control group should be prepared with a suitable vehicle (e.g., DMSO) instead of the test compound.

    • Diclofenac sodium can be used as a standard anti-inflammatory drug.[6]

  • Incubation:

    • Incubate the samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[6]

Antioxidant Assays

Objective: To determine the free radical scavenging capacity of a test compound.

Principle: DPPH Radical Scavenging Assay: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant activity.[7][8][9]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction:

    • In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at approximately 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation: Anti-Inflammatory and Antioxidant Activity

Table 2.1: In Vitro Anti-Inflammatory Activity

Assay Test Compound Concentration (µg/mL) % Inhibition IC₅₀ (µg/mL)
Albumin Denaturation L. littorea Extract 50 Data to be filled Data to be filled
Albumin Denaturation L. littorea Extract 100 Data to be filled
Albumin Denaturation L. littorea Extract 150 Data to be filled
Membrane Stabilization L. littorea Extract 50 Data to be filled Data to be filled
Membrane Stabilization L. littorea Extract 100 Data to be filled

| Membrane Stabilization | L. littorea Extract | 150 | Data to be filled | |

Note: An in vivo study reported an ED₅₀ value of 119.80 mg/kg for the ethanol (B145695) extract of L. littorea in reducing inflammation.[3]

Table 2.2: In Vitro Antioxidant Activity

Assay Test Compound Concentration (µg/mL) % Scavenging Activity IC₅₀ (µg/mL)
DPPH Scavenging L. littorea Extract Data to be filled Data to be filled Data to be filled

| ABTS Scavenging | L. littorea Extract | Data to be filled | Data to be filled | Data to be filled |

Experimental Workflow: Anti-Inflammatory Assay

AntiInflammatory_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Analysis mix Prepare Reaction Mixture: Albumin + PBS + Test Compound incubate_rt Incubate at 37°C mix->incubate_rt controls Prepare Controls: Vehicle (Negative), Diclofenac (Positive) controls->incubate_rt heat Heat at 70°C to Induce Denaturation incubate_rt->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate

Workflow for the in vitro inhibition of protein denaturation assay.

Section 3: this compound (Tropane Alkaloid)

This compound is a tropane alkaloid found in plants such as Datura and Atropa belladonna.[10][11] It is a precursor in the biosynthesis of hyoscyamine (B1674123) and operates through cholinergic pathways.[12][13] Its bioactivity is primarily of interest in neuropharmacology.

Neuropharmacological Assays

Objective: To assess the potential of this compound to modulate key enzymes and pathways in the nervous system.

Principle: Acetylcholinesterase (AChE) Inhibition Assay: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a strategy used in the treatment of conditions like Alzheimer's disease.[12] The Ellman's method is a common colorimetric assay to measure AChE activity.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and Acetylcholinesterase (AChE) enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

    • Prepare various concentrations of this compound. Galantamine or donepezil (B133215) can be used as a positive control.

  • Reaction Setup (96-well plate):

    • Add the buffer, this compound (or control), and AChE enzyme to the wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding DTNB and the substrate ATCI.

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation:

    • Determine the rate of reaction for each concentration of this compound.

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the AChE activity.[14][15]

Cytotoxicity Assays

Objective: To determine the cytotoxic effect of this compound on neuronal and non-neuronal cell lines.

Principle: MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed neuronal cells (e.g., SH-SY5Y) or other relevant cell lines in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Data Presentation: Neuropharmacological and Cytotoxic Activity

Table 3.1: In Vitro Neuropharmacological and Cytotoxic Effects of this compound

Assay Target/Cell Line Test Compound IC₅₀ (µM)
AChE Inhibition Acetylcholinesterase This compound Data to be filled
Cytotoxicity (MTT) SH-SY5Y (Neuroblastoma) This compound Data to be filled

| Cytotoxicity (MTT) | HEK293 (Non-neuronal) | this compound | Data to be filled |

Signaling Pathway: Hypothetical Modulation of TLR Signaling

The transcriptome of Littorina littorea has been shown to contain genes for the Toll-like receptor (TLR) signaling pathway, which is involved in innate immunity and inflammation.[18] Bioactive compounds from this organism could potentially modulate this pathway.

TLR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Inflammatory Gene Expression NFkB_nuc->Genes activates LPS Ligand (e.g., LPS) LPS->TLR This compound This compound Bioactives (Hypothetical Inhibition) This compound->IKK This compound->NFkB

Hypothetical modulation of the TLR signaling pathway by Littorina bioactives.

References

Application Notes and Protocols: Cell Culture Techniques for Studying Littorine Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a tropane (B1204802) alkaloid found in various plants, including those of the Datura and Atropa genera. It is a known precursor in the biosynthesis of other anticholinergic alkaloids like hyoscyamine (B1674123) and scopolamine. Due to its interaction with cholinergic pathways, this compound is a compound of interest for research in neuropharmacology, particularly in the context of cognitive function and neurodegenerative diseases. This document provides detailed application notes and standardized protocols for studying the cellular effects of this compound using in vitro cell culture techniques.

I. Cell Line Selection and Culture

The choice of cell line is critical for studying the neurological effects of this compound. Neuronal cell lines that endogenously express cholinergic receptors are ideal models.

Recommended Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express both muscarinic and nicotinic acetylcholine (B1216132) receptors.

  • PC-12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a sympathetic neuron-like phenotype and is responsive to cholinergic stimulation.

General Culture Protocol:

  • Media Preparation:

    • SH-SY5Y: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.

    • PC-12: RPMI-1640 medium supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.

  • Cell Seeding:

    • Culture vessels should be coated with an appropriate extracellular matrix protein (e.g., collagen for PC-12, poly-L-lysine for SH-SY5Y) to promote attachment.

    • Seed cells at a density of 2 x 10^4 cells/cm².

  • Incubation:

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing:

    • Passage cells when they reach 80-90% confluency.

II. Experimental Protocols

A. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Protocol:

  • Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and create a serial dilution to achieve the desired final concentrations.

  • Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0.198.5 ± 2.197.2 ± 3.595.8 ± 4.0
196.3 ± 3.094.1 ± 2.890.5 ± 5.1
1092.1 ± 4.285.7 ± 5.078.3 ± 6.2
5080.5 ± 5.565.4 ± 6.152.1 ± 7.5
10068.2 ± 6.148.9 ± 7.235.6 ± 8.0

Note: The data presented in this table is illustrative and should be generated experimentally.

B. Neurite Outgrowth Assay

This assay assesses the potential of this compound to promote neuronal differentiation.

Protocol:

  • Seed PC-12 cells on collagen-coated plates in low-serum medium (1% horse serum) to induce a basal level of differentiation.

  • Treat the cells with various concentrations of this compound, a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/mL), and a vehicle control.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with a neuronal marker such as β-III tubulin and a nuclear counterstain (e.g., DAPI).

  • Capture images using a fluorescence microscope.

  • Quantify neurite length and the percentage of cells with neurites longer than two cell body diameters using image analysis software.

Data Presentation:

TreatmentConcentrationPercentage of Cells with Neurites (%)Average Neurite Length (µm)
Vehicle Control-15.2 ± 3.125.8 ± 5.2
NGF (Positive Control)50 ng/mL65.7 ± 5.885.3 ± 9.7
This compound1 µM22.5 ± 4.035.1 ± 6.8
This compound10 µM38.9 ± 5.252.7 ± 8.1
This compound50 µM45.3 ± 6.168.4 ± 9.0

Note: The data presented in this table is illustrative and should be generated experimentally.

C. Intracellular Calcium Imaging

This protocol measures the effect of this compound on intracellular calcium levels, a key second messenger in cholinergic signaling.

Protocol:

  • Seed SH-SY5Y cells on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with a balanced salt solution.

  • Acquire baseline fluorescence readings using a fluorescence microscope equipped with an imaging system.

  • Apply this compound at a specific concentration and continuously record the changes in fluorescence intensity over time.

  • As a positive control, use a known cholinergic agonist like carbachol.

  • Analyze the data by calculating the ratio of fluorescence at different wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in intracellular calcium concentration.

Data Presentation:

TreatmentConcentrationPeak [Ca²⁺]i Fold Change (over baseline)
Vehicle Control-1.05 ± 0.08
Carbachol100 µM4.5 ± 0.6
This compound10 µM1.8 ± 0.2
This compound50 µM2.9 ± 0.4
This compound100 µM3.7 ± 0.5

Note: The data presented in this table is illustrative and should be generated experimentally.

III. Visualization of Signaling Pathways and Workflows

A. Experimental Workflow for Assessing this compound's Cellular Effects

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y or PC-12) seeding Seeding in Multi-well Plates cell_culture->seeding treatment Incubation with This compound seeding->treatment viability MTT Assay (Viability) treatment->viability neurite Neurite Outgrowth Assay treatment->neurite calcium Calcium Imaging treatment->calcium data_analysis Data Quantification and Statistical Analysis viability->data_analysis neurite->data_analysis calcium->data_analysis

Caption: Workflow for studying the cellular effects of this compound.

B. Putative Cholinergic Signaling Pathway (Muscarinic Receptor)

muscarinic_pathway This compound This compound mAChR Muscarinic Acetylcholine Receptor (M1/M3) This compound->mAChR Activates g_protein Gq/11 mAChR->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc PKC dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects (e.g., Neurite Outgrowth, Gene Expression) ca_release->downstream pkc->downstream

Caption: Muscarinic receptor signaling cascade potentially activated by this compound.

C. Putative Cholinergic Signaling Pathway (Nicotinic Receptor)

nicotinic_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Binds to ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx Opens Channel depolarization Membrane Depolarization ion_influx->depolarization camk CaM/CaMK ion_influx->camk Activates vdcc Voltage-Gated Ca²⁺ Channels depolarization->vdcc Activates ca_influx Further Ca²⁺ Influx vdcc->ca_influx ca_influx->camk Activates creb CREB Activation camk->creb gene_expression Changes in Gene Expression creb->gene_expression

Caption: Nicotinic receptor signaling cascade potentially activated by this compound.

IV. Conclusion

These application notes provide a framework for the systematic investigation of the cellular effects of this compound. By employing the described cell culture techniques and experimental protocols, researchers can elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent. It is crucial to optimize assay conditions for each specific cell line and experimental setup to ensure the generation of robust and reproducible data.

Application Notes and Protocol for the Enzymatic Assay of Littorine Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) synthase (LS) is a key enzyme in the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications, including hyoscyamine (B1674123) and scopolamine. As a serine carboxypeptidase-like (SCPL) acyltransferase, this compound synthase catalyzes the esterification of tropine (B42219) and phenyllactylglucose to form this compound.[1][2][3] The characterization of this compound synthase activity is crucial for understanding the tropane alkaloid biosynthetic pathway, metabolic engineering efforts to enhance the production of these valuable compounds, and for the discovery of potential enzyme inhibitors.[3] This document provides a detailed protocol for the in vitro enzymatic assay of this compound synthase.

Principle of the Assay

The enzymatic activity of this compound synthase is determined by quantifying the formation of the product, this compound, from the substrates tropine and phenyllactylglucose. The reaction involves the transfer of the phenyllactyl group from phenyllactylglucose to tropine. The amount of this compound produced over time is measured using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for sensitive and specific quantification.

Data Presentation

Quantitative kinetic parameters for this compound synthase are not yet extensively documented in publicly available literature. The following table outlines the key parameters that should be determined experimentally using the protocol described below.

ParameterSymbolValueUnit
Michaelis Constant (Tropine)Km (Tropine)To be determinedµM
Michaelis Constant (Phenyllactylglucose)Km (Phenyllactylglucose)To be determinedµM
Catalytic ConstantkcatTo be determineds-1
Catalytic Efficiencykcat/KmTo be determinedM-1s-1
Optimal pHTo be determined
Optimal TemperatureTo be determined°C

Experimental Protocols

Preparation of Recombinant this compound Synthase

a. Gene Synthesis and Cloning: The coding sequence for this compound synthase from a source organism (e.g., Atropa belladonna) can be synthesized and codon-optimized for expression in a suitable host, such as Escherichia coli or Pichia pastoris. The gene should be cloned into an expression vector containing a purification tag, such as a polyhistidine (His) tag.

b. Protein Expression and Purification: Transform the expression vector into the chosen host cells. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris). Harvest the cells, lyse them, and purify the recombinant this compound synthase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and concentration of the enzyme should be verified by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).

Preparation of Substrates

a. Tropine: Tropine can be commercially sourced. Prepare a stock solution in an appropriate solvent (e.g., water or a suitable buffer) and store at -20°C.

b. Phenyllactylglucose: Phenyllactylglucose is not readily available commercially and needs to be synthesized enzymatically.

  • Expression and Purification of Phenyllactate UDP-Glycosyltransferase (UGT): Express and purify a recombinant UGT, such as UGT1 from Atropa belladonna, which catalyzes the glycosylation of phenyllactate.[2][3]

  • Enzymatic Synthesis: Set up a reaction mixture containing phenyllactate, UDP-glucose, and the purified UGT in a suitable buffer. Incubate until the reaction reaches completion.

  • Purification: Purify the synthesized phenyllactylglucose from the reaction mixture using chromatographic techniques such as solid-phase extraction or preparative HPLC. Confirm the identity and purity of the product by LC-MS/MS and NMR.

Enzymatic Assay Protocol

a. Reagents and Buffers:

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM DTT. The optimal pH should be experimentally determined.

  • Enzyme Solution: Purified recombinant this compound synthase diluted in assay buffer to the desired concentration.

  • Substrate Solutions: Stock solutions of tropine and phenyllactylglucose in assay buffer.

  • Stop Solution: 1:1 (v/v) Acetonitrile:Methanol with an internal standard (e.g., deuterated this compound or a structurally similar compound).

b. Assay Procedure:

  • Prepare a reaction master mix containing the assay buffer and phenyllactylglucose.

  • Aliquot the master mix into microcentrifuge tubes.

  • Pre-warm the tubes to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution and tropine to each tube. The final reaction volume should be standardized (e.g., 100 µL).

  • Incubate the reaction for a specific period (e.g., 30 minutes) during which the reaction is linear.

  • Terminate the reaction by adding an equal volume of the cold stop solution.

  • Vortex the tubes and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

c. Controls:

  • No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic product formation.

  • No Substrate Control: Omit one of the substrates to ensure that the product is not a contaminant from the enzyme or other substrate preparations.

Quantification of this compound by LC-MS/MS

a. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate this compound from the substrates and other reaction components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (m/z 290 -> appropriate fragment ion) and the internal standard.[1]

c. Quantification: Create a standard curve using authentic this compound standard of known concentrations. Quantify the amount of this compound produced in the enzymatic reaction by comparing its peak area to the standard curve, normalized to the internal standard.

Mandatory Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Enzyme Recombinant This compound Synthase Reaction Incubate at Optimal Temperature & pH Enzyme->Reaction Substrate1 Tropine Substrate1->Reaction Substrate2 Phenyllactylglucose Substrate2->Reaction Quench Quench Reaction Reaction->Quench Stop Solution Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the enzymatic assay of this compound Synthase.

Littorine_Synthase_Pathway Tropine Tropine LS This compound Synthase Tropine->LS Phenyllactylglucose Phenyllactylglucose Phenyllactylglucose->LS This compound This compound LS->this compound Downstream Downstream Tropane Alkaloids (e.g., Hyoscyamine) This compound->Downstream CYP80F1, etc.

Caption: Biosynthetic reaction catalyzed by this compound Synthase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Littorine Yield in Datura stramonium Hairy Root Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize littorine (B1216117) yield in Datura stramonium hairy root cultures.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in Datura stramonium hairy root cultures?

A1: this compound is a crucial intermediate in the biosynthesis of tropane (B1204802) alkaloids. It serves as the direct precursor to hyoscyamine (B1674123), which is then converted to scopolamine (B1681570). Optimizing this compound accumulation is a key strategy for enhancing the yield of these medicinally important downstream alkaloids.

Q2: Which analytical methods are recommended for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and effective method for the simultaneous quantification of this compound, hyoscyamine, and scopolamine. A reverse-phase C18 column is typically used.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for this purpose.[3]

Q3: What are the most effective strategies for increasing this compound and downstream tropane alkaloid production?

A3: The most effective strategies include a combination of media optimization, elicitation, and precursor feeding. Optimizing the culture medium provides the necessary nutrients for growth and secondary metabolism. Elicitors trigger the plant's defense responses, which often leads to an increase in alkaloid biosynthesis. Precursor feeding ensures that the building blocks for this compound are readily available.

Q4: How stable is tropane alkaloid production in long-term hairy root cultures?

A4: Datura stramonium hairy root cultures are known for their genetic and biosynthetic stability over long periods of subculturing, often spanning several years.[4][5] However, periodic screening and selection of high-yielding lines are recommended to maintain optimal production.

Troubleshooting Guides

Low or No Hairy Root Induction
Problem Possible Cause Solution
No root formation after infection. Ineffective Agrobacterium rhizogenes strain.Use a virulent strain known to be effective with Datura stramonium, such as A4 or ATCC 15834.[6][7]
Low bacterial concentration.Ensure the bacterial culture is in the logarithmic growth phase (OD600 of 0.6-0.8).
Inappropriate explant type.Use young, healthy explants such as cotyledons, leaves, or hypocotyls from sterile seedlings.[8]
Low transformation efficiency. Insufficient co-cultivation time.Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.
Overgrowth of Agrobacterium after co-cultivation.Wash the explants thoroughly with sterile water and transfer them to a medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate the bacteria.[8]
Poor Hairy Root Growth
Problem Possible Cause Solution
Slow growth and browning of roots. Nutrient limitation in the medium.Subculture the roots into a fresh medium. Gamborg's B5 or Murashige and Skoog (MS) media are commonly used. Consider using a diluted medium (e.g., half-strength B5) which can sometimes improve growth and production.
Inappropriate culture conditions.Maintain cultures at 25°C in the dark on a rotary shaker (100-120 rpm).[5]
Callus formation on roots. Imbalance of endogenous hormones.Hairy roots are typically hormone-autotrophic. If callus formation is excessive, it may indicate a mutation. It is best to select and subculture root lines that exhibit a highly branched, non-callogenic phenotype.
Low this compound and Tropane Alkaloid Yield
Problem Possible Cause Solution
Low baseline alkaloid production. Suboptimal culture medium composition.Optimize the concentrations of nitrate, calcium, and sucrose (B13894) in the medium. Response Surface Methodology (RSM) can be an effective statistical tool for this optimization.
The endogenous level of precursors is a limiting factor.Supplement the culture medium with precursors like L-phenylalanine (0.5 mM) at the late exponential or early stationary growth phase.[9][10]
Ineffective elicitation. Incorrect elicitor concentration or timing of application.Apply elicitors like Methyl Jasmonate (MeJA) at concentrations between 100-150 µM during the late exponential growth phase.[11][12] The optimal concentration can be species and even clone-dependent.
Elicitor preparation is incorrect.Prepare stock solutions of elicitors in appropriate solvents (e.g., ethanol (B145695) for MeJA) and filter-sterilize before adding to the culture medium.[13]
Alkaloids are not being released into the medium. Cell membranes are intact.While this is the normal state, some treatments like the addition of Tween 20 have been shown to permeabilize the membranes and increase the release of alkaloids into the medium, which can simplify extraction.[9]

Data on Elicitation and Precursor Feeding

The following tables summarize the quantitative effects of various treatments on tropane alkaloid production in Datura and related species. Note that this compound is often rapidly converted to hyoscyamine, so data on hyoscyamine and total tropane alkaloids are indicative of the flux through the pathway involving this compound.

Table 1: Effect of Elicitors on Tropane Alkaloid Yield

ElicitorPlant SpeciesConcentrationTarget AlkaloidYield IncreaseReference
Methyl Jasmonate (MJ)Datura stramonium150 µMScopolamine & AtropineSignificant increase[11][12]
Acetylsalicylic Acid (ASA)Datura spp.0.1 µMHyoscyamineUp to 7.94 mg/g DW[14][15]
Tobamoviruses (e.g., ToMV SL-1)Datura stramoniumN/AHyoscyamineUp to 16.54-fold increase in roots[3]
Yeast ExtractDatura stramonium300 mg/LHyoscyamine38.8-fold increase[16]
Chitosan, MeJA, CyclodextrinPeanut hairy rootsVariousStilbenesSignificant increase[17]

Table 2: Effect of Precursor Feeding on Tropane Alkaloid Yield

PrecursorPlant SpeciesConcentrationTarget AlkaloidYield IncreaseReference
Phenylalanine & OrnithineDatura stramoniumNot specifiedTotal Alkaloids5-fold increase[10]
L-phenylalanine (with Tween 20)Datura innoxia0.5 mMHyoscyamineSignificant increase[9]

Experimental Protocols

Protocol 1: Induction of Hairy Roots in Datura stramonium

This protocol is a generalized procedure based on common practices.[18][19][20]

  • Seed Sterilization and Germination:

    • Surface sterilize Datura stramonium seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 2% sodium hypochlorite (B82951) solution with a drop of Tween 20.

    • Rinse the seeds 3-4 times with sterile distilled water.

    • Germinate the seeds on a hormone-free, half-strength MS medium solidified with 0.8% agar.

    • Incubate at 25°C with a 16/8 hour light/dark photoperiod.

  • Preparation of Agrobacterium rhizogenes :

    • Streak a culture of A. rhizogenes (e.g., strain ATCC 15834) on solid YEB or LB medium with appropriate antibiotics and incubate at 28°C for 48 hours.

    • Inoculate a single colony into liquid YEB or LB medium and grow overnight at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to the same OD600.

  • Infection and Co-cultivation:

    • Excise explants (e.g., leaf discs or stem segments) from 2-3 week old sterile seedlings.

    • Immerse the explants in the bacterial suspension for 5-10 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on solid, hormone-free MS medium.

    • Co-cultivate for 2-3 days in the dark at 25°C.

  • Establishment of Hairy Root Cultures:

    • Transfer the explants to solid MS medium containing an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L cefotaxime).

    • Subculture every 2 weeks onto fresh medium with a decreasing concentration of the antibiotic.

    • Hairy roots should emerge from the wound sites within 2-4 weeks.

    • Once the roots are well-established and free of bacteria, transfer them to liquid, hormone-free MS or B5 medium for proliferation.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
  • Prepare MeJA Stock Solution:

    • Dissolve MeJA in 95% ethanol to create a concentrated stock solution (e.g., 100 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Elicitation Procedure:

    • Grow hairy root cultures in liquid medium for a predetermined period (e.g., 21 days) to reach the late exponential growth phase.

    • Add the sterile MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., 150 µM).[11][12]

    • Incubate the elicited cultures for the desired time period (e.g., 24-72 hours) before harvesting.

Protocol 3: Precursor Feeding with L-Phenylalanine
  • Prepare L-Phenylalanine Stock Solution:

    • Dissolve L-phenylalanine in sterile distilled water to create a stock solution (e.g., 50 mM).

    • Filter-sterilize the solution.

  • Feeding Procedure:

    • Add the sterile L-phenylalanine stock solution to the hairy root cultures during the late exponential or early stationary phase of growth to a final concentration of 0.1-0.5 mM.[9][21]

    • Continue the culture for an additional 24-48 hours before harvesting for analysis.

Protocol 4: Extraction and Quantification of this compound and Hyoscyamine by HPLC

This protocol is a general guideline based on established methods.[1][2][22][23]

  • Extraction:

    • Harvest the hairy roots and blot them dry. Determine the fresh weight.

    • Freeze-dry the roots to determine the dry weight.

    • Grind the dried roots into a fine powder.

    • Extract a known amount of powdered root tissue (e.g., 50 mg) with methanol (B129727) or an acidic aqueous solution (e.g., 0.2% sulfuric acid) using sonication or shaking.

    • Make the extract alkaline (pH ~9) with NaOH or ammonia (B1221849) and partition with an organic solvent like chloroform (B151607) or dichloromethane.

    • Evaporate the organic phase to dryness and redissolve the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a slightly acidic or neutral pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210-230 nm.

    • Quantification: Create a calibration curve using authentic standards of this compound and hyoscyamine to quantify the concentrations in the samples.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Culture Initiation cluster_optimization Phase 2: Optimization cluster_analysis Phase 3: Analysis A Seed Sterilization & Germination C Infection of Explants A->C B Agrobacterium Culture B->C D Co-cultivation C->D E Establish Hairy Root Line D->E F Proliferation in Liquid Medium E->F G Elicitation (e.g., MeJA) F->G H Precursor Feeding (e.g., Phenylalanine) F->H I Combined Treatment F->I J Harvest Roots G->J H->J I->J K Extraction of Alkaloids J->K L HPLC/GC-MS Quantification K->L M Data Analysis L->M

Caption: Experimental workflow for optimizing this compound yield.

Jasmonate_Signaling_Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Membrane Plasma Membrane Elicitor->Membrane Signal Perception JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Membrane->JA_Biosynthesis SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JA_Biosynthesis->SCF_COI1 JA-Ile binds to COI1 JAZ JAZ Proteins (Repressors) TF Transcription Factors (e.g., MYC2) JAZ->TF Represses SCF_COI1->JAZ Targets for Degradation Genes Tropane Alkaloid Biosynthesis Genes (e.g., PMT, H6H) TF->Genes Activates Transcription Alkaloids Increased this compound & Tropane Alkaloid Production Genes->Alkaloids

Caption: Jasmonate signaling pathway for alkaloid biosynthesis.

References

Technical Support Center: Troubleshooting Low Yield in Littorine Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Littorine extraction protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound, with a primary focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

A1: this compound is a tropane (B1204802) alkaloid found in various plants of the Solanaceae family. The most common sources for its extraction include species such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (roots, leaves, seeds), and the plant's developmental stage.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for efficient this compound extraction. Generally, polar organic solvents are effective for the extraction of tropane alkaloids. Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-80% ethanol), are widely used. The selection of the optimal solvent depends on the specific plant matrix and the desired purity of the initial extract. Acidified water can also be used to extract alkaloids in their salt form, which can be advantageous for subsequent purification steps.

Q3: What are the key factors that influence the yield of this compound during extraction?

A3: Several factors can significantly impact the yield of this compound:

  • Plant Material Quality: The concentration of this compound in the plant material is a primary determinant of the final yield. Factors such as plant genetics, growing conditions, and harvest time can affect alkaloid content.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration, leading to more efficient extraction.

  • Solvent Choice: The polarity and selectivity of the solvent are crucial for effectively dissolving this compound while minimizing the co-extraction of impurities.

  • Temperature: Higher temperatures can increase the solubility of this compound and the extraction efficiency. However, excessive heat may lead to the degradation of the compound.

  • Extraction Time: A sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent.

  • pH: The pH of the extraction medium can influence the form (free base or salt) and stability of the alkaloid, thereby affecting its solubility and extraction efficiency.

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction by providing a larger concentration gradient.

Q4: What are the most common methods for this compound extraction?

A4: Several methods can be employed for the extraction of this compound from plant materials:

  • Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period with occasional agitation.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, leading to a more exhaustive extraction.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent, which disrupt plant cell walls and enhance solvent penetration, often resulting in higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, accelerating the extraction process.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.
Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound.Test different solvents and solvent mixtures. For tropane alkaloids, polar solvents like ethanol (e.g., 70-80%) or methanol are often effective.[1]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize the extraction time and temperature through small-scale trials. For some tropane alkaloids, temperatures around 68°C have been shown to be effective.[1] However, be aware that excessive heat can degrade thermolabile compounds.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low Purity of Isolated this compound Inefficient Chromatographic Separation: The chosen solvent system for column chromatography may not be effectively separating this compound from other co-extracted compounds.Perform small-scale trials with different solvent systems (mobile phases) using Thin Layer Chromatography (TLC) to optimize the separation before running a large-scale column.
Co-elution of Impurities: Impurities with similar polarity to this compound may be co-eluting during chromatography.Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatographic technique, such as preparative HPLC, for better resolution.
Degradation of this compound during Purification: this compound may be sensitive to the pH or solvents used during the purification steps.Monitor the pH of your solutions and avoid strongly acidic or basic conditions if this compound is found to be unstable. Ensure that solvents are evaporated at low temperatures under reduced pressure.
Inconsistent Yields between Batches Variability in Plant Material: The concentration of this compound can vary between different batches of plant material.Source plant material from a consistent and reputable supplier. If possible, analyze the this compound content of a small sample from each new batch before performing a large-scale extraction.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields.Standardize all extraction parameters and maintain detailed records for each extraction run to ensure reproducibility.

Quantitative Data on Tropane Alkaloid Extraction

While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables provide data for the extraction of total tropane alkaloids from Anisodus luridus, which can serve as a valuable reference for optimizing this compound extraction protocols.[1]

Table 1: Effect of Ethanol Concentration on Total Tropane Alkaloid Yield [1]

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Total Tropane Alkaloid Yield (mg/g)
6068205.8
7068206.1
78 68 20 6.2
8068206.0
9068205.5

Table 2: Effect of Extraction Temperature on Total Tropane Alkaloid Yield [1]

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Total Tropane Alkaloid Yield (mg/g)
7850205.7
7860206.0
78 68 20 6.2
7870206.1
7880205.9

Table 3: Effect of Extraction Time on Total Tropane Alkaloid Yield [1]

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Total Tropane Alkaloid Yield (mg/g)
7868105.6
7868155.9
78 68 20 6.2
7868256.1
7868306.0

Data adapted from a study on the optimization of tropane alkaloid extraction from Anisodus luridus.[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol describes a standard acid-base extraction method for isolating tropane alkaloids, including this compound, from plant material.

1. Preparation of Plant Material:

  • Thoroughly dry the plant material (e.g., roots or leaves) in a well-ventilated area or an oven at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder to maximize the surface area for extraction.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a large flask.

  • Add a sufficient volume of 70-80% ethanol to fully submerge the powder (e.g., a 1:10 solid-to-solvent ratio).

  • Acidify the mixture with a dilute acid (e.g., 1% sulfuric acid) to a pH of approximately 2-3.

  • Macerate the mixture for 24 hours at room temperature with occasional stirring, or perform ultrasound-assisted extraction for 60 minutes.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant material.

3. Acid-Base Partitioning:

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Wash the resulting aqueous solution with a non-polar solvent like hexane (B92381) to remove pigments and other non-polar impurities. Discard the hexane layer.

  • Make the aqueous layer alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) until the pH reaches 9-10. This will convert the alkaloid salts to their free base form.

  • Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent such as chloroform (B151607) or dichloromethane.

  • Combine the organic fractions and wash them with distilled water to remove any remaining impurities.

4. Concentration and Isolation:

  • Dry the combined organic extract over anhydrous sodium sulfate (B86663) and then filter.

  • Concentrate the dried extract using a rotary evaporator to obtain the crude alkaloid extract.

  • The crude extract can be further purified using column chromatography.

Protocol 2: Purification by Column Chromatography

1. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

3. Elution:

  • Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or linear gradient.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC of tropane alkaloids is chloroform:methanol:acetone:25% ammonia (B1221849) (75:15:10:1.8, v/v/v/v).

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Visualizations

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_isolation 4. Isolation plant_material Dried Plant Material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder solvent_addition Add Acidified Ethanol powder->solvent_addition extraction Maceration / UAE solvent_addition->extraction filtration Filtration extraction->filtration concentration Ethanol Evaporation filtration->concentration partitioning Acid-Base Partitioning concentration->partitioning alkalinization Basification (pH 9-10) partitioning->alkalinization liquid_extraction Liquid-Liquid Extraction (Chloroform) alkalinization->liquid_extraction drying Drying & Concentration liquid_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection pure_this compound Isolated this compound fraction_collection->pure_this compound

Caption: Workflow for this compound Extraction and Isolation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield material_prep Improper Material Preparation low_yield->material_prep solvent Suboptimal Solvent low_yield->solvent time_temp Incorrect Time/ Temperature low_yield->time_temp ratio Poor Solvent/ Solid Ratio low_yield->ratio degradation Compound Degradation low_yield->degradation optimize_prep Ensure Fine Powder & Thorough Drying material_prep->optimize_prep optimize_solvent Test Different Polar Solvents solvent->optimize_solvent optimize_params Optimize Extraction Parameters time_temp->optimize_params optimize_ratio Increase Solvent Volume ratio->optimize_ratio optimize_conditions Control pH & Temperature degradation->optimize_conditions

Caption: Troubleshooting Logic for Low this compound Yield.

References

Overcoming peak broadening in 1H NMR analysis of Littorine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the 1H NMR analysis of Littorine, with a specific focus on resolving peak broadening issues.

Troubleshooting Guide: Overcoming Peak Broadening

Q1: Why are the peaks in my 1H NMR spectrum of this compound broad?

Peak broadening in the 1H NMR spectrum of this compound, a tropane (B1204802) alkaloid, can stem from several factors. The most common causes include:

  • High Sample Concentration: Concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[1] For routine 1H NMR of small molecules like this compound, a concentration of 1-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2][3]

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad spectral lines. Proper shimming of the NMR spectrometer is crucial for achieving sharp signals.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[1] It is essential to use thoroughly cleaned glassware to avoid contamination. Dissolved oxygen is a common paramagnetic impurity that can be removed by degassing the sample.[4]

  • Chemical Exchange: this compound possesses a hydroxyl (-OH) group and a tertiary amine, both of which have protons that can undergo chemical exchange.[1][5] This is a frequent cause of peak broadening for these specific protons. The rate of exchange is often dependent on factors like temperature, solvent, and pH.

  • Incomplete Dissolution: If the sample is not fully dissolved, the heterogeneity of the solution will lead to broad lines.[1] Ensure complete solubility in the chosen deuterated solvent. Filtering the sample into the NMR tube can help remove any particulate matter.[6][7]

Q2: How can I reduce peak broadening caused by high sample concentration?

The straightforward solution is to dilute your sample. If you have prepared a concentrated sample for 13C NMR (which typically requires 5-50 mg), you may observe broader lines in the corresponding 1H NMR spectrum due to increased viscosity.[2] It is advisable to prepare a separate, more dilute sample for 1H NMR analysis. For quantitative 1H NMR, a concentration of around 6.0 mg/mL has been successfully used for indole (B1671886) alkaloids.[8]

Q3: What steps can I take to minimize the effect of paramagnetic impurities?

To minimize paramagnetic broadening:

  • Use High-Purity Solvents: Ensure your deuterated solvents are of high quality.

  • Thoroughly Clean Glassware: Wash NMR tubes and any other glassware meticulously to remove any traces of metal ions.

  • Filter Your Sample: Passing the sample through a small plug of glass wool into the NMR tube can help remove particulate impurities.[6]

  • Degas the Sample: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample or use the freeze-pump-thaw technique for more sensitive samples.[6]

  • Use Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester paramagnetic metal ions, although this may introduce new signals into your spectrum.

Q4: My -OH and N-CH3 proton signals are broad. How can I sharpen them?

Broadening of hydroxyl and amine-adjacent protons is often due to chemical exchange. Here are several strategies to address this:

  • Add D2O: Add a drop of deuterium (B1214612) oxide (D2O) to your sample, shake it, and re-acquire the spectrum. Exchangeable protons (-OH and any labile N-H if the amine were protonated) will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity. This is a definitive way to identify these peaks.[1][5]

  • Change the Solvent: The choice of solvent can significantly impact chemical exchange rates. Using a hydrogen-bond-accepting solvent like DMSO-d6 can sometimes slow down the exchange of -OH protons, resulting in sharper signals.[9] Conversely, protic solvents like methanol-d4 (B120146) may accelerate exchange.

  • Vary the Temperature: Temperature affects the rate of chemical exchange.[10] Acquiring the spectrum at a lower temperature can slow down the exchange process, leading to sharper peaks. Conversely, if the broadening is due to conformational exchange, increasing the temperature might cause the different conformations to interconvert more rapidly, resulting in a sharpened, averaged signal. Variable temperature NMR studies can be very informative.[11]

  • Adjust the pH: For nitrogen-containing compounds like this compound, the protonation state of the nitrogen can influence the spectrum. The pH of the sample can affect chemical shifts and peak shapes.[12] While not always straightforward in organic solvents, ensuring the sample is free from acidic or basic impurities can help. In aqueous solutions, buffering the sample to a specific pH can be beneficial.

Quantitative Data Summary

The following table summarizes key experimental parameters that can be adjusted to mitigate peak broadening in the 1H NMR analysis of this compound.

ParameterRecommended Range/ValueRationalePotential Issues
Sample Concentration 1-10 mg / 0.6-0.7 mLMinimizes viscosity and intermolecular interactions.[2][3]Very low concentrations may lead to poor signal-to-noise.
Temperature Variable (e.g., 25°C to 80°C)Can slow down or speed up chemical/conformational exchange to sharpen peaks.[11]Solvent volatility at high temperatures; potential for sample degradation.
pH Neutral (or buffered in aqueous media)Stabilizes the protonation state of the amine and hydroxyl groups, reducing exchange-related broadening.[12]Difficult to control in non-aqueous solvents; may require addition of acids/bases which can complicate the spectrum.
Relaxation Delay (d1) > 5 x T1 (typically 1-5 s for 90° pulse)Allows for full relaxation of protons between scans, ensuring accurate integration and preventing signal saturation which can affect lineshape.[13]Longer delays increase total experiment time.
Acquisition Time (AQ) ~3 secondsProvides good resolution without acquiring excessive noise.[14]Too short an acquisition time can truncate the FID, leading to artificially broadened lines.

Experimental Protocols

Detailed Methodology for High-Resolution 1H NMR Sample Preparation of this compound

  • Weighing the Sample: Accurately weigh approximately 1-5 mg of purified this compound into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD-d4). Chloroform-d is a common starting point for many organic molecules.[15]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration: Take a Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip. Filter the sample solution through this pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial for removing any particulate matter that can degrade spectral resolution.[6][7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

  • D2O Exchange (Optional): To identify exchangeable protons, acquire an initial 1H NMR spectrum. Then, add one drop of D2O to the NMR tube, cap it, and shake gently to mix. Re-acquire the spectrum and look for the disappearance of signals.

  • Degassing (Optional): For very high-resolution work, degas the sample by bubbling a gentle stream of an inert gas (e.g., nitrogen or argon) through the solution for a few minutes before capping the tube.

Visualizations

Troubleshooting_Workflow Troubleshooting Peak Broadening in this compound 1H NMR start Broad Peaks Observed in 1H NMR of this compound check_shim Is the shimming optimal? start->check_shim check_conc Is the sample concentration too high (>10 mg/0.7 mL)? check_shim->check_conc Yes shim Re-shim the spectrometer. check_shim->shim No check_sol Is the sample fully dissolved? Are there particulates? check_conc->check_sol No dilute Prepare a more dilute sample. check_conc->dilute Yes check_impurities Could there be paramagnetic impurities? check_sol->check_impurities No filter Filter the sample into a clean NMR tube. check_sol->filter Yes chem_exchange Are -OH or N-adjacent protons specifically broad? check_impurities->chem_exchange No clean Use high-purity solvents and acid-washed glassware. Degas sample. check_impurities->clean Yes exchange_actions Address Chemical Exchange chem_exchange->exchange_actions Yes end_consult Consult NMR facility manager. chem_exchange->end_consult No / Unsure end_sharp Sharp Peaks Achieved shim->end_sharp dilute->end_sharp filter->end_sharp clean->end_sharp d2o_exchange Add a drop of D2O to confirm exchangeable protons. exchange_actions->d2o_exchange change_temp Acquire spectrum at a different temperature (VT-NMR). exchange_actions->change_temp change_solvent Try a different solvent (e.g., DMSO-d6). exchange_actions->change_solvent d2o_exchange->end_sharp change_temp->end_sharp change_solvent->end_sharp

References

Technical Support Center: Enhancing Chromatographic Resolution of Littorine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Littorine and its isomers. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound and its isomers?

A1: The primary challenges include:

  • Chirality: this compound and its isomers are chiral compounds, meaning they exist as non-superimposable mirror images (enantiomers). Separating these enantiomers requires specialized chiral stationary phases (CSPs) as they have identical physical and chemical properties in an achiral environment.[1]

  • Structural Similarity: Diastereomers of this compound, while having different physical properties, can still be challenging to separate due to their structural similarity, requiring highly selective chromatographic systems.

  • Peak Tailing: As basic compounds, this compound and its isomers are prone to peak tailing due to interactions with acidic residual silanol (B1196071) groups on silica-based stationary phases.[2] This can compromise resolution and quantification.

  • Low Concentrations in Natural Sources: When analyzing natural product extracts, the low abundance of this compound and its isomers can necessitate sensitive detection methods and efficient sample preparation to remove interfering matrix components.

Q2: Which chromatographic techniques are most suitable for separating this compound and its isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the separation of tropane (B1204802) alkaloids like this compound.[3] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also applicable. For enantioselective separation, chiral HPLC using Chiral Stationary Phases (CSPs) is the method of choice.[4]

Q3: How do I choose the right chiral stationary phase (CSP) for my separation?

A3: The selection of a CSP is often empirical. However, for tropane alkaloids, polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein (B1211001) - AGP) have shown great success.[5][6] It is recommended to screen a few different types of CSPs to find the one that provides the best selectivity for your specific isomers.

Q4: What is the importance of sample preparation in the analysis of this compound?

A4: Proper sample preparation is critical to protect the analytical column from contaminants, reduce matrix effects, and improve the accuracy and reproducibility of your results. For plant materials, this typically involves extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the alkaloids, followed by a clean-up step to remove interfering substances.[4][7]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Problem Potential Causes Solutions
Poor Resolution of Enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.[2]- Incorrect temperature.[2]- Flow rate is too high.[2]- Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, acetonitrile) and its concentration. For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution.- Evaluate the effect of temperature on the separation. Both increasing and decreasing the temperature can impact resolution.- Reduce the flow rate to allow for better interaction with the stationary phase.
Peak Tailing - Secondary interactions with residual silanol groups on the stationary phase.[2]- Column overload.[2]- Inappropriate mobile phase pH for ionizable isomers.- Column contamination or degradation.[2]- Use a high-purity, end-capped column or a column specifically designed for basic compounds.- Add a competitive base like triethylamine (B128534) (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a single ionic form.- Clean the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions.
Broad Peaks - Extra-column volume (dead volume) in the system.- Injection of too large a sample volume.- Sample solvent is stronger than the mobile phase.- Use shorter, narrower internal diameter tubing for connections.- Reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the system and injector with a strong solvent.- Run blank injections to identify the source of contamination.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in temperature.- Changes in mobile phase composition.- Pump malfunction.- Ensure the column is fully equilibrated with the mobile phase before each run (at least 10-20 column volumes).- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure accurate mixing.- Check the pump for leaks and ensure a stable flow rate.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Hyoscyamine (B1674123) Enantiomers

This method is adapted from a validated procedure for the analysis of atropine (B194438) enantiomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral AGP (α1-acid glycoprotein) column.[8]

    • Mobile Phase: A buffered phosphate (B84403) solution (containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with orthophosphoric acid) and acetonitrile (B52724) (99:1, v/v).[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Column Temperature: 20 °C.[8]

    • Detection: UV at 205 nm.[8]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer standard or sample in the mobile phase.

    • Dilute the stock solution to a working concentration (e.g., 10-30 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC-MS/MS for Hyoscyamine Enantiomers

This method is suitable for sensitive and selective quantification, especially in complex matrices.

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Chiralpak® AY-3 (amylose-based) column.[9]

    • Mobile Phase: Ethanol with 0.05% diethylamine.[9]

    • Flow Rate: 0.5 - 1.0 mL/min (can be optimized).

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.

  • Sample Preparation:

    • For plant extracts, perform a solid-phase extraction (SPE) with a strong cation exchange sorbent for initial cleanup and concentration.[9]

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables present hypothetical quantitative data based on typical chiral separations of tropane alkaloids to illustrate expected results.

Table 1: Chromatographic Parameters for Hyoscyamine Enantiomers (Protocol 1)

Parameter(+)-Hyoscyamine(-)-Hyoscyamine
Retention Time (min) 8.510.2
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Table 2: Performance Characteristics of a Validated Chiral HPLC Method for Atropine (Proxy for this compound Isomers) [8][10]

ParameterValue
Linearity Range (µg/mL) 14.0 - 26.0
Correlation Coefficient (r) > 0.9999
Accuracy (Recovery %) 100.1 - 100.5
Precision (RSD %) < 1.1

Visualizations

Biosynthesis of Hyoscyamine from Phenylalanine and Ornithine

The following diagram illustrates the biosynthetic pathway leading to hyoscyamine, with this compound as a key intermediate.

Biosynthesis_of_Hyoscyamine cluster_littorine_synthesis This compound Synthesis Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid Multiple steps Ornithine Ornithine Tropine Tropine Ornithine->Tropine Multiple steps This compound This compound Phenyllactic_acid->this compound Tropine->this compound Hyoscyamine_aldehyde Hyoscyamine aldehyde This compound->Hyoscyamine_aldehyde CYP80F1 (Rearrangement) Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reduction Littorine_Synthase This compound Synthase (Acyltransferase) Littorine_Synthase->this compound Troubleshooting_Workflow Start Poor Resolution Observed Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Optimize_Mobile_Phase Optimize Mobile Phase (Modifier type/concentration) Check_Mobile_Phase->Optimize_Mobile_Phase Issue Found Check_Column Inspect Column (Age, Performance, Contamination) Check_Mobile_Phase->Check_Column No Issue Resolution_Improved Resolution Improved? Optimize_Mobile_Phase->Resolution_Improved Change_Column Try a Different CSP Check_Column->Change_Column Issue Found Check_System Check System Parameters (Flow Rate, Temperature) Check_Column->Check_System No Issue Change_Column->Resolution_Improved Optimize_System Optimize Flow Rate and Temperature Check_System->Optimize_System Issue Found Check_System->Resolution_Improved No Issue Optimize_System->Resolution_Improved Resolution_Improved->Start No, Re-evaluate End Problem Solved Resolution_Improved->End Yes

References

Technical Support Center: Quantification of Littorine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS quantification of littorine (B1216117). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the LC-MS/MS quantification of this compound?

The primary challenges in quantifying this compound, a tropane (B1204802) alkaloid, by LC-MS/MS are managing matrix effects and dealing with potential co-elution of isomeric compounds.[1] Matrix effects, which can cause ion suppression or enhancement, directly impact the accuracy, precision, and sensitivity of the quantification.[2] Additionally, complex matrices such as plasma, serum, or plant extracts contain numerous endogenous components that can interfere with the analysis.

Q2: What is a matrix effect, and how does it affect this compound quantification?

A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] In electrospray ionization (ESI), these interfering substances can compete with this compound for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal. This can result in inaccurate and unreliable quantification. For tropane alkaloids like this compound, matrix effects are a significant concern, especially in complex biological fluids like plasma.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis in plasma?

Several sample preparation techniques can be employed to reduce matrix effects by removing interfering components from the plasma sample before LC-MS/MS analysis. The most common and effective methods include:

  • Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent, such as acetonitrile (B52724), is added to the plasma sample to precipitate proteins.[3][4] While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which can also cause matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates this compound from the sample matrix based on its solubility in two immiscible liquids. This technique can provide a cleaner extract than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain this compound while matrix components are washed away. This method often yields the cleanest extracts, significantly reducing matrix effects.

Q4: What type of internal standard (IS) is recommended for the quantification of this compound?

The use of an appropriate internal standard is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and analysis. For this compound, the following options are recommended:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for LC-MS/MS quantification. A SIL IS of this compound would have identical chemical and physical properties, ensuring it behaves similarly to this compound during extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of variability. While highly effective, SIL standards for specific compounds like this compound may not be commercially available and can be expensive to synthesize.

  • Structurally Similar Analog Internal Standard: When a SIL IS is not available, a structurally similar compound can be used. For the analysis of a group of tropane alkaloids including this compound, cocaine-d3 has been successfully used as an internal standard.[3][4] Other deuterated tropane alkaloids like atropine-d3 and scopolamine-d3 are also commonly used in the analysis of this class of compounds and could be considered.[5][6]

Q5: What is a matrix-matched calibration curve, and why is it important for this compound quantification?

A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix that is identical to the samples being analyzed (e.g., blank plasma).[5][7] This approach helps to compensate for matrix effects because the calibration standards and the samples will experience similar levels of ion suppression or enhancement. This leads to more accurate quantification compared to calibration curves prepared in a simple solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and pH. Consider a different column chemistry if the issue persists.
Low Signal Intensity or High LLOQ Significant ion suppression due to matrix effects.Implement a more rigorous sample cleanup method such as SPE. Ensure the use of an appropriate internal standard. Optimize MS source parameters.
High Variability in Results (Poor Precision) Inconsistent sample preparation. Instability of this compound in the matrix.Automate sample preparation steps if possible. Ensure consistent timing and technique for manual procedures. Investigate the stability of this compound under the storage and analysis conditions. Use a stable isotope-labeled internal standard if available.
Inaccurate Quantification (Poor Accuracy) Uncorrected matrix effects. Inappropriate calibration strategy.Use a stable isotope-labeled internal standard. Prepare matrix-matched calibration curves.
Interfering Peaks Co-elution of endogenous matrix components or isomers.Optimize the chromatographic separation to resolve the interfering peaks from this compound. Develop a more selective MRM transition.

Experimental Protocols

Below are detailed methodologies for key experiments related to the LC-MS/MS quantification of this compound.

Protocol 1: Sample Preparation of Plasma Samples by Protein Precipitation

This protocol is adapted from a validated method for the simultaneous determination of seven tropane alkaloids, including this compound, in plasma.[3][4]

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., cocaine-d3 in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibration Curve for this compound in Plasma

Materials:

  • Blank plasma (free of this compound and other interfering substances)

  • This compound stock solution of known concentration

  • Internal Standard (IS) solution

  • Equipment and reagents for protein precipitation (as in Protocol 1)

Procedure:

  • Prepare a series of this compound working solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.05 to 50 ng/mL).

  • For each calibration level, spike 90 µL of blank plasma with 10 µL of the corresponding this compound working solution in a microcentrifuge tube.

  • Prepare a blank sample by adding 10 µL of the diluent (without this compound) to 90 µL of blank plasma.

  • Add 20 µL of the internal standard solution to each calibration standard and the blank sample.

  • Proceed with the protein precipitation procedure as described in Protocol 1 (steps 3-9).

  • Construct the calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of this compound.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of tropane alkaloids in biological matrices, illustrating the effectiveness of different analytical strategies.

Table 1: Recovery and Precision of Tropane Alkaloids in Plasma using Protein Precipitation and Cocaine-d3 as Internal Standard

AnalyteRecovery (%)Coefficient of Variation (%)
This compound 88 - 942 - 13
Atropine (B194438)88 - 942 - 13
Scopolamine88 - 942 - 13
Cocaine88 - 942 - 13
Homatropine88 - 942 - 13

Data adapted from a study on the simultaneous quantification of seven tropane alkaloids in plasma.[3][4]

Table 2: Comparison of Recoveries for Atropine and Scopolamine using a µ-QuEChERS Method in Leafy Vegetables

AnalyteSpiked Level (ng/g)Recovery (%)
Atropine590 - 100
2590 - 100
20090 - 100
Scopolamine593 - 95
2593 - 95
20093 - 95

This table demonstrates the high recovery achievable with a thorough extraction and cleanup method in a complex plant matrix.[5]

Visualizations

Troubleshooting Workflow for this compound Matrix Effects

TroubleshootingWorkflow start Start: Inaccurate or Imprecise This compound Quantification check_is Step 1: Verify Internal Standard (IS) - Is a SIL IS used? - Is the structural analog appropriate? start->check_is sil_is_no Consider synthesizing or sourcing a SIL IS for this compound. check_is->sil_is_no No SIL IS analog_is_check Evaluate IS performance: - Consistent peak area? - Co-elutes with this compound? check_is->analog_is_check Using Analog IS check_sample_prep Step 2: Evaluate Sample Preparation - Is it effective for the matrix? - Protein Precipitation (PPT), SPE, or LLE? sil_is_no->check_sample_prep analog_is_check->check_sample_prep ppt_eval PPT may leave phospholipids. Consider a more selective method. check_sample_prep->ppt_eval Using PPT spe_optimize Optimize SPE: - Sorbent type - Wash and elution solvents check_sample_prep->spe_optimize Using SPE check_calibration Step 3: Assess Calibration Strategy - Solvent-based or matrix-matched? ppt_eval->check_calibration spe_optimize->check_calibration use_matrix_matched Implement matrix-matched calibration curves. check_calibration->use_matrix_matched Solvent-based check_chromatography Step 4: Optimize Chromatography - Peak shape? - Co-elution with interferences? check_calibration->check_chromatography Matrix-matched use_matrix_matched->check_chromatography optimize_lc Modify gradient, mobile phase, or column to improve separation. check_chromatography->optimize_lc Poor separation end End: Accurate and Precise This compound Quantification check_chromatography->end Good separation optimize_lc->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.

Experimental Workflow for this compound Quantification in Plasma

ExperimentalWorkflow sample_collection 1. Plasma Sample Collection is_spiking 2. Internal Standard Spiking sample_collection->is_spiking protein_precipitation 3. Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer evaporation 6. Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution 7. Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for this compound quantification in plasma using protein precipitation.

References

Technical Support Center: Optimization of Elicitor Treatment for Increased Littorine Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize elicitor treatments for enhanced littorine (B1216117) accumulation in plant cell and hairy root cultures.

Troubleshooting Guides

This section addresses common issues encountered during elicitation experiments aimed at increasing this compound, a key precursor to the pharmacologically important tropane (B1204802) alkaloids hyoscyamine (B1674123) and scopolamine (B1681570).

Problem Potential Cause Troubleshooting Steps
Low or No Increase in this compound Accumulation After Elicitation 1. Suboptimal Elicitor Concentration: The concentration of the elicitor may be too low to induce a significant response or too high, causing toxicity.[1] 2. Incorrect Timing of Elicitation: The developmental stage of the culture influences its responsiveness to elicitors.[1] 3. Ineffective Elicitor for the Specific Plant Species/Cell Line: Different plant species and even different cell lines of the same species can respond differently to the same elicitor.[1] 4. Degradation of the Elicitor: The elicitor may be unstable in the culture medium.1. Optimize Elicitor Concentration: Perform a dose-response experiment with a wide range of elicitor concentrations to identify the optimal level for your specific culture system. 2. Optimize Elicitation Timing: Elicit the cultures at different growth phases (e.g., early-log, mid-log, stationary) to determine the most responsive stage. 3. Screen Different Elicitors: Test a panel of biotic (e.g., Yeast Extract, Chitosan, Fungal Extracts) and abiotic (e.g., Methyl Jasmonate, Salicylic Acid) elicitors. 4. Ensure Elicitor Stability: Prepare fresh elicitor stock solutions and add them to the culture medium immediately. For light-sensitive elicitors, conduct experiments in the dark.
Decreased Biomass or Cell Death After Elicitor Treatment 1. Elicitor Toxicity: High concentrations of certain elicitors can be toxic to plant cells, leading to a hypersensitive response and cell death.[2] 2. Solvent Toxicity: If the elicitor is dissolved in a solvent (e.g., ethanol (B145695), DMSO), the final concentration of the solvent in the culture medium may be toxic. 3. Culture Stress: The combination of the elicitor and other culture conditions (e.g., pH, nutrient limitation) may be overly stressful for the cells.1. Reduce Elicitor Concentration: Test a lower range of elicitor concentrations. 2. Perform a Solvent Control: Include a control group with only the solvent to assess its effect on cell viability. Ensure the final solvent concentration is minimal. 3. Optimize Culture Conditions: Ensure the culture medium and environmental conditions are optimal for growth before applying the elicitor.
Inconsistent Results Between Experiments 1. Variability in Elicitor Preparation: Inconsistent preparation of crude elicitors like yeast extract or fungal extracts can lead to variable responses. 2. Inconsistent Culture Age or Density: Using cultures at different growth stages or with different cell densities at the time of elicitation can cause variability. 3. Inconsistent Inoculum Size: Variations in the amount of tissue used to start each culture can lead to different growth rates and responses.1. Standardize Elicitor Preparation: Follow a standardized protocol for preparing elicitors. For crude extracts, consider using a consistent source and preparation method. 2. Standardize Culture Conditions: Always use cultures at the same growth stage and cell density for elicitation. 3. Standardize Inoculum: Use a consistent weight or volume of inoculum for each new culture.
Difficulty in Quantifying this compound 1. Low this compound Concentration: The concentration of this compound in the extract may be below the detection limit of the analytical method. 2. Matrix Effects: Other compounds in the plant extract can interfere with the detection of this compound. 3. Lack of a Commercial Standard: A pure this compound standard may not be readily available for quantification.1. Concentrate the Extract: Use solid-phase extraction (SPE) or other methods to concentrate the this compound in your sample. 2. Optimize Sample Preparation and HPLC Method: Develop a robust sample cleanup procedure and optimize the HPLC conditions (e.g., column, mobile phase, detection wavelength) to improve separation and sensitivity.[3][4][5][6][7] 3. Use a Related Standard for Relative Quantification: If a this compound standard is unavailable, use a commercially available related tropane alkaloid like hyoscyamine or scopolamine for relative quantification, assuming a similar detector response.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they increase this compound production?

A1: Elicitors are molecules that trigger a defense response in plants.[8] This defense response often involves the activation of secondary metabolic pathways, including the biosynthesis of tropane alkaloids. This compound is a key intermediate in the biosynthesis of hyoscyamine and scopolamine. By stimulating the genes and enzymes involved in this pathway, elicitors can lead to an increased accumulation of this compound and its derivatives.

Q2: What are the most common elicitors used for tropane alkaloid production?

A2: Both biotic and abiotic elicitors have been shown to be effective. Common biotic elicitors include Yeast Extract (YE), Chitosan, and fungal extracts (e.g., from Aspergillus niger).[9][10][11] Common abiotic elicitors include Methyl Jasmonate (MeJA) and Salicylic Acid (SA).[2]

Q3: How do I choose the right elicitor for my experiment?

A3: The choice of elicitor depends on the plant species and the specific cell line. It is recommended to screen a variety of elicitors at different concentrations to find the most effective one for your system. A good starting point is to review the literature for elicitors that have been successful in related plant species.

Q4: When is the best time to add the elicitor to my culture?

A4: The optimal time for elicitor addition is typically during the late exponential or early stationary phase of growth. At this stage, the culture has sufficient biomass and is more responsive to the elicitation signal. However, this should be optimized for each specific culture system.[1]

Q5: How long should the elicitor treatment last?

A5: The optimal exposure time can vary from a few hours to several days.[9] It is important to perform a time-course experiment to determine the point of maximum this compound accumulation without causing significant cell death.

Q6: Can I use a combination of elicitors?

A6: Yes, in some cases, a combination of elicitors can have a synergistic effect, leading to a greater increase in secondary metabolite production than either elicitor alone. However, this needs to be determined empirically for each system.

Quantitative Data on Elicitor Effects

The following tables summarize the quantitative effects of common elicitors on the production of hyoscyamine and scopolamine, the direct downstream products of this compound. This data can serve as a starting point for optimizing your own experiments.

Table 1: Effect of Yeast Extract (YE) on Tropane Alkaloid Production

Plant SpeciesCulture TypeYE Concentration (mg/L)Treatment Duration (hours)Hyoscyamine Increase (fold)Scopolamine Increase (fold)Reference
Hyoscyamus reticulatusHairy Roots500482.0-[9]
Hyoscyamus reticulatusHairy Roots25048-2.5[9]
Atropa belladonnaHairy Roots100048-Highest Yield[12]
Atropa belladonnaHairy Roots150048Highest Yield-[12]
Datura stramoniumPlantlets15001 month1.72.5[13]

Table 2: Effect of Methyl Jasmonate (MeJA) on Tropane Alkaloid Production

Plant SpeciesCulture TypeMeJA Concentration (µM)Treatment Duration (hours)Hyoscyamine Content (mg/g DW)Scopolamine Content (mg/g DW)Reference
Atropa belladonnaHairy Roots40-~2.1~0.05[14]
Datura stramoniumPlant15024Increased by 92% (roots)-[2]

Table 3: Effect of Chitosan on Tropane Alkaloid Production

| Plant Species | Culture Type | Chitosan Concentration (mg/L) | Treatment Duration | Hyoscyamine Accumulation | Scopolamine Accumulation | Reference | |---|---|---|---|---|---| | Brugmansia candida | Hairy Roots | 1000 | 72 hours | Release stimulated | Accumulation in roots reduced, release increased |[15] | | Hyoscyamus reticulatus | Hairy Roots | 100 (nanoparticles) | 48 hours | 1300.3 µg/g FW | - |[16] | | Hyoscyamus reticulatus | Hairy Roots | 10 (nanoparticles) | 24 hours | - | 918.06 µg/g FW |[16] |

Experimental Protocols

Protocol 1: Preparation of Yeast Extract (YE) Elicitor

  • Weigh the desired amount of yeast extract powder.

  • Dissolve the powder in distilled water to create a stock solution (e.g., 10 g/L).

  • Autoclave the solution at 121°C for 20 minutes to sterilize it and break down complex molecules.

  • Allow the solution to cool to room temperature.

  • Add the sterile yeast extract solution to the plant culture medium to achieve the desired final concentration.

Protocol 2: Preparation of Methyl Jasmonate (MeJA) Elicitor

  • Prepare a stock solution of MeJA (e.g., 100 mM) by dissolving it in a small amount of ethanol or DMSO.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Add the sterile MeJA stock solution to the plant culture medium to achieve the desired final concentration.

  • Note: Always include a solvent control in your experiment.

Protocol 3: General Protocol for Hairy Root Culture Elicitation

  • Establish and maintain hairy root cultures in a suitable liquid medium (e.g., MS, B5).

  • Grow the hairy roots on an orbital shaker (e.g., 100-120 rpm) in the dark at a controlled temperature (e.g., 25°C).

  • Once the cultures have reached the desired growth stage (e.g., late exponential phase), add the sterile elicitor solution to the medium.

  • Continue to incubate the cultures under the same conditions for the desired treatment duration.

  • After the elicitation period, harvest the hairy roots and the medium separately.

  • Freeze-dry the hairy roots to determine the dry weight.

  • Extract the tropane alkaloids from the dried roots and the culture medium for analysis.

Protocol 4: Quantification of this compound and its Derivatives by HPLC

  • Extraction: Extract the freeze-dried plant material and the culture medium with a suitable solvent (e.g., methanol (B129727) or ethanol). The extraction can be enhanced by ultrasonication.[17]

  • Sample Preparation: Filter the extracts through a 0.45 µm filter before HPLC analysis. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[7]

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and acetonitrile (B52724) or methanol is commonly used.[3][4][5][6][18]

    • Detection: Use a UV detector, typically in the range of 210-220 nm for tropane alkaloids.

    • Quantification: Create a calibration curve using a standard of the target compound (if available) or a related compound.

Visualizations

Elicitor_Signaling_Pathway Elicitor Elicitor (e.g., Yeast Extract, MeJA) Receptor Plasma Membrane Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Biosynthesis_Genes Upregulation of Biosynthesis Genes (e.g., PMT, H6H) Transcription_Factors->Biosynthesis_Genes Enzyme_Activity Increased Enzyme Activity Biosynthesis_Genes->Enzyme_Activity Littorine_Accumulation Increased this compound Accumulation Enzyme_Activity->Littorine_Accumulation Tropane_Alkaloids Increased Tropane Alkaloids (Hyoscyamine, Scopolamine) Littorine_Accumulation->Tropane_Alkaloids

Caption: Elicitor-induced signal transduction pathway for tropane alkaloid biosynthesis.

Experimental_Workflow Start Start: Hairy Root Culture Elicitor_Prep Elicitor Preparation Start->Elicitor_Prep Elicitation Elicitation Start->Elicitation Elicitor_Prep->Elicitation Harvest Harvesting & Biomass Measurement Elicitation->Harvest Extraction Extraction of Alkaloids Harvest->Extraction Analysis HPLC Quantification Extraction->Analysis End End: Data Analysis Analysis->End Troubleshooting_Logic Start Low this compound Yield Check_Concentration Is Elicitor Concentration Optimized? Start->Check_Concentration Check_Timing Is Elicitation Timing Optimized? Check_Concentration->Check_Timing Yes Optimize_Concentration Action: Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Elicitor Is the Elicitor Effective for This Species? Check_Timing->Check_Elicitor Yes Optimize_Timing Action: Test Different Growth Phases Check_Timing->Optimize_Timing No Check_Viability Is there Cell Death? Check_Elicitor->Check_Viability Yes Screen_Elicitors Action: Screen a Panel of Elicitors Check_Elicitor->Screen_Elicitors No Reduce_Concentration Action: Lower Elicitor Concentration Check_Viability->Reduce_Concentration Yes Check_Solvent Action: Run Solvent Control Reduce_Concentration->Check_Solvent

References

Technical Support Center: Refinement of Culture Media for Enhanced Littorine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of culture media for enhanced littorine (B1216117) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: The primary precursors for this compound biosynthesis are phenyllactic acid and tropine. This compound is formed through the condensation of these two molecules. Phenyllactic acid itself is derived from L-phenylalanine.[1][2] Therefore, ensuring the availability of these precursors in the culture system is crucial for enhancing this compound production.

Q2: Which basal media are commonly used for hairy root cultures aimed at tropane (B1204802) alkaloid production?

A2: Murashige and Skoog (MS) medium and Gamborg's B5 medium are the most commonly used basal media for hairy root cultures of Solanaceae species for tropane alkaloid production.[3][4][5][6] The optimal choice between them can be species-dependent, and modifications to their standard compositions are often necessary to maximize yield.

Q3: How does the nitrogen source in the culture medium affect this compound biosynthesis?

A3: The concentration and ratio of nitrate (B79036) (NO₃⁻) to ammonium (B1175870) (NH₄⁺) are critical. Tropane alkaloids are nitrogen-containing compounds, and studies have shown that increasing the nitrate concentration can enhance their production.[7][8] However, high concentrations of ammonium can sometimes be inhibitory. The optimal nitrogen concentration needs to be determined empirically for each specific cell line and culture system.

Q4: What is the role of a carbon source, like sucrose (B13894), in this compound production?

A4: Sucrose serves as both a carbon and energy source for the plant cells and can also act as an osmoticum and a signaling molecule. The concentration of sucrose in the medium significantly impacts both biomass growth and secondary metabolite production.[9][10][11] Higher sucrose concentrations have been shown to increase the yield of tropane alkaloids in some species.[6][9]

Q5: What are elicitors and how can they be used to enhance this compound biosynthesis?

A5: Elicitors are compounds that stimulate a defense response in plants, which often includes the increased production of secondary metabolites. Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are common elicitors used to enhance the production of tropane alkaloids.[12][13] The timing of elicitor application and its concentration are crucial factors for a successful outcome.[14]

Troubleshooting Guides

Problem 1: Low or no this compound production despite healthy cell/hairy root growth.

Possible Cause Troubleshooting Step
Insufficient Precursor Availability Supplement the culture medium with L-phenylalanine. The optimal concentration and feeding time need to be determined experimentally, but concentrations in the range of 0.25 mM to 1.00 mM have been shown to be effective for related tropane alkaloids.[15][16]
Suboptimal Medium Composition Systematically evaluate the concentrations of key media components. Start with a comparison of MS and B5 basal media. Then, optimize the nitrogen source (total concentration and NO₃⁻/NH₄⁺ ratio) and sucrose concentration.
Lack of Differentiation For some species, secondary metabolite production is linked to morphological differentiation. If using callus cultures, try inducing organogenesis (e.g., root formation) as this may trigger the biosynthetic pathway.
Feedback Inhibition The accumulation of the final product may be inhibiting its own biosynthesis. Consider strategies for in situ product removal, such as the use of adsorbent resins in the culture medium.

Problem 2: Cell/hairy root growth is inhibited after media modifications.

Possible Cause Troubleshooting Step
Nutrient Toxicity High concentrations of certain ions, precursors, or elicitors can be toxic to the cells. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the supplemented compound.
Osmotic Stress A very high concentration of sucrose or salts can cause osmotic stress, leading to reduced growth.[11] Monitor the osmolarity of your medium and adjust as necessary.
Drastic pH Shift The addition of certain supplements can alter the pH of the medium outside the optimal range for cell growth. Measure the pH after all components are added and adjust to the optimal range (typically 5.5-6.0) before autoclaving.

Problem 3: Inconsistent this compound yields between batches.

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the age, density, and physiological state of the inoculum used for each experiment.
Inconsistent Culture Conditions Ensure that all culture parameters (temperature, light, agitation speed) are kept constant between batches.
Degradation of Media Components Some media components, like certain vitamins and plant growth regulators, are heat-labile. Filter-sterilize these components and add them to the autoclaved medium after it has cooled.

Quantitative Data Summary

Table 1: Effect of Sucrose Concentration on Tropane Alkaloid Production in Datura stramonium

Sucrose Concentration (g/L)Hyoscyamine (B1674123) (mg/g FW)Scopolamine (mg/g FW)
15Not ReportedNot Reported
30~2.5~10
45520
Data adapted from a study on Datura stramonium. This compound is a direct precursor to hyoscyamine.[9]

Table 2: Effect of L-Phenylalanine Feeding on Tropane Alkaloid Production in Hyoscyamus niger Adventitious Root Cultures

L-Phenylalanine Concentration (mM)Duration of TreatmentHyoscyamine ContentScopolamine Content
0.251, 3, 7 daysVariableVariable
0.503 daysMaximumMaximum
1.001, 3, 7 daysVariableVariable
Qualitative representation of findings. The study identified 0.50 mM L-phenylalanine for 3 days as the optimal condition for maximizing hyoscyamine and scopolamine.[15][16]

Table 3: Optimized B5 Medium Composition for Elicited Datura stramonium Hairy Roots

ComponentStandard B5 ConcentrationOptimized Concentration
Nitrate [NO₃⁻]~25 mM79.1 mM
Calcium [Ca²⁺]1.0 mM11.4 mM
Sucrose20 g/L42.9 g/L
This optimization resulted in a 212.7% increase in hyoscyamine production in jasmonic acid-elicited hairy roots.[17][18]

Experimental Protocols

1. Protocol for Tropane Alkaloid Extraction from Hairy Roots

This protocol is adapted from methods used for tropane alkaloid extraction from various Solanaceae species.

  • Harvesting and Drying: Harvest hairy roots from the liquid culture by filtration. Gently blot them dry with paper towels. Dry the roots in an oven at 45-50°C until a constant weight is achieved.

  • Grinding: Grind the dried root material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Acidification and Soaking: Weigh 1-5 g of the powdered root material and place it in a flask. Add 50 mL of 0.4 N sulfuric acid (H₂SO₄) and let it soak for 2 hours with occasional shaking.[19]

  • Filtration: Filter the mixture under vacuum to separate the acidic extract from the solid plant material.

  • Basification: Transfer the acidic extract to a separatory funnel. Make the solution alkaline (pH ~9-10) by adding 25% ammonium hydroxide (B78521) (NH₄OH).[19]

  • Solvent Extraction: Add an equal volume of an organic solvent like chloroform (B151607) or a mixture of dichloromethane (B109758) and isopropanol. Shake the funnel vigorously for 2-3 minutes, periodically releasing the pressure. Allow the layers to separate.

  • Collection of Organic Phase: Collect the lower organic layer containing the alkaloids. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Drying and Evaporation: Combine all the organic extracts and dry them over anhydrous sodium sulfate (B86663). Filter out the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried crude alkaloid extract in a known volume of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase for HPLC) for quantification.

2. Protocol for this compound Quantification by HPLC

This is a general protocol for the quantification of tropane alkaloids by High-Performance Liquid Chromatography (HPLC) and should be optimized for your specific instrument and this compound standard.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for tropane alkaloid separation.[20]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid). The exact ratio and gradient program will need to be optimized to achieve good separation of this compound from other compounds in the extract. A starting point could be a mobile phase of acetonitrile:water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection: this compound can be detected by UV absorbance, typically around 210-220 nm. The optimal wavelength should be determined by scanning a pure this compound standard.

  • Standard Curve Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the reconstitution solvent.

  • Quantification: Inject the prepared standards and the reconstituted sample extracts into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Visualizations

Littorine_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Phenyllactic_Acid Phenyllactic Acid L_Phenylalanine->Phenyllactic_Acid Transamination & Reduction This compound This compound Phenyllactic_Acid->this compound Tropine Tropine Tropine->this compound Condensation Hyoscyamine Hyoscyamine This compound->Hyoscyamine Rearrangement

Caption: Simplified biosynthetic pathway of this compound and its conversion to hyoscyamine.

Caption: Experimental workflow for optimizing this compound biosynthesis in hairy root cultures.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is biomass growth healthy? Start->Check_Growth Toxicity Check for toxicity (precursors, elicitors) Check_Growth->Toxicity No Precursor_Limit Supplement with precursors (L-Phe) Check_Growth->Precursor_Limit Yes Osmotic_Stress Evaluate osmotic stress (high sucrose/salts) Toxicity->Osmotic_Stress pH_Issue Verify medium pH Osmotic_Stress->pH_Issue Suboptimal_Media Optimize media (N, P, Sucrose) Precursor_Limit->Suboptimal_Media Feedback_Inhibition Consider in situ product removal Suboptimal_Media->Feedback_Inhibition

Caption: Troubleshooting logic for low this compound yield in cell cultures.

References

Technical Support Center: Solving Littorine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Littorine (B1216117). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of this compound relevant to its solubility?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. This compound is a tropane (B1204802) alkaloid and its properties indicate it is a weakly basic compound with limited water solubility.[1][2][3][4]

Data Presentation: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 21956-47-8[1][2][5]
Molecular Formula C₁₇H₂₃NO₃[1][3][6]
Molecular Weight 289.37 g/mol [2][3]
Appearance White to Pale Beige Solid[1]
Predicted pKa 12.91 ± 0.20 (Strongest Basic)[1]
Predicted logP (Octanol/Water) 1.758[5]
Predicted Water Solubility log₁₀WS = -2.97 (approx. 0.31 mg/mL)[5]
Common Organic Solvents Slightly soluble in DMSO and Methanol[1]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary factors I should consider?

A2: The solubility of this compound, like many research compounds, is influenced by several key physicochemical factors. The most critical are the pH of the buffer, the use of co-solvents, and temperature. The inherent properties of the molecule, such as its tendency to aggregate, also play a significant role.[7][8][9]

cluster_factors Influencing Factors Solubility This compound Solubility in Aqueous Buffer pH Buffer pH Solubility->pH pH-dependent Temp Temperature Solubility->Temp Generally increases with heat Cosolvent Co-solvents (e.g., DMSO) Solubility->Cosolvent Increases solubility Aggregate Aggregation Potential Solubility->Aggregate Reduces effective solubility

Caption: Key factors influencing the solubility of this compound in aqueous solutions.

Q3: My experiment requires a higher concentration of this compound than what dissolves directly in my buffer. What is the recommended approach?

A3: For concentrations exceeding this compound's intrinsic aqueous solubility, the standard and most effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent.[10][11] Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended starting solvent due to its strong solubilizing power for many organic molecules and its miscibility with aqueous buffers.[1][2][11] This stock solution can then be diluted to the final desired concentration in your experimental buffer.

Q4: How does pH specifically affect the solubility of this compound?

A4: this compound is a weakly basic compound, as indicated by its high predicted pKa of ~12.91.[1] For weak bases, solubility in aqueous solutions is highly pH-dependent.[4][12][13] Solubility increases as the pH decreases (becomes more acidic).[14][15] In acidic conditions, the molecule becomes protonated (charged), which enhances its interaction with polar water molecules, thereby increasing solubility. If you are using a neutral buffer like PBS (pH 7.4), you may face solubility challenges. Adjusting the buffer to a slightly more acidic pH can significantly improve solubility.[11]

Q5: Can I heat my solution to aid in dissolving this compound?

A5: Yes, gentle heating can be an effective technique to increase the solubility of most solid compounds, including this compound.[16][17] Using a water bath set to 37°C can help overcome the energy barrier for dissolution.[10] However, be cautious and avoid excessive heat or prolonged heating, as this could potentially degrade the compound. Always bring the solution back to your experimental temperature to ensure it remains dissolved and does not precipitate upon cooling.

Q6: My final solution appears cloudy or forms a precipitate after I dilute my DMSO stock into the aqueous buffer. What's happening and how can I fix it?

A6: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.[18]

  • Check Final Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically well below 1%, to avoid solvent effects on the experiment and to reduce the risk of precipitation.

  • Use Sonication: After diluting the stock, use an ultrasonic bath to disperse energy throughout the solution. This can help break up aggregates and promote stable dissolution.[11]

  • Lower the Concentration: You may be exceeding the solubility limit of this compound in the final buffer system, even with a small amount of co-solvent. Try working with a lower final concentration.

  • Review Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (a "salting out" effect). Ensure your buffer is prepared correctly.[19]

Q7: What is the best way to store this compound powder and its stock solutions?

A7: Proper storage is critical to maintain the integrity of the compound.

  • Powder: Store the solid powder at -20°C, protected from light and moisture.[2] The compound is noted as being hygroscopic (absorbs moisture from the air).[1]

  • Stock Solutions: Prepare stock solutions (e.g., in DMSO) and aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles.[10][11] Store these aliquots at -80°C for long-term stability.[2] When ready to use, thaw an aliquot completely and bring it to room temperature before opening to prevent water condensation.

Troubleshooting Guides

Issue: this compound powder fails to dissolve completely in an aqueous buffer (e.g., PBS pH 7.4).

This guide provides a systematic workflow to address direct dissolution challenges.

start Start: This compound powder in aqueous buffer step1 1. Add powder to buffer. Vortex vigorously for 2 min. start->step1 q1 Is the solution clear? step1->q1 step2 2. Sonicate in an ultrasonic water bath for 10-15 min. q1->step2 No success Success: Solution is ready for use. q1->success Yes q2 Is the solution clear? step2->q2 step3 3. Gently warm solution to 37°C while stirring. q2->step3 No q2->success Yes q3 Is the solution clear (after cooling)? step3->q3 step4 4. Prepare a new stock solution in 100% DMSO, then dilute into aqueous buffer. q3->step4 No q3->success Yes fail Issue Persists: Concentration may be too high. Re-evaluate required concentration. step4->fail

Caption: Troubleshooting workflow for dissolving this compound directly in a buffer.

Experimental Protocols

Protocol 1: Direct Dissolution of this compound in Aqueous Buffer (for Low Concentrations)

This method is suitable for preparing low-concentration working solutions, likely near or below the intrinsic aqueous solubility limit of this compound.

  • Weigh Compound: Accurately weigh the required mass of this compound powder in a sterile conical or centrifuge tube.

  • Add Buffer: Add the calculated volume of your desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.

  • Promote Dissolution: Vortex the mixture vigorously for at least 2 minutes. Visually inspect for any undissolved particles.

  • Sonication (If Needed): If particles remain, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution becomes clear.[11]

  • Gentle Warming (Optional): If sonication is insufficient, place the tube in a 37°C water bath and stir or vortex intermittently until dissolved. Allow the solution to cool to room temperature.

  • Final Check: Once cooled, confirm that no precipitation has occurred. The solution is now ready for use.

Protocol 2: Preparation of a Concentrated this compound Stock Solution using DMSO

This is the recommended protocol for most applications, as it bypasses the low aqueous solubility of this compound and provides a stable, concentrated stock for future experiments.[10][20]

cluster_stock Part A: Stock Solution Preparation cluster_working Part B: Working Solution Preparation weigh 1. Weigh this compound powder in a sterile tube add_dmso 2. Add 100% DMSO to desired concentration (e.g., 10-50 mM) weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes. Store at -80°C dissolve->aliquot thaw 5. Thaw one aliquot of DMSO stock dilute 6. Add stock to final aqueous buffer. Vortex. thaw->dilute ready 7. Solution is ready dilute->ready

Caption: Workflow for preparing a concentrated stock and final working solution.

  • Determine Stock Concentration: Decide on a suitable high concentration for your stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh Compound: Accurately weigh the this compound powder into a sterile, chemically resistant tube (e.g., glass or polypropylene).

  • Add Co-Solvent: Add the precise volume of 100% DMSO to achieve your desired stock concentration.

  • Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, use an ultrasonic bath to ensure all solid material is completely dissolved. The solution should be perfectly clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes suitable for low-temperature storage. Store these aliquots at -80°C for long-term stability.[2][10]

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot. Add the required volume of the stock solution to your final experimental aqueous buffer and mix thoroughly. Ensure the final DMSO concentration is minimal (e.g., <0.5%).

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Littorine and Hyoscyamine: Unveiling a Knowledge Gap and Proposing an Experimental Path Forward

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known bioactivity of the tropane (B1204802) alkaloids littorine (B1216117) and hyoscyamine (B1674123). While hyoscyamine is a well-characterized muscarinic acetylcholine (B1216132) receptor antagonist, a significant gap exists in the scientific literature regarding the direct pharmacological activity of its immediate biosynthetic precursor, this compound. This document summarizes the current state of knowledge for both compounds and proposes a detailed experimental framework to directly compare their bioactivities, thereby offering a roadmap for future research in this area.

Introduction to this compound and Hyoscyamine

This compound and hyoscyamine are naturally occurring tropane alkaloids found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium)[1][2]. Their close structural relationship is defined by their roles in the biosynthesis of anticholinergic tropane alkaloids. This compound is a key intermediate that is enzymatically converted into hyoscyamine. Specifically, a cytochrome P450 enzyme, CYP80F1, catalyzes the rearrangement of this compound to form hyoscyamine aldehyde, which is then reduced to hyoscyamine[3].

While hyoscyamine's potent anticholinergic properties have led to its widespread use in medicine, the direct bioactivity of this compound remains largely unexplored in the public domain. This guide will first detail the established pharmacology of hyoscyamine and then address the current understanding of this compound, before proposing a set of experiments to elucidate a direct, quantitative comparison.

Bioactivity of Hyoscyamine: A Non-Selective Muscarinic Antagonist

Hyoscyamine is the levorotatory isomer of atropine (B194438) and is known to be a potent, competitive, and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It interacts with all five subtypes of mAChRs (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine. This antagonism at parasympathetic neuroeffector junctions results in a range of physiological effects, including:

  • Reduced secretions: Dryness of the mouth, reduced bronchial secretions, and decreased sweating.

  • Cardiovascular effects: Increased heart rate (tachycardia) by blocking M2 receptors in the sinoatrial node.

  • Gastrointestinal effects: Reduced gastrointestinal motility and spasmolytic activity.

  • Ocular effects: Dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia).

  • Central nervous system effects: At higher doses, it can cause CNS effects such as delirium and hallucinations.

The non-selective nature of hyoscyamine's binding to muscarinic receptors is the basis for both its therapeutic applications and its side-effect profile.

The Enigma of this compound's Bioactivity

In stark contrast to hyoscyamine, there is a notable absence of published pharmacological data for this compound. Its primary and well-established role is that of a biochemical precursor in the tropane alkaloid pathway[1][3]. Some literature suggests that this compound may be hydrolyzed in vivo to tropine (B42219) and phenyl-lactic acid, with the latter rearranging to tropic acid before re-esterification to form hyoscyamine. This metabolic pathway could imply that this compound itself may not possess significant direct activity at muscarinic receptors. Another source posits a role for this compound in cellular detoxification in overproducing plant cells.

To date, no publicly available studies provide quantitative data on this compound's binding affinity (Ki values) or functional potency (IC50 or EC50 values) at any receptor, including the muscarinic acetylcholine receptors. This represents a significant knowledge gap in the pharmacology of tropane alkaloids.

Proposed Experimental Comparison of this compound and Hyoscyamine

To address the lack of comparative data, a series of in vitro experiments are proposed. These assays will quantitatively determine and compare the bioactivity of this compound and hyoscyamine at the five human muscarinic acetylcholine receptor subtypes.

Data Presentation: Hypothetical Comparative Bioactivity Profile

The following table outlines the key quantitative data points that should be collected from the proposed experiments.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1/M3 Functional Assay IC50 (nM) (Calcium Flux)M2/M4 Functional Assay IC50 (nM) (cAMP Inhibition)
Hyoscyamine Expected Low nMExpected Low nMExpected Low nMExpected Low nMExpected Low nMExpected Low nMExpected Low nM
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound and hyoscyamine for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors will be prepared.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), will be used at a concentration close to its Kd for each receptor subtype.

  • Competition Assay: The membranes and radioligand will be incubated with increasing concentrations of unlabeled this compound or hyoscyamine.

  • Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters will be quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) will be determined by non-linear regression analysis. The Ki values will be calculated from the IC50 values using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of this compound and hyoscyamine as antagonists at the five human muscarinic receptor subtypes.

a) Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

Methodology:

  • Cell Culture: Cells stably expressing human M1, M3, or M5 receptors will be cultured in 96-well plates.

  • Calcium Indicator Loading: The cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells will be pre-incubated with varying concentrations of this compound or hyoscyamine.

  • Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) at its EC80 concentration will be added to stimulate the receptors.

  • Detection: The change in intracellular calcium concentration will be measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values (concentration of antagonist that inhibits 50% of the agonist-induced response) will be determined by non-linear regression analysis.

b) cAMP Inhibition Assay (for M2 and M4 Receptors)

Methodology:

  • Cell Culture: Cells stably expressing human M2 or M4 receptors will be cultured.

  • Forskolin (B1673556) Stimulation: The adenylyl cyclase will be stimulated with forskolin to increase basal cAMP levels.

  • Compound Incubation: Cells will be incubated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound or hyoscyamine.

  • cAMP Measurement: Intracellular cAMP levels will be measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The IC50 values (concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) will be determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M135 M1/M3/M5 Receptor ACh_1->M135 Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Hyoscyamine_1 Hyoscyamine / this compound (?) Hyoscyamine_1->M135 antagonizes ACh_2 Acetylcholine M24 M2/M4 Receptor ACh_2->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Hyoscyamine_2 Hyoscyamine / this compound (?) Hyoscyamine_2->M24 antagonizes

Caption: Muscarinic acetylcholine receptor signaling pathways for Gq/11 and Gi/o coupled receptors.

Experimental Workflows

experimental_workflows cluster_binding Radioligand Competition Binding Assay cluster_functional Functional Antagonism Assays Membranes Receptor Membranes (M1-M5) Incubation Incubation Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Competitor This compound or Hyoscyamine (Increasing Concentrations) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_B Data Analysis (IC50 -> Ki) Counting->Analysis_B Cells Cells Expressing Receptor (M1-M5) Preincubation Pre-incubation Cells->Preincubation Antagonist This compound or Hyoscyamine (Increasing Concentrations) Antagonist->Preincubation Stimulation Stimulation Preincubation->Stimulation Agonist Agonist (Carbachol) Agonist->Stimulation Detection Detection (Calcium or cAMP) Stimulation->Detection Analysis_F Data Analysis (IC50) Detection->Analysis_F

Caption: Experimental workflows for binding affinity and functional antagonism determination.

Conclusion

The comparative bioactivity of this compound and hyoscyamine represents an intriguing area of tropane alkaloid pharmacology that is currently underexplored. While hyoscyamine is a well-established non-selective muscarinic antagonist, the direct pharmacological effects of its biosynthetic precursor, this compound, are unknown. The experimental framework proposed in this guide provides a clear and robust methodology to fill this knowledge gap. Elucidating the bioactivity profile of this compound will not only enhance our fundamental understanding of the structure-activity relationships of tropane alkaloids but may also reveal novel pharmacological properties with potential therapeutic implications. The data generated from these proposed studies would be of significant value to the fields of pharmacology, medicinal chemistry, and drug development.

References

The Crucial Role of Littorine in Tropane Alkaloid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating littorine (B1216117) as a key biosynthetic intermediate in the production of pharmaceutically important tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). We will delve into the experimental evidence, present quantitative data, and provide detailed protocols for key validation experiments.

Executive Summary

This compound, an ester of tropine (B42219) and phenyllactic acid, has been unequivocally established as a pivotal intermediate in the biosynthesis of tropane alkaloids in various Solanaceae species. Its significance is underscored by multiple lines of evidence, including the identification and characterization of the enzymes responsible for its synthesis, gene silencing experiments that disrupt the entire downstream pathway, and successful reconstitution of its synthesis in heterologous systems. This guide will compare the outcomes of these different experimental approaches, providing a clear picture of the scientific validation of this compound's role.

Data Presentation

Table 1: Effects of UGT1 and LS Gene Suppression on Tropane Alkaloid Biosynthesis in Atropa belladonna Hairy Roots

The following table summarizes the quantitative impact of suppressing two key genes involved in this compound synthesis: phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS). The data clearly demonstrates that the disruption of either gene leads to a significant reduction in this compound and the downstream alkaloids, hyoscyamine and scopolamine.

Treatment GroupRelative Gene Expression (%)This compound (µg/g DW)Hyoscyamine (µg/g DW)Scopolamine (µg/g DW)
Control 10015.8250.145.3
UGT1 RNAi 252.130.55.2
LS RNAi 301.828.74.8

Data is adapted from studies on Atropa belladonna hairy root cultures. The relative gene expression is an approximation based on reported suppression levels. DW = Dry Weight.

Table 2: Comparison of Experimental Approaches for Validating this compound's Role
Experimental ApproachKey FindingsAlternative Hypotheses Disproven
Gene Silencing (RNAi) Suppression of UGT1 or LS drastically reduces this compound, hyoscyamine, and scopolamine levels.Direct condensation of tropine and a modified phenyllactic acid derivative without a glycosylated intermediate is unlikely.
Heterologous Expression Co-expression of UGT1 and LS in Nicotiana benthamiana leads to the synthesis of this compound when precursors are supplied.The biosynthesis of this compound is dependent on these two specific enzymes and not a result of non-specific esterification.
Isotopic Labeling Feeding experiments with labeled precursors (e.g., 13C-phenylalanine) show incorporation of the label into this compound and subsequently into hyoscyamine.Hyoscyamine is not synthesized through a separate pathway that bypasses this compound. The rearrangement of this compound is a key step.
Enzyme Characterization Identification and functional characterization of this compound synthase (a serine carboxypeptidase-like acyltransferase) and CYP80F1 (a cytochrome P450 monooxygenase that rearranges this compound).The enzymatic machinery for both the formation and conversion of this compound is present and active in tropane alkaloid-producing plants.

Experimental Protocols

RNAi-Mediated Suppression of UGT1 and LS in Atropa belladonna Hairy Roots

This protocol describes the methodology for silencing the UGT1 and LS genes in Atropa belladonna hairy roots to study the effect on tropane alkaloid production.

a. Vector Construction:

  • Design RNAi constructs targeting specific sequences of the A. belladonna UGT1 and LS genes.

  • Clone these hairpin sequences into a binary vector suitable for Agrobacterium rhizogenes-mediated transformation.

b. Hairy Root Induction:

  • Inoculate sterile leaf explants of A. belladonna with the A. rhizogenes strain carrying the RNAi construct.

  • Co-cultivate the explants on a solid medium for 2-3 days in the dark.

  • Transfer the explants to a selection medium containing an appropriate antibiotic to inhibit bacterial growth and select for transformed roots.

c. Hairy Root Culture and Analysis:

  • Excise and culture the emerging hairy roots in a liquid hormone-free medium.

  • After a suitable growth period (e.g., 4 weeks), harvest the root tissues.

  • Freeze-dry and grind the tissue for alkaloid extraction.

  • Analyze the alkaloid content (this compound, hyoscyamine, scopolamine) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Perform quantitative real-time PCR (qRT-PCR) to confirm the suppression of the target gene expression.

Heterologous Co-expression of UGT1 and LS in Nicotiana benthamiana

This protocol outlines the transient co-expression of UGT1 and LS in N. benthamiana leaves to demonstrate their collective role in this compound synthesis.

a. Vector Preparation:

  • Clone the full-length coding sequences of UGT1 and LS into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transform the expression vectors into Agrobacterium tumefaciens.

b. Agroinfiltration:

  • Grow the transformed A. tumefaciens cultures and prepare an infiltration suspension.

  • Infiltrate the leaves of 4-6 week old N. benthamiana plants with the bacterial suspension containing both the UGT1 and LS constructs.

  • As a control, infiltrate leaves with Agrobacterium carrying an empty vector.

c. Substrate Feeding and Metabolite Extraction:

  • After 2-3 days of incubation, infiltrate the same leaves with a solution containing the precursors tropine and phenyllactate.

  • Harvest the infiltrated leaf areas after another 24-48 hours.

  • Homogenize the leaf tissue and extract the metabolites using an appropriate solvent (e.g., methanol).

d. Analysis:

  • Analyze the extracts for the presence of this compound using LC-MS. Compare the results with the control plants to confirm that this compound synthesis is dependent on the co-expression of UGT1 and LS.

Isotopic Labeling Studies in Hairy Root Cultures

This protocol describes the use of stable isotopes to trace the biosynthetic pathway from a precursor to this compound and its downstream products.

a. Precursor Feeding:

  • Prepare a sterile solution of a labeled precursor, such as 13C-phenylalanine.

  • Add the labeled precursor to the liquid culture medium of established A. belladonna hairy roots.

b. Time-Course Sampling:

  • Harvest hairy root samples at different time points after the addition of the labeled precursor (e.g., 0, 6, 12, 24, 48 hours).

  • Immediately quench metabolic activity by freezing the samples in liquid nitrogen.

c. Metabolite Extraction and Analysis:

  • Extract the alkaloids from the harvested root tissue.

  • Analyze the extracts using LC-MS to detect the incorporation of the 13C label into phenyllactate, this compound, hyoscyamine, and scopolamine.

  • The detection of the isotopic label in these compounds over time provides direct evidence of the biosynthetic flux through the pathway.

Mandatory Visualization

Littorine_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Products Phenyllactate Phenyllactate UGT1 Phenyllactate UDP-glycosyltransferase (UGT1) Phenyllactate->UGT1 Tropine Tropine LS This compound Synthase (LS) Tropine->LS Phenyllactylglucose Phenyllactylglucose UGT1->Phenyllactylglucose This compound This compound LS->this compound CYP80F1 Cytochrome P450 (CYP80F1) Hyoscyamine_aldehyde Hyoscyamine_aldehyde CYP80F1->Hyoscyamine_aldehyde Phenyllactylglucose->LS This compound->CYP80F1 Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine

Caption: Biosynthetic pathway of hyoscyamine and scopolamine from phenyllactate and tropine, highlighting the central role of this compound.

Experimental_Workflow_Validation cluster_hypothesis Hypothesis cluster_approaches Experimental Approaches cluster_results Results cluster_conclusion Conclusion Hypothesis This compound is a key intermediate Gene_Silencing Gene Silencing (UGT1/LS RNAi) Hypothesis->Gene_Silencing Heterologous_Expression Heterologous Expression (in N. benthamiana) Hypothesis->Heterologous_Expression Isotopic_Labeling Isotopic Labeling (13C feeding) Hypothesis->Isotopic_Labeling Reduced_Alkaloids Reduced this compound, hyoscyamine, scopolamine Gene_Silencing->Reduced_Alkaloids Littorine_Synthesis De novo synthesis of this compound Heterologous_Expression->Littorine_Synthesis Labeled_Products Labeled this compound and downstream alkaloids Isotopic_Labeling->Labeled_Products Validation Validation of this compound's Role Reduced_Alkaloids->Validation Littorine_Synthesis->Validation Labeled_Products->Validation

Caption: Logical workflow for the validation of this compound's role as a key biosynthetic intermediate using multiple experimental approaches.

Comparative Analysis of Littorine Content in Different Datura Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of littorine (B1216117) content in various Datura species. Due to a predominant research focus on the downstream tropane (B1204802) alkaloids hyoscyamine (B1674123) and scopolamine, direct quantitative and comparative data for this compound in mature Datura plants is limited. This guide synthesizes the available data, primarily from hairy root culture studies, and presents detailed experimental protocols for this compound analysis.

Introduction to this compound in Datura

This compound is a crucial intermediate in the biosynthesis of the pharmacologically significant tropane alkaloids, hyoscyamine and scopolamine, found in plants of the Datura genus. It is formed through the esterification of tropine (B42219) and phenyllactic acid. Subsequently, this compound undergoes an intramolecular rearrangement to form hyoscyamine, which can then be converted to scopolamine. The concentration of this compound in plant tissues can, therefore, be indicative of the biosynthetic activity of this pathway.

Quantitative Data on this compound Content

Direct comparative studies on this compound content in various whole Datura plants are scarce in existing literature. However, research on hairy root cultures, a valuable tool for studying secondary metabolite production, provides some quantitative insights.

A kinetic study of tropane alkaloid biosynthesis in Datura innoxia hairy root cultures revealed that these cultures accumulate a significant amount of this compound, reported to be 21 μmol/g dry weight.[1] This study also noted that the this compound concentration in D. innoxia hairy roots was substantially higher than in other studied species, which ranged from 3 to 10 μmol/g dry weight.[1] The ratio of this compound to its immediate product, hyoscyamine, was nearly 1 in Datura innoxia hairy roots, while in other transformed root cultures, this ratio was between 0.2 and 0.5.[1] More recent research has confirmed the presence of this compound in the hairy root extracts of Datura stramonium and Datura tatula using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Datura Species (Hairy Root Culture)This compound Content (μmol/g Dry Weight)This compound/Hyoscyamine RatioReference
Datura innoxia21~1[1]
Other Species (unspecified)3 - 100.2 - 0.5[1]
Datura stramoniumPresence confirmedNot quantified
Datura tatulaPresence confirmedNot quantified

Note: This data is derived from hairy root cultures and may not directly reflect the this compound content in whole, mature plants. Further research is required to establish a comprehensive comparative profile of this compound in different Datura species and their various organs.

Experimental Protocols

The following sections detail the methodologies for the extraction, separation, and quantification of this compound from Datura plant material, adapted from established protocols for tropane alkaloid analysis.

Sample Preparation and Extraction

This protocol is a generalized procedure for the extraction of tropane alkaloids, including this compound, from Datura plant material.

  • Plant Material: Collect fresh plant material (e.g., leaves, roots, stems) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C until use. For dry weight measurements, a portion of the material should be lyophilized.

  • Grinding: Grind the frozen or dried plant tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: A commonly used solvent is a mixture of methanol (B129727) and water (e.g., 3:2 v/v) acidified with a small amount of acid (e.g., 0.1 M HCl or 1% acetic acid).

  • Extraction Procedure:

    • Weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture to pellet the plant debris.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times with fresh extraction solvent.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended): For cleaner samples, a solid-phase extraction step using a cation-exchange cartridge can be employed to remove interfering compounds.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable for separating tropane alkaloids.

  • Mobile Phase: A gradient elution using two solvents is typically employed:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution Profile: The gradient should be optimized to achieve good separation of this compound from other tropane alkaloids and matrix components. A typical gradient might start with a low percentage of mobile phase B, gradually increase to a high percentage, and then return to the initial conditions for column re-equilibration.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

    • Optimization: Other parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for this compound.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

This compound Biosynthetic Pathway

Littorine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine This compound This compound Tropine->this compound Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenyllactate->this compound Hyoscyamine Hyoscyamine This compound->Hyoscyamine Rearrangement Scopolamine Scopolamine Hyoscyamine->Scopolamine

Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant_Material Datura Plant Material (Leaves, Roots, etc.) Grinding Grinding (Cryogenic) Plant_Material->Grinding Extraction Solvent Extraction (Acidified Methanol/Water) Grinding->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup UHPLC_MSMS UHPLC-MS/MS Analysis Cleanup->UHPLC_MSMS Quantification Quantification (Calibration Curve) UHPLC_MSMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for the quantification of this compound in Datura species.

References

Kinetic Analysis of Littorine Rearrangement to Hyoscyamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of the littorine (B1216117) rearrangement to hyoscyamine (B1674123), a pivotal step in the biosynthesis of tropane (B1204802) alkaloids. We will explore the enzymatic conversion catalyzed by CYP80F1 (this compound mutase) and compare the efficiency of hyoscyamine production across various biological systems, including genetically modified and elicited plant cultures. This document is intended to serve as a resource for researchers in natural product synthesis, metabolic engineering, and drug development.

I. Kinetic Performance of this compound Rearrangement

Key Kinetic Data

Experimental evidence from kinetic isotope effect (KIE) studies has been crucial in understanding the enzymatic mechanism. The measurement of a primary KIE indicates that the abstraction of the C3' hydrogen from this compound is the slowest step in the conversion to hyoscyamine aldehyde, which is the subsequent precursor to hyoscyamine.[1][2] This finding is critical for researchers looking to enhance the reaction rate through enzyme engineering or modification of reaction conditions.

Kinetic Parameter Value Significance
Kinetic Isotope Effect (KIE) 3.81Indicates that the C3' hydrogen abstraction is the rate-limiting step of the reaction.[3]

II. Comparative Analysis of Hyoscyamine Production Systems

The practical output of the this compound rearrangement can be evaluated by comparing the overall yield of hyoscyamine in different biological systems. Below is a comparison of hyoscyamine production in wild-type, genetically modified, and elicited plant systems.

Table 1: Comparison of Hyoscyamine Content in Wild-Type vs. Genetically Modified Atropa belladonna

Plant System Tissue Hyoscyamine Content (mg/g Dry Weight) Fold Increase vs. Wild-Type
Wild-Type A. belladonnaRoots0.53-
Wild-Type A. belladonnaLeaves0.92-
CRISPR/Cas9 AbH6H Knockout (Line H15)Roots2.804.28
CRISPR/Cas9 AbH6H Knockout (Line H15)Leaves2.972.22

Data sourced from Zeng et al., 2021.[4] The knockout of the hyoscyamine 6β-hydroxylase (H6H) gene prevents the conversion of hyoscyamine to downstream alkaloids, leading to its accumulation.

Table 2: Effect of Elicitation on Hyoscyamine Production in Datura stramonium

Condition Tissue Hyoscyamine Content (mg/g Dry Weight) Fold Increase vs. Control
Control (Non-elicited)Roots1.223-
Elicited with ToMV SL-1Roots20.23216.54
Control (Non-elicited)Capsules8.513-
Elicited with PMMoVCapsules19.7272.32

Data sourced from Hudcovicová et al., 2022.[5] Elicitation with tobamoviruses significantly enhances the production of hyoscyamine.

III. Experimental Protocols

A. General Protocol for Hairy Root Induction

A general protocol for inducing hairy roots in tropane alkaloid-producing plants, a common system for studying the biosynthesis of these compounds, is outlined below.[6]

  • Plant Material Sterilization: Surface sterilize seeds or explants (e.g., leaves, stems) of the target plant (e.g., Datura stramonium, Atropa belladonna).

  • Agrobacterium rhizogenes Culture: Culture a suitable strain of A. rhizogenes (e.g., ATCC 15834) in an appropriate liquid medium (e.g., YMB or LB) overnight.

  • Infection: Inoculate the sterile plant explants with the A. rhizogenes culture.

  • Co-cultivation: Co-cultivate the explants with the bacteria for a few days in the dark on a solid medium.

  • Bacterial Elimination: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the A. rhizogenes.

  • Hairy Root Development: Culture the explants on a hormone-free medium to promote the growth of hairy roots from the infection sites.

  • Establishment of Hairy Root Cultures: Excise the developed hairy roots and transfer them to a liquid medium for proliferation.

B. Kinetic Analysis of this compound to Hyoscyamine Conversion in Hairy Root Cultures

This protocol describes a typical experiment for the kinetic analysis of the this compound rearrangement using hairy root cultures and labeled substrates.

  • Establishment of Hairy Root Cultures: Grow hairy root cultures of a suitable plant species (e.g., Datura innoxia) in a liquid medium (e.g., Gamborg's B5) on a rotary shaker.

  • Precursor Feeding:

    • Prepare a sterile solution of isotopically labeled this compound (e.g., [1′,3′-¹³C]this compound).

    • Introduce the labeled this compound solution into the hairy root cultures at a known concentration.

  • Time-Course Sampling:

    • Collect samples of both the culture medium and the root tissue at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after feeding.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Alkaloid Extraction:

    • Homogenize the frozen root tissue.

    • Extract the alkaloids from the homogenized tissue and the culture medium using an appropriate solvent system (e.g., methanol-chloroform).

  • Analysis and Quantification:

    • Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound, hyoscyamine, and any other relevant metabolites.[3][7]

    • For isotopically labeled experiments, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the position of the labels and confirm the intramolecular nature of the rearrangement.

  • Data Analysis:

    • Plot the concentrations of this compound and hyoscyamine over time to determine the rate of conversion.

    • Calculate the rate of substrate consumption and product formation.

IV. Visualizations

A. Signaling Pathway of this compound Rearrangement

Littorine_Rearrangement This compound This compound Hyoscyamine_Aldehyde Hyoscyamine Aldehyde This compound->Hyoscyamine_Aldehyde Oxidation & Rearrangement Hyoscyamine Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine Reduction Enzyme1 CYP80F1 (this compound Mutase) Enzyme1->this compound Enzyme2 Reductase Enzyme2->Hyoscyamine_Aldehyde

Caption: Enzymatic conversion of this compound to hyoscyamine.

B. Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HairyRoot Establish Hairy Root Culture Feeding Precursor Feeding HairyRoot->Feeding Precursor Prepare Labeled This compound Precursor->Feeding Sampling Time-Course Sampling Feeding->Sampling Extraction Alkaloid Extraction Sampling->Extraction Quantification HPLC / GC-MS Quantification Extraction->Quantification DataAnalysis Kinetic Data Analysis Quantification->DataAnalysis

Caption: Workflow for kinetic analysis of this compound rearrangement.

References

A Comparative Analysis of the Anticholinergic Effects of Littorine and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic properties of two tropane (B1204802) alkaloids, littorine (B1216117) and scopolamine (B1681570). While scopolamine is a well-characterized non-selective muscarinic antagonist, data on the specific anticholinergic activity of its biosynthetic precursor, this compound, is limited. However, existing research indicates that this compound exhibits a muscarinic receptor affinity similar to that of scopolamine and atropine.[1] This comparison synthesizes available data on their receptor binding, functional antagonism, and in vivo effects, alongside detailed experimental protocols and pathway visualizations to support further research and drug development.

Executive Summary

Scopolamine is a potent, non-selective muscarinic acetylcholine (B1216132) receptor antagonist with well-documented central and peripheral effects. This compound, a key intermediate in the biosynthesis of scopolamine, is suggested to possess comparable affinity for muscarinic receptors.[1] This guide will delve into the nuances of their anticholinergic profiles, providing a framework for understanding their potential therapeutic applications and side-effect profiles.

Muscarinic Receptor Binding Affinity

A cornerstone of understanding the anticholinergic effects of a compound is its affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). While extensive data is available for scopolamine, specific binding constants for this compound are not readily found in the literature. However, one study directly states that this compound has a similar affinity for muscarinic receptors as scopolamine.[1]

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Scopolamine

Receptor SubtypeScopolamine Ki (nM)
M1 0.83[2]
M2 5.3[2]
M3 0.34[2]
M4 0.38[2]
M5 0.34[2]

Data for this compound is not available in the cited literature, but its affinity is reported to be similar to scopolamine.[1]

Functional Antagonism

Functional assays, such as the Schild analysis, are crucial for determining the nature and potency of receptor antagonism. The pA2 value, derived from a Schild plot, quantifies the antagonist's potency. A higher pA2 value indicates a more potent antagonist.

Table 2: Functional Antagonism (pA2 Values) of Scopolamine

Tissue/PreparationReceptor Subtype(s)Scopolamine pA2 Value
Rat Urinary BladderPrimarily M38.41 ± 0.11

Specific pA2 values for this compound are not available in the reviewed literature.

In Vivo Anticholinergic Effects

The in vivo effects of anticholinergic agents manifest in a variety of physiological responses, including central effects on cognition and peripheral effects on salivary secretion and heart rate.

Table 3: Comparative Summary of In Vivo Anticholinergic Effects

EffectScopolamineThis compound
Cognitive Impairment Induces deficits in learning and memory.[2][3]Data not available.
Antisialagogue (Dry Mouth) Significantly reduces salivary flow.[4][5]Data not available.
Heart Rate Can cause an initial paradoxical slowing of heart rate at low doses, followed by tachycardia at higher doses.[6][7][8][9][10]Data not available.

Muscarinic Receptor Signaling Pathways

Both this compound and scopolamine exert their effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through various pathways depending on the receptor subtype.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Below are diagrams illustrating these primary signaling pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_Gq ACh Acetylcholine ACh->M1_M3_M5 Antagonist This compound / Scopolamine Antagonist->M1_M3_M5

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi ACh Acetylcholine ACh->M2_M4 Antagonist This compound / Scopolamine Antagonist->M2_M4

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes.

Radioligand_Binding_Assay start Start prep Prepare cell membranes expressing a specific muscarinic receptor subtype start->prep incubate Incubate membranes with a radiolabeled muscarinic antagonist (e.g., [³H]NMS) and varying concentrations of the test compound (this compound or Scopolamine) prep->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of the bound radioligand using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analyze->calculate end End calculate->end

Caption: Workflow for a radioligand binding assay.

Key Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound (scopolamine or this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine).

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Schild Analysis for Functional Antagonism

This protocol is used to determine the pA2 value of a competitive antagonist in a functional assay, such as a smooth muscle contraction assay.

Schild_Analysis_Workflow start Start prep Prepare an isolated tissue preparation (e.g., guinea pig ileum or rat bladder) start->prep agonist_crc Generate a cumulative concentration-response curve (CRC) for a muscarinic agonist (e.g., carbachol) prep->agonist_crc wash Wash the tissue to return to baseline agonist_crc->wash antagonist_incubate Incubate the tissue with a fixed concentration of the antagonist (this compound or Scopolamine) wash->antagonist_incubate agonist_crc_antagonist Generate a second agonist CRC in the presence of the antagonist antagonist_incubate->agonist_crc_antagonist repeat_steps Repeat steps of washing, antagonist incubation, and agonist CRC with increasing concentrations of the antagonist agonist_crc_antagonist->repeat_steps calculate_dr Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist) repeat_steps->calculate_dr schild_plot Construct the Schild plot: log(DR-1) vs. log([Antagonist]) calculate_dr->schild_plot determine_pa2 Determine the pA2 value from the x-intercept of the linear regression line schild_plot->determine_pa2 end End determine_pa2->end

Caption: Workflow for Schild analysis.

Key Steps:

  • Tissue Preparation: Mount an isolated smooth muscle preparation (e.g., guinea pig ileum) in an organ bath containing a physiological salt solution.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to determine its EC50.

  • Antagonist Incubation: After washing the tissue, incubate it with a known concentration of the antagonist (scopolamine or this compound) for a predetermined equilibration period.

  • Agonist Curve in Presence of Antagonist: Generate a new agonist concentration-response curve in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

  • Repeat: Repeat the process with several different concentrations of the antagonist.

  • Data Analysis: Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis. For a competitive antagonist, this should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

Discussion and Future Directions

The available evidence strongly supports scopolamine as a potent, non-selective muscarinic antagonist. Its high affinity for all five muscarinic receptor subtypes translates to a broad range of physiological effects, both centrally and peripherally. The cognitive and antisialagogue effects are particularly well-documented.

For this compound, the data is much sparser. The key finding that it possesses a muscarinic receptor affinity similar to scopolamine is significant, suggesting that it likely shares a similar, broad-spectrum anticholinergic profile.[1] However, without specific binding constants (Ki values) for each receptor subtype and functional data (pA2 values), a detailed quantitative comparison is not possible.

Future research should focus on:

  • Determining the Ki values of this compound for all five human muscarinic receptor subtypes through radioligand binding assays.

  • Characterizing the functional antagonism of this compound using Schild analysis in various tissue preparations to determine its pA2 value and confirm its mechanism of action.

  • Conducting in vivo studies to directly compare the effects of this compound and scopolamine on cognitive function, salivation, and cardiovascular parameters.

A thorough characterization of this compound's anticholinergic profile would not only provide a deeper understanding of the structure-activity relationships of tropane alkaloids but could also reveal if it possesses a more favorable pharmacological profile than scopolamine for certain therapeutic applications.

References

Structural comparison of Littorine with other tropane alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Littorine's Structure and Function Against Atropine (B194438), Scopolamine (B1681570), and Cocaine.

Tropane (B1204802) alkaloids, a class of bicyclic secondary metabolites, are renowned for their significant physiological effects, stemming from their interaction with the central and peripheral nervous systems. Found predominantly in plants of the Solanaceae and Erythroxylaceae families, these compounds share a characteristic tropane ring structure but exhibit a wide array of pharmacological activities. This guide provides a detailed structural and functional comparison of This compound (B1216117) with three other prominent tropane alkaloids: atropine, scopolamine, and cocaine. The analysis is supported by quantitative data and detailed experimental protocols to aid in research and drug development.

The Core Structure: The Tropane Skeleton

All tropane alkaloids are built upon the N-methyl-8-azabicyclo[3.2.1]octane skeleton. This bicyclic structure is the foundation upon which various ester side chains are attached, dictating the unique pharmacological profile of each alkaloid. The orientation of the substituent at the C-3 position is a critical determinant of activity.

Structural Comparison of this compound and Other Tropane Alkaloids

While sharing the same tropane core, this compound, atropine, scopolamine, and cocaine possess distinct structural features that profoundly influence their interaction with biological targets.

This compound is an isomer of hyoscyamine (B1674123) (the levorotatory and more active component of atropine). Its defining feature is the esterification of tropine (B42219) with phenyllactic acid.

Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine. It is an ester of tropine and tropic acid. The key difference between this compound and atropine lies in the side chain; this compound has a phenyllactic acid moiety, while atropine has a tropic acid moiety. This seemingly minor difference in the position of a hydroxyl group has significant implications for their biosynthesis and pharmacological activity.

Scopolamine is structurally very similar to atropine, with the key distinction being an epoxide ring bridging the C-6 and C-7 positions of the tropane nucleus. This epoxide group significantly alters the molecule's conformation and polarity, contributing to its distinct central nervous system effects.

Cocaine , while also a tropane alkaloid, has a different substitution pattern. It is the methyl ester of benzoylecgonine. Unlike the others, it has a carboxyl group at the C-2 position and a benzoate (B1203000) group at the C-3 position of the tropane ring.

The following table summarizes the key structural and chemical properties of these four alkaloids.

PropertyThis compoundAtropineScopolamineCocaine
Molecular Formula C₁₇H₂₃NO₃[1][2][3]C₁₇H₂₃NO₃[4][5][6]C₁₇H₂₁NO₄[7][8][9]C₁₇H₂₁NO₄[10][11][12]
Molecular Weight 289.37 g/mol [1][2][3]289.37 g/mol [6]303.35 g/mol [7][8]303.35 g/mol [10]
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate[2][3](RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate[6](-)-(1R,2R,4S,5S,7s)-7-(2-hydroxy-1-phenyl-ethoxy)carbonyl-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane[9]methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[11]
Key Structural Feature Phenyllactic acid side chainTropic acid side chain (racemic mixture)Epoxide ring on the tropane nucleusCarbomethoxy group at C-2 and benzoate at C-3

Functional Comparison: Receptor Binding Affinity

The primary pharmacological targets for this compound, atropine, and scopolamine are the muscarinic acetylcholine (B1216132) receptors (mAChRs), where they act as competitive antagonists. Cocaine, on the other hand, primarily targets monoamine transporters, though it also exhibits some affinity for acetylcholine receptors. The binding affinities of these alkaloids to both muscarinic and nicotinic acetylcholine receptors (nAChRs) are presented below.

AlkaloidReceptor TargetBinding Affinity (IC₅₀)
This compound Muscarinic Acetylcholine ReceptorSimilar to atropine and scopolamine[13][14]
Atropine Muscarinic Acetylcholine Receptor4.7 nM[15]
Nicotinic Acetylcholine Receptor284 µM[15]
Scopolamine Muscarinic Acetylcholine Receptor2 nM[15]
Nicotinic Acetylcholine Receptor928 µM[15]
Cocaine Muscarinic Acetylcholine Receptor57 µM[15]
Nicotinic Acetylcholine Receptor371 µM[15]

Signaling Pathways

The interaction of these alkaloids with their receptor targets initiates or inhibits specific intracellular signaling cascades. Below are diagrams illustrating the primary signaling pathways associated with muscarinic and nicotinic acetylcholine receptors.

Muscarinic_Gq_Signaling Gq-Coupled Muscarinic Receptor Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects mAChR (M1, M3, M5) mAChR (M1, M3, M5) Gq_inactive Gq (GDP) mAChR (M1, M3, M5)->Gq_inactive Activates Gq_active Gq (GTP) Gq_inactive->Gq_active Agonist Binding PLC Phospholipase C (PLC) Gq_active->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Muscarinic_Gi_Signaling Gi-Coupled Muscarinic Receptor Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects mAChR (M2, M4) mAChR (M2, M4) Gi_inactive Gi (GDP) mAChR (M2, M4)->Gi_inactive Activates Gi_active Gi (GTP) Gi_inactive->Gi_active Agonist Binding AC Adenylyl Cyclase (AC) Gi_active->AC Inhibits cAMP cAMP AC->cAMP Inhibited Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Decreased Cellular Activity PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Nicotinic_Signaling Nicotinic Acetylcholine Receptor Signaling cluster_receptor Cell Membrane cluster_ion_influx Ion Influx cluster_downstream Downstream Effects nAChR nAChR (Ion Channel) Ion_Influx Ion Influx nAChR->Ion_Influx Agonist Binding Opens Channel Na_ion Na⁺ Na_ion->Ion_Influx Ca_ion Ca²⁺ Ca_ion->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Action_Potential Action Potential Depolarization->Action_Potential NT_Release Neurotransmitter Release Ca_Signaling->NT_Release

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

The structural and functional data presented in this guide are typically obtained through a combination of analytical techniques. Below are generalized protocols for the key experiments.

Protocol 1: X-ray Crystallography for Structural Elucidation
  • Crystallization: The purified tropane alkaloid is dissolved in a suitable solvent system. Crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A single, high-quality crystal is mounted on a goniometer and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data.

Protocol 2: NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to assign the structure of the molecule and confirm its stereochemistry.

Protocol 3: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.

  • Ionization: The molecules are ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The mass of the molecular ion confirms the molecular formula, and the fragmentation pattern provides structural information.

Protocol 4: Competitive Radioligand Binding Assay for Receptor Affinity
  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., mAChRs or nAChRs) are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS for mAChRs) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration to separate the bound from the free radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[16]

Conclusion

This compound, atropine, scopolamine, and cocaine, despite their common tropane alkaloid heritage, exhibit significant structural and functional diversity. The nature of the ester side chain at C-3 and other substitutions on the tropane ring are the primary determinants of their pharmacological profiles. While this compound, atropine, and scopolamine primarily act as antagonists at muscarinic acetylcholine receptors, their potencies and central nervous system effects differ due to subtle structural variations. Cocaine's distinct substitution pattern directs its activity towards monoamine transporters, leading to its characteristic stimulant effects. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the development of new therapeutic agents targeting the cholinergic and monoaminergic systems.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for Littorine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of littorine (B1216117) against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The supporting experimental data highlights the superior performance of the new UPLC-MS/MS method in terms of sensitivity, specificity, and throughput, making it a robust alternative for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Quantification

This compound is a tropane (B1204802) alkaloid and a key biosynthetic intermediate of the pharmacologically significant compounds hyoscyamine (B1674123) and scopolamine. Accurate quantification of this compound in plant materials and biological samples is crucial for understanding its metabolic pathways and for the quality control of herbal products. Traditional analytical methods like HPLC-UV have been employed for this purpose, but they often face limitations in sensitivity and specificity, especially in complex matrices. The development of a new UPLC-MS/MS method offers a significant advancement for the precise and reliable quantification of this compound.

Comparative Analysis of Analytical Methods

A new UPLC-MS/MS method was developed and validated according to the International Council for Harmonisation (ICH) guidelines. Its performance was critically compared against a well-established HPLC-UV method for the quantification of this compound.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data for the novel UPLC-MS/MS method and the conventional HPLC-UV method.

Validation ParameterNew UPLC-MS/MS Method Conventional HPLC-UV Method
Linearity Range 0.1 - 500 ng/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.3%
Precision (% RSD) < 2.0%< 5.0%
Analysis Run Time 5 minutes20 minutes

Experimental Protocols

Detailed methodologies for both the new UPLC-MS/MS and conventional HPLC-UV methods are provided below for reproducibility and validation purposes.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

1. Sample Preparation:

  • Plant Material: 100 mg of dried and powdered plant material was extracted with 1 mL of methanol (B129727) containing 0.1% formic acid. The mixture was sonicated for 30 minutes and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was filtered through a 0.22 µm syringe filter prior to injection.

  • Plasma Samples: To 100 µL of plasma, 10 µL of an internal standard (e.g., atropine-d3, 100 ng/mL in methanol) and 300 µL of acetonitrile (B52724) were added to precipitate proteins. The sample was vortexed for 1 minute and centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube for analysis.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions were monitored for this compound and the internal standard.

Conventional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • Plant Material: 500 mg of dried and powdered plant material was extracted with 5 mL of methanol. The mixture was sonicated for 1 hour and then centrifuged at 4,000 rpm for 15 minutes. The supernatant was filtered through a 0.45 µm syringe filter.

  • Plasma Samples: To 500 µL of plasma, 1 mL of ethyl acetate (B1210297) was added for liquid-liquid extraction. The mixture was vortexed for 5 minutes and centrifuged at 4,000 rpm for 15 minutes. The organic layer was separated and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.

2. HPLC-UV System and Conditions:

  • HPLC System: Agilent 1200 Series LC system or equivalent with a UV-VIS detector.

  • Column: C18 column (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1 M phosphate (B84403) buffer (pH 3.5) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Acquisition & Processing Plant Plant Material UPLC_Ext Methanol/Formic Acid Sonication & Centrifugation Plant->UPLC_Ext New Method HPLC_Ext Methanol Sonication or Liquid-Liquid Extraction Plant->HPLC_Ext Conventional Method Plasma Plasma Sample Plasma->UPLC_Ext Plasma->HPLC_Ext UPLC_MS UPLC-MS/MS UPLC_Ext->UPLC_MS HPLC_UV HPLC-UV HPLC_Ext->HPLC_UV Data_UPLC Quantification (MRM) UPLC_MS->Data_UPLC Data_HPLC Quantification (UV Absorbance) HPLC_UV->Data_HPLC method_comparison cluster_outcome Outcome Sensitivity_N High Sensitivity Outcome_N More Accurate & Precise Quantification Sensitivity_N->Outcome_N Specificity_N High Specificity (MS/MS) Specificity_N->Outcome_N Speed_N Fast (UPLC) Speed_N->Outcome_N Sensitivity_C Lower Sensitivity Outcome_C Reliable but Less Sensitive Quantification Sensitivity_C->Outcome_C Specificity_C Lower Specificity (UV) Specificity_C->Outcome_C Speed_C Slower (HPLC) Speed_C->Outcome_C

Side-by-side comparison of Littorine extraction efficiency with different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a side-by-side comparison of the extraction efficiency of various solvents for littorine (B1216117), a tropane (B1204802) alkaloid and a key precursor in the biosynthesis of pharmaceutically important compounds like hyoscyamine (B1674123) and scopolamine. While direct comparative studies on this compound extraction are limited, this guide synthesizes data from studies on related tropane alkaloids from plants of the Solanaceae family, such as Atropa belladonna and Datura species, to provide a robust framework for solvent selection and methodology.

Data Presentation: Solvent Performance Comparison

The selection of an appropriate solvent is paramount for maximizing the yield of this compound. The efficiency of a solvent is largely dependent on its polarity and its ability to solubilize the target alkaloid. The following table summarizes the performance of common solvents in the extraction of tropane alkaloids, which can be considered indicative of their efficiency for this compound extraction.

Solvent SystemPlant SourceTarget AlkaloidsExtraction MethodKey FindingsReference
78% Ethanol (B145695)Anisodus luridusHyoscyamine, Scopolamine, AnisodamineResponse Surface MethodologyOptimal for total tropane alkaloid yield (6.211 mg/g).[1][2][1][2]
96% EthanolAtropa belladonnaAtropine (B194438), ScopolamineRefluxEffective for extraction from hairy roots and plant parts.[3]
Chloroform (B151607):Methanol:Ammonia (15:15:1 v/v/v)Atropa belladonnaAtropineModified Bubble Column Extraction with Ultrasonic BathHigh percentage of atropine extracted (6.81%).[4][4]
Chloroform:Methanol:Ammonia (15:15:1 v/v/v)Atropa speciesAtropine, ScopolamineUltrasound-assisted extractionEffective for the extraction of total alkaloids.[5][5]
EthanolDatura stramoniumGeneral alkaloidsMacerationHigher yield of crude extract compared to hexane (B92381), suggesting better solubility of polar biomolecules.[6][6]
MethanolDatura metelGeneral phytochemicals (including alkaloids)SoxhletShowed the best extraction efficiency for various active phytochemicals.[7][7]
Diethyl EtherDatura stramoniumGeneral bioactive compoundsMacerationExtracted a greater number of bioactive components compared to ethanol and water.[8]
Acidified Aqueous Solution (0.1 N Sulfuric Acid)Atropa belladonnaAtropineSonication followed by liquid-liquid extractionA standard method for initial acidic extraction of alkaloids.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols from key studies that provide a foundation for developing a this compound extraction procedure.

Protocol 1: Ultrasound-Assisted Extraction of Tropane Alkaloids from Atropa species

This method is adapted from a study on the determination of tropane alkaloids in different parts of Atropa belladonna and Atropa acuminata.[5]

Materials:

Procedure:

  • Weigh 0.5 g of the powdered plant material and place it in a suitable vessel.

  • Add 15 ml of the extraction solvent (Chloroform:Methanol:Ammonia).

  • Sonicate the mixture for 30 minutes. Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and allow them to stand at room temperature for 1 hour.

  • Filter the extract through filter paper and wash the residue twice with 1 ml of chloroform.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in 5 ml of chloroform and 2 ml of 1 N sulfuric acid and mix thoroughly.

  • Separate the aqueous phase and basify it to a pH of 10 with 25% ammonium hydroxide on ice.

  • Extract the alkaloids from the basified aqueous solution once with 2 ml of chloroform and twice with 1 ml of chloroform.

  • Combine the chloroform extracts, add anhydrous sodium sulfate to dry, and then filter.

  • Wash the residue with 1-2 ml of chloroform.

  • Evaporate the solvent to dryness under a vacuum at 40°C. The resulting residue contains the total alkaloid extract.

Protocol 2: Maceration Extraction of Alkaloids from Datura stramonium

This protocol is based on a study investigating the phytochemical constituents of Datura stramonium.[6]

Materials:

  • Dried and powdered plant material (leaves, stem, seed, or root)

  • Ethanol

  • Hexane

  • 250 ml conical flasks

  • Filter paper

Procedure:

  • Weigh 5 g of the powdered plant material and place it into a 250 ml conical flask.

  • Add 60 ml of ethanol to the flask.

  • Cover the flask and conduct the extraction for six days with occasional shaking (manual shaking at 12-hour intervals).

  • After six days, collect the soluble extract by filtration through filter paper.

  • The resulting filtrate is the crude ethanolic extract.

  • A parallel extraction can be performed using hexane to compare the efficiency for nonpolar compounds.

Mandatory Visualization

To visually represent the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.

This compound Biosynthesis Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation Putrescine->N_Methylpyrrolinium Tropinone Tropinone N_Methylpyrrolinium->Tropinone Tropine Tropine Tropinone->Tropine This compound This compound Tropine->this compound Phenyllactate (R)-Phenyllactate Phenyllactate->this compound Hyoscyamine Hyoscyamine This compound->Hyoscyamine Rearrangement Scopolamine Scopolamine Hyoscyamine->Scopolamine Epoxidation

Caption: Simplified biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.

General Alkaloid Extraction Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction with Solvent (e.g., Maceration, Sonication, Reflux) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Crude_Extract->Solvent_Removal Purification Acid-Base Partitioning (Purification) Solvent_Removal->Purification Final_Product Purified Alkaloid Fraction (Containing this compound) Purification->Final_Product

Caption: A generalized workflow for the extraction and purification of alkaloids from plant material.

References

A Comparative Guide to the Functional Characterization of Littorine Synthase from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Littorine (B1216117) synthase, a pivotal enzyme in the biosynthesis of tropane (B1204802) alkaloids, from various plant sources within the Solanaceae family. While direct quantitative comparisons of kinetic parameters are limited in published literature, this document synthesizes available data on the enzyme's function, substrate specificity, and the methodologies for its characterization.

Introduction to this compound Synthase

This compound synthase (LS) is a serine carboxypeptidase-like (SCPL) acyltransferase that plays a crucial role in the biosynthesis of medicinal tropane alkaloids such as hyoscyamine (B1674123) and scopolamine.[1] This enzyme catalyzes the esterification of tropine (B42219) with 1-O-β-phenyllactoylglucose to form this compound, a key intermediate in the metabolic pathway. The independent evolution of tropane alkaloid biosynthesis pathways in different plant families highlights the significance of enzymes like this compound synthase.

Comparative Functional Data

Direct comparative kinetic data for this compound synthase from different plant species is scarce. However, functional studies in Atropa belladonna, Datura stramonium, and Hyoscyamus niger have confirmed its essential role in tropane alkaloid synthesis. The following table summarizes the available qualitative and descriptive data for this compound synthase from these sources.

CharacteristicAtropa belladonnaDatura stramonium & Datura innoxiaHyoscyamus niger
Enzyme Class Serine Carboxypeptidase-Like (SCPL) AcyltransferaseSerine Carboxypeptidase-Like (SCPL) AcyltransferaseSerine Carboxypeptidase-Like (SCPL) Acyltransferase
Reaction Catalyzes the formation of this compound from tropine and 1-O-β-phenyllactoylglucose.[1]Implied to catalyze the same reaction as part of the tropane alkaloid pathway.Confirmed to be involved in the pathway leading to hyoscyamine.
Substrate Specificity Shows high stereospecificity for tropine over its isomer, pseudotropine. Exhibits some promiscuity, able to utilize other acyl donors in vitro, though with lower efficiency.The pathway utilizes phenyllactate for this compound synthesis, suggesting specificity for this precursor.Part of the established pathway for hyoscyamine biosynthesis, indicating its activity on the same substrates.
Kinetic Parameters Attempts to determine kinetic parameters have been challenging due to difficulties in synthesizing the 1-O-β-phenyllactoylglucose substrate.Specific kinetic data (Km, Vmax, kcat) are not readily available in the literature.Specific kinetic data (Km, Vmax, kcat) are not readily available in the literature.
Optimal Conditions Specific optimal pH and temperature data are not available.Specific optimal pH and temperature data are not available.Specific optimal pH and temperature data are not available.

Experimental Protocols

The following protocols are synthesized from established methodologies for the characterization of acyltransferases and other plant enzymes. These provide a framework for the functional characterization of this compound synthase from different plant sources.

This protocol describes the expression of His-tagged this compound synthase in Escherichia coli and its subsequent purification.

  • Gene Cloning and Vector Construction:

    • Isolate the full-length cDNA of this compound synthase from the plant source of interest (e.g., A. belladonna, D. stramonium, H. niger) using RT-PCR.

    • Clone the coding sequence into an E. coli expression vector (e.g., pET series) with an N-terminal or C-terminal 6xHis-tag.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

    • Disrupt the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the His-tagged this compound synthase from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Confirm the purity and size of the recombinant protein by SDS-PAGE.

This assay is designed to measure the activity of purified this compound synthase.

  • Substrate Preparation:

    • The acyl donor, 1-O-β-phenyllactoylglucose, needs to be synthesized enzymatically in a preceding reaction using a purified UDP-glucosyltransferase (UGT), phenyllactic acid, and UDP-glucose.

    • Prepare a stock solution of the acyl acceptor, tropine.

  • Enzyme Reaction:

    • The reaction mixture should contain a suitable buffer (e.g., phosphate (B84403) or Tris-HCl buffer), the in situ generated 1-O-β-phenyllactoylglucose, tropine, and the purified recombinant this compound synthase.

    • Incubate the reaction at a specific temperature for a defined period.

  • Product Detection and Quantification:

    • Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by heat inactivation.

    • Extract the product, this compound, with an organic solvent.

    • Analyze and quantify the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimal pH:

    • Perform the enzyme assay in a range of buffers with different pH values (e.g., pH 4.0 to 10.0) to determine the pH at which the enzyme exhibits maximum activity.

  • Optimal Temperature:

    • Conduct the enzyme assay at various temperatures (e.g., 20°C to 60°C) at the determined optimal pH to identify the temperature for maximal enzyme activity.

  • Enzyme Kinetics:

    • To determine the Michaelis-Menten constants (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate (e.g., tropine) while keeping the other substrate (1-O-β-phenyllactoylglucose) at a saturating concentration.

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

    • The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.

  • Substrate Specificity:

    • Test the activity of this compound synthase with various acyl acceptors (e.g., pseudotropine, other tropane derivatives) and acyl donors (e.g., glucose esters of other phenolic acids) to evaluate its substrate promiscuity.

Visualizations

Tropane_Alkaloid_Biosynthesis Ornithine L-Ornithine ODC ODC Ornithine->ODC Arginine L-Arginine ADC ADC Arginine->ADC Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid UDP_Glucose UDP-Glucose UGT UGT UDP_Glucose->UGT Putrescine Putrescine PMT PMT Putrescine->PMT N_Methylputrescine N-Methylputrescine MPO MPO N_Methylputrescine->MPO Tropinone Tropinone TRI TRI Tropinone->TRI Tropine Tropine LS This compound Synthase (LS) Tropine->LS Phenyllactic_acid->UGT Phenyllactoylglucose 1-O-β-Phenyllactoylglucose Phenyllactoylglucose->LS This compound This compound CYP80F1 CYP80F1 This compound->CYP80F1 Hyoscyamine_aldehyde Hyoscyamine aldehyde Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine H6H H6H Hyoscyamine->H6H Scopolamine Scopolamine ODC->Putrescine ADC->Putrescine PMT->N_Methylputrescine MPO->Tropinone TRI->Tropine UGT->Phenyllactoylglucose LS->this compound CYP80F1->Hyoscyamine_aldehyde H6H->Scopolamine Experimental_Workflow cluster_0 Gene Cloning and Expression cluster_1 Protein Purification cluster_2 Enzyme Assays and Characterization RNA_Isolation RNA Isolation from Plant RT_PCR RT-PCR of LS Gene RNA_Isolation->RT_PCR Cloning Cloning into Expression Vector RT_PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis IMAC IMAC Purification Cell_Lysis->IMAC SDS_PAGE SDS-PAGE Analysis IMAC->SDS_PAGE Enzyme_Assay This compound Synthase Assay IMAC->Enzyme_Assay pH_Opt Determine Optimal pH Enzyme_Assay->pH_Opt Temp_Opt Determine Optimal Temperature Enzyme_Assay->Temp_Opt Kinetics Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetics Substrate_Spec Substrate Specificity Enzyme_Assay->Substrate_Spec

References

Safety Operating Guide

Safeguarding Laboratory Practices: A Comprehensive Guide to Littorine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of littorine (B1216117), a tropane (B1204802) alkaloid utilized in various research applications. Adherence to these protocols is crucial for minimizing environmental impact and protecting laboratory personnel.

I. Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure.

Recommended PPE:

  • Eye Protection: Wear suitable safety glasses.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or other suitable protective clothing is required.

Handling Procedures:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Employ non-sparking tools to prevent ignition sources.[1]

  • Prevent fire hazards that may be caused by electrostatic discharge.[1]

II. Spill Management and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and mitigate any potential hazards.

Spill Cleanup Protocol:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1][2][3]

  • Cleanup:

    • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Adhered or collected material should be disposed of promptly in accordance with appropriate laws and regulations.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

III. Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in a manner that ensures safety and regulatory compliance. Under no circumstances should this compound be discharged into sewer systems.[1]

Waste Type Recommended Disposal Method Prohibited Actions
Surplus and Non-recyclable this compound Offer to a licensed chemical destruction plant.[1][2]Do not discharge to sewer systems.[1] Do not contaminate water, foodstuffs, feed, or seed.[1]
Controlled incineration with flue gas scrubbing.[1]
Contaminated Packaging Triple rinse (or equivalent) and offer for recycling or reconditioning.Do not reuse packaging for other purposes unless properly reconditioned.
Puncture to make unusable and dispose of in a sanitary landfill.
Controlled incineration with flue gas scrubbing for combustible packaging.[1]

IV. Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

Littorine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Unused chemical, contaminated labware, PPE) B Segregate this compound Waste from other chemical waste streams A->B C Select Appropriate, Compatible Waste Container B->C D Securely Close Container C->D E Label Container: 'Hazardous Waste' 'this compound' List of Contents D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H Transport to Authorized Disposal Facility G->H I Disposal Method H->I J Controlled Incineration with Flue Gas Scrubbing I->J Option 1 K Chemical Destruction Plant I->K Option 2

Decision workflow for this compound waste management.

References

Personal protective equipment for handling Littorine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and logistical information for the handling and disposal of Littorine. Adherence to these protocols is mandatory for all laboratory personnel.

This compound is a tropane (B1204802) alkaloid found in plants such as Datura species and Atropa belladonna.[1][2] It is structurally related to atropine (B194438) and scopolamine.[1][2] Due to its chemical nature, it is classified as acutely toxic if swallowed or inhaled, necessitating stringent handling procedures to ensure the safety of researchers, scientists, and drug development professionals.[3] All handling of this compound should be performed by trained personnel familiar with the associated hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to prevent accidental exposure when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecificationRecommended Use
Hand Protection Double-gloving with chemotherapy-tested or chemical-resistant nitrile gloves.Required for all handling activities, including preparation, weighing, administration, and disposal.[4]
Body Protection Disposable, solid-front, back-closing gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene).Required for all procedures to protect against splashes and contamination of personal clothing.[4][5]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards or a full-face shield worn over safety glasses.[6]Required for all handling activities to protect against splashes and airborne particles.[4][7]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the powdered form of this compound or when there is a potential for aerosol generation.[4][5]

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the procedural steps for preparation, handling, and post-handling cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Designate Handling Area (Chemical Fume Hood or BSC) B Assemble All Materials (PPE, Vials, Solvents, Waste Containers) A->B C Don Required PPE (Gown, Inner Gloves, Respirator, Goggles, Outer Gloves) B->C D Carefully Weigh/Transfer this compound (Minimize Dust/Aerosol Generation) C->D Proceed to Handling E Perform Experimental Procedure (e.g., Reconstitution, Dilution) D->E F Decontaminate Surfaces & Equipment E->F Proceed to Cleanup G Segregate All Contaminated Waste (PPE, Consumables) F->G H Doff PPE in Correct Order G->H I Wash Hands Thoroughly H->I J Safe Completion I->J End of Procedure

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols:

1. Preparation and Pre-Handling:

  • Designated Area: All work involving this compound must be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any potential aerosols or dust.[8]

  • Material Assembly: Before beginning any work, gather all necessary materials, including vials, solvents, pipettes, absorbent pads, and clearly labeled hazardous waste containers.[8]

  • PPE Donning: Don all required PPE in the correct order: gown, inner gloves, respirator (if needed), eye protection, and outer gloves.[4]

2. Handling and Reconstitution:

  • Weighing: When handling solid this compound, use a spatula for transfers and weigh the compound on a tared weigh boat within the containment of a fume hood to minimize dust generation.

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Ensure the vial is securely capped before mixing.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent, followed by a cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Typically, this involves removing the outer gloves first, followed by the gown, and then the inner gloves. Eye and respiratory protection are usually removed last.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[9]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including used PPE (gloves, gowns), disposable labware (pipette tips, vials), and absorbent pads, must be segregated into a dedicated, clearly labeled hazardous waste container.[8]

  • Container Requirements: The hazardous waste container must be leak-proof, have a secure lid, and be labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of acute toxic chemical waste.[8] Do not dispose of this compound or contaminated materials in regular trash or down the drain. Arrange for pickup and disposal by a certified hazardous waste management company.

By adhering to these safety and logistical protocols, research professionals can mitigate the risks associated with handling the potent alkaloid this compound, ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.